Pentagalloylglucose
Descripción
Pentagalloylglucose has been reported in Quercus acutissima, Myrothamnus flabellifolia, and other organisms with data available.
pentahydroxy gallic acid ester of glucose; a phytogenic antineoplastic agent and antibacterial agent
Structure
2D Structure
Propiedades
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H32O26/c42-17-1-12(2-18(43)28(17)52)36(57)62-11-27-33(64-37(58)13-3-19(44)29(53)20(45)4-13)34(65-38(59)14-5-21(46)30(54)22(47)6-14)35(66-39(60)15-7-23(48)31(55)24(49)8-15)41(63-27)67-40(61)16-9-25(50)32(56)26(51)10-16/h1-10,27,33-35,41-56H,11H2/t27-,33-,34+,35-,41+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYNZEYHSMRWBK-NIKIMHBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H32O26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901029765 | |
| Record name | 1,2,3,4,6-Pentagalloyl glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901029765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
940.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14937-32-7 | |
| Record name | Penta-O-galloyl-β-D-glucose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14937-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentagalloylglucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014937327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4,6-Pentagalloyl glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901029765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PENTAGALLOYLGLUCOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UI3K8W93I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pentagalloylglucose chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentagalloylglucose (PGG), a hydrolyzable tannin found in various medicinal plants, is a naturally occurring polyphenolic compound. Its structure consists of a central glucose core esterified with five gallic acid moieties.[1][2] PGG has garnered significant attention within the scientific community for its wide array of biological activities, including potent antioxidant, anti-inflammatory, and anticancer properties.[3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on its anticancer mechanisms. Detailed experimental protocols for its isolation and cytotoxic evaluation are provided, alongside visualizations of its key signaling pathways and experimental workflows.
Chemical Structure and Physicochemical Properties
This compound, chemically known as 1,2,3,4,6-penta-O-galloyl-β-D-glucose, is characterized by a β-D-glucose central scaffold where all five hydroxyl groups are esterified with gallic acid.[1][2] This structure contributes to its high molecular weight and complex chemical nature.
Chemical Structure
-
IUPAC Name: β-D-Glucopyranose pentakis(3,4,5-trihydroxybenzoate)[4]
-
Systematic IUPAC Name: (2S,3R,4S,5R,6R)-6-{[(3,4,5-Trihydroxybenzoyl)oxy]methyl}oxane-2,3,4,5-tetrayl tetrakis(3,4,5-trihydroxybenzoate)[4]
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below.
| Property | Value | References |
| Appearance | Pale grey to grey solid; Brown amorphous powder | [6][7] |
| Melting Point | >250 °C (with decomposition) or 143 °C | [6][8][9][10] |
| Solubility | Soluble in DMSO, methanol, ethanol. Insoluble in petroleum ether, chloroform, and water. | [6][8][11][12][13] |
| LogP | 8.51 | [10] |
| Vapor Pressure | 0.0±0.3 mmHg at 25°C | [10] |
| Density | 2.05±0.1 g/cm³ (Predicted) | [6][8] |
| Flash Point | 410.4±27.8 °C | [8][9] |
Spectral Data
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¹H NMR (400 MHz, CD₃OD): δH: 7.14 (2H, s), 7.09 (2H, s), 7.01 (2H, s), 6.98 (2H, s), 6.94 (2H, s), 6.26 (1H, d, J=8.0 Hz), 5.90 (1H, m), 5.65 (1H, m), 5.61 (1H, m), 4.42 (1H, m), 4.39 (2H, m).[7]
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¹³C NMR (100 MHz, CD₃OD): δc : 93.8 (CH), 74.1 (CH), 72.2 (CH), 70.8 (CH), 68.4 (CH), 62.2 (CH₂). Galloyl groups show characteristic signals for carbonyl and aromatic carbons.[7]
-
Infrared (IR): 3324, 1698, 1608, 1536 cm⁻¹.[7]
-
High-Resolution Mass Spectrometry (HRMS): m/z 963.1135 [M+Na]⁺.[7]
Biological Activities and Mechanisms of Action
This compound exhibits a broad spectrum of biological activities, with its anticancer effects being particularly well-documented.
Anticancer Activity
PGG has demonstrated cytotoxic effects against a variety of cancer cell lines, including those of the prostate, breast, lung, colon, and pancreas.[1][4] Its anticancer mechanisms are multifaceted, involving the modulation of several key signaling pathways that regulate cell growth, apoptosis, and metastasis.[1][4]
Table of IC₅₀ Values for this compound in Various Cancer Cell Lines:
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Incubation Time | Reference(s) |
| PC3 | Prostate Cancer | 31.64 | 48 h | [8] |
| HCT116 | Colorectal Cancer | Not specified in abstract | 48 h | [1] |
| HT29 | Colorectal Cancer | Not specified in abstract | 48 h | [1] |
| Glioma cells | Glioma | 25 | 24 h | [1] |
| Breast Cancer Cells | Breast Cancer | 3.24 | 5 days | [5] |
| Medulloblastoma Cells | Medulloblastoma | 1.47 | 5 days | [5] |
| K562/ADR | Multidrug-Resistant Leukemia | ~82.8 (77.94 µg/mL) | Not specified | [2] |
| GH₃ | Pituitary Tumor (Delayed-rectifier K⁺ current) | 3.6 | Not specified | [9][14] |
| GH₃ | Pituitary Tumor (Proton-activated Cl⁻ current) | 12.2 | Not specified | [9][14] |
Key Signaling Pathways in Cancer
This compound has been shown to suppress the growth and migration of cancer cells by modulating the GSK3β/β-catenin signaling pathway. PGG treatment can lead to the upregulation of phosphorylated GSK3β, which in turn promotes the degradation of β-catenin.[10] The downregulation of β-catenin inhibits the transcription of target genes involved in cell proliferation and metastasis.[10]
Caption: PGG modulates the GSK3β/β-catenin signaling pathway.
This compound can inhibit the ubiquitination of the tumor suppressor protein p53, which is mediated by the ubiquitin-conjugating enzyme UBE2T.[5] By inhibiting UBE2T, PGG prevents the degradation of p53, leading to its accumulation.[15] Elevated p53 levels can then induce cell cycle arrest and apoptosis in cancer cells.[15]
Caption: PGG inhibits UBE2T-mediated p53 degradation.
Antioxidant Activity
This compound is a potent antioxidant, capable of scavenging free radicals. This activity is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. PGG has been shown to be more effective at scavenging DPPH radicals than standard antioxidants like vitamin C.[9]
Experimental Protocols
Isolation and Purification of this compound from Anacardium occidentale
This protocol is adapted from a study on the isolation of PGG from the leaves of Anacardium occidentale.[12]
-
Plant Material Collection and Preparation:
-
Collect fresh leaves of Anacardium occidentale.
-
Air-dry the leaves and mill them into a fine powder.
-
-
Extraction:
-
Extract the powdered leaves with 96% ethanol.
-
Filter the extract and concentrate it in-vacuo at 40°C to obtain the crude ethanolic extract.
-
-
Solvent Partitioning:
-
Dissolve the crude extract in water.
-
Successively partition the aqueous solution with n-hexane, ethyl acetate, and n-butanol.
-
-
Column Chromatography:
-
Adsorb the ethyl acetate fraction onto silica gel.
-
Pack the dried powder into a silica gel column.
-
Elute the column with a gradient of solvents with increasing polarity, starting from 100% hexane to 100% ethyl acetate, and then to 50% methanol.
-
-
Further Purification:
-
Subject the fraction eluted with 100% ethyl acetate to repeated fractionation using silica gel and Sephadex LH-20 columns to yield pure this compound.
-
Caption: Experimental workflow for PGG isolation.
MTT Cell Viability Assay for Cytotoxicity Evaluation
This is a general protocol for determining the cytotoxic effects of this compound on cancer cells, which can be adapted for specific cell lines.[7][10][11][13][16]
-
Cell Seeding:
-
Treatment with this compound:
-
Prepare a series of dilutions of this compound in the appropriate growth medium (e.g., concentrations ranging from 6.25 to 100 µg/mL).[12]
-
Discard the old medium from the wells and add 100 µL of the different concentrations of the PGG solutions.[12]
-
Include control wells with untreated cells and blank wells with medium only.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Solubilization and Absorbance Reading:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of cell growth.
-
Conclusion
This compound is a promising natural product with significant potential for drug development, particularly in the field of oncology. Its well-defined chemical structure and diverse biological activities, mediated through the modulation of key cellular signaling pathways, make it a compelling candidate for further preclinical and clinical investigation. The experimental protocols and data presented in this guide offer a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this remarkable molecule. Further research is warranted to explore its pharmacokinetics, bioavailability, and safety profile in in vivo models.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Models of enzyme inhibition and apparent dissociation constants from kinetic analysis to study the differential inhibition of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unraveling the Role of Ubiquitin-Conjugating Enzyme UBE2T in Tumorigenesis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound suppresses the growth and migration of human nasopharyngeal cancer cells via the GSK3β/β-catenin pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pentagalloyl Glucose: A Review of Anticancer Properties, Molecular Targets, Mechanisms of Action, Pharmacokinetics, and Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. UBE2T promotes hepatocellular carcinoma cell growth via ubiquitination of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activities of 1,2,3,4,6-penta-O-galloyl-β-D-glucose
An In-Depth Technical Guide to the Biological Activities of 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG)
Introduction
1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) is a naturally occurring hydrolyzable tannin found in various medicinal plants, such as Rhus chinensis Mill, Paeonia suffruticosa, and Mangifera indica (mango) kernels.[1][2][3] As a prototypical gallotannin, PGG is composed of a central glucose molecule esterified with five gallic acid units.[2] This polyphenolic compound has garnered significant attention within the scientific community for its diverse and potent biological activities, including anticancer, anti-inflammatory, antioxidant, and antidiabetic properties.[3][4][5] This technical guide provides a comprehensive overview of the multifaceted biological functions of PGG, with a focus on its molecular mechanisms, quantitative data, and the experimental protocols used to elucidate its effects.
Anticancer Activity
PGG has demonstrated significant anticancer effects across a wide range of cancer types, including prostate, breast, lung, cervical, and colorectal cancers.[6] Its mechanisms of action are multifaceted, targeting key signaling pathways involved in cell proliferation, apoptosis, angiogenesis, and metastasis.[1][6]
Molecular Mechanisms and Signaling Pathways
1. Induction of Apoptosis and Autophagy:
PGG is a known inducer of apoptosis (programmed cell death) in cancer cells.[4] One of the key mechanisms involves the modulation of the PI3K/Akt/mTOR signaling pathway . In prostate cancer cells, PGG has been shown to inhibit the PI3K-Akt-GSK3β pathway, leading to the suppression of anti-apoptotic proteins like XIAP and phospho-BAD, thereby promoting apoptosis.[7]
Furthermore, PGG can induce autophagy, a cellular process of self-degradation.[8] In prostate cancer cells, PGG-induced autophagy is associated with the inactivation of mTOR downstream targets, S6K and 4EBP1.[8] Interestingly, the interplay between apoptosis and autophagy in response to PGG can be complex, with autophagy sometimes acting as a survival mechanism that suppresses caspase-mediated apoptosis.[8] In the context of antiviral activity against Herpes Simplex Virus Type 1, PGG-induced autophagy has been shown to contribute to its therapeutic effects by engulfing viral particles.[9]
2. Inhibition of Cell Cycle Progression:
PGG can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation.[4] In prostate cancer cells, PGG treatment has been shown to cause S-phase cell cycle arrest.[7] This is associated with a reduction in the expression of Cyclin D1 and Cyclin A2, which are key regulators of cell cycle progression.[7]
3. Anti-Metastatic and Anti-Angiogenic Effects:
PGG has been found to inhibit the migration and invasion of cancer cells.[10] This is achieved, in part, by downregulating the expression of proteins involved in the epithelial-mesenchymal transition (EMT), such as Twist1 and Snail, as well as matrix metalloproteinase-9 (MMP-9).[7] PGG also exhibits anti-angiogenic properties by targeting vascular endothelial growth factor (VEGF).[1]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of PGG have been quantified in numerous cancer cell lines, with IC50 values varying depending on the cell type and exposure time.
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Prostate Cancer | PC3 | 31.64 | 72 | [7][10] |
| Prostate Cancer | DU145 | >31.25 (less potent than in PC3) | 72 | [10] |
| Normal Prostate Epithelial | RWPE-1 | 74.55 | 72 | [7][10] |
| Glioma | - | 25 | 24 | [3] |
| Colorectal Cancer | HCT116 | - | 48 | [3] |
| Colorectal Cancer | HT29 | - | 48 | [3] |
| Leukemia | K562/ADR (drug-resistant) | 77.94 µg/mL | - | [11] |
| Leukemia | K562 (drug-sensitive) | 94.7 µg/mL | - | [11] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay):
This assay is commonly used to assess the cytotoxic effects of PGG on cancer cells.
-
Cell Seeding: Cancer cells (e.g., PC3, RWPE-1) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of PGG (e.g., ranging from 1.95 µM to 250 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.
-
Solubilization: A solubilization buffer (e.g., 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[12]
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-cancer, anti-diabetic and other pharmacologic and biological activities of penta-galloyl-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentagalloyl Glucose: A Review of Anticancer Properties, Molecular Targets, Mechanisms of Action, Pharmacokinetics, and Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-cancer, anti-diabetic and other pharmacologic and biological activities of penta-galloyl-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pentagalloyl Glucose: A Review of Anticancer Properties, Molecular Targets, Mechanisms of Action, Pharmacokinetics, and Safety Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Pentagalloyl Glucose (PGG) Exhibits Anti-Cancer Activity against Aggressive Prostate Cancer by Modulating the ROR1 Mediated AKT-GSK3β Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Penta-galloyl-glucose induces autophagy and caspase-independent programmed deaths in human PC-3 and mouse TRAMP-C2 prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autophagy is involved in anti-viral activity of pentagalloylglucose (PGG) against Herpes simplex virus type 1 infection in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pentagalloyl Glucose (PGG) Exhibits Anti-Cancer Activity against Aggressive Prostate Cancer by Modulating the ROR1 Mediated AKT-GSK3β Pathway [mdpi.com]
- 11. Pentagalloyl Glucose-Targeted Inhibition of P-Glycoprotein and Re-Sensitization of Multidrug-Resistant Leukemic Cells (K562/ADR) to Doxorubicin: In Silico and Functional Studies [mdpi.com]
- 12. Frontiers | 1,2,3,4,6-Pentagalloyl Glucose, a RBD-ACE2 Binding Inhibitor to Prevent SARS-CoV-2 Infection [frontiersin.org]
The Cellular Mechanisms of Pentagalloylglucose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentagalloylglucose (PGG), a hydrolyzable tannin found in various medicinal plants, has garnered significant attention for its diverse biological activities, including potent anticancer, anti-inflammatory, and antioxidant effects. This technical guide provides an in-depth exploration of the molecular mechanisms underlying PGG's cellular actions. We detail its impact on key signaling pathways, summarize quantitative data on its efficacy, and provide comprehensive experimental protocols for its study. Visual diagrams of signaling cascades and experimental workflows are included to facilitate a deeper understanding of PGG's multifaceted mechanism of action.
Core Mechanisms of Action
This compound exerts its effects on cells through a variety of mechanisms, primarily revolving around the modulation of critical signaling pathways that govern cell proliferation, survival, and inflammation. PGG has been shown to be cytotoxic to a range of cancer cell lines with minimal toxicity to normal cells.[1][2] Its anticancer activities are attributed to its ability to induce apoptosis, trigger cell cycle arrest, and inhibit angiogenesis and metastasis.[1]
Induction of Apoptosis
PGG is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines.[3] This is a crucial mechanism for its cancer chemopreventive action.[3] The apoptotic cascade initiated by PGG involves both intrinsic (mitochondrial) and extrinsic pathways.
Key events in PGG-induced apoptosis include:
-
Mitochondrial Disruption: PGG can cause a rapid loss of mitochondrial transmembrane potential, leading to the release of cytochrome c into the cytosol.[3]
-
Caspase Activation: The release of cytochrome c triggers the activation of caspase-9, which in turn activates executioner caspases like caspase-3 and caspase-7.[3][4] Activated caspase-3 is a central player in the apoptotic process, leading to the cleavage of cellular substrates such as poly-(ADP-ribose) polymerase (PARP).[4]
-
Regulation of Bcl-2 Family Proteins: PGG can modulate the expression of Bcl-2 family proteins, which are key regulators of apoptosis. It has been shown to down-regulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-XL, and up-regulate pro-apoptotic proteins.[4]
Cell Cycle Arrest
PGG can halt the progression of the cell cycle, thereby inhibiting the proliferation of cancer cells.[1][5] It primarily induces arrest in the G1 and S phases of the cell cycle.[1][5]
The mechanisms behind PGG-induced cell cycle arrest include:
-
Modulation of Cyclins and CDKs: PGG can decrease the expression of key cell cycle regulators such as Cyclin D1 and Cyclin A2.[1][5] Cyclin-dependent kinases (CDKs) are also targeted by PGG.[1]
-
Upregulation of CDK Inhibitors: PGG can increase the expression of CDK inhibitors, which act as brakes on cell cycle progression.[1]
Anti-inflammatory and Antioxidant Effects
PGG exhibits significant anti-inflammatory and antioxidant properties.[6][7] It can suppress inflammatory responses by inhibiting key signaling pathways and reducing the production of pro-inflammatory mediators.[7]
PGG's anti-inflammatory and antioxidant actions involve:
-
Inhibition of NF-κB and MAPK Pathways: PGG can inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response.[1]
-
Reduction of Reactive Oxygen Species (ROS): PGG can lower the levels of reactive oxygen species (ROS) in cells, thereby mitigating oxidative stress.[8][9]
Key Signaling Pathways Modulated by this compound
PGG's diverse cellular effects are a result of its ability to interact with and modulate multiple signaling pathways. Understanding these interactions is crucial for the development of PGG-based therapeutics.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. PGG has been shown to suppress the MAPK signaling pathway.[10]
Figure 1: PGG-mediated inhibition of the MAPK/ERK signaling pathway.
NF-κB Signaling Pathway
The NF-κB pathway plays a central role in inflammation and cell survival. PGG is a known inhibitor of NF-κB activation.[1]
Figure 2: PGG's inhibitory effect on the NF-κB signaling cascade.
Apoptosis Pathway
PGG induces apoptosis through the mitochondrial-mediated intrinsic pathway.
Figure 3: The intrinsic apoptosis pathway activated by PGG.
Quantitative Data Summary
The efficacy of PGG has been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values of PGG in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| PC3 | Prostate Cancer | 31.64 | Not Specified | [5] |
| K562/ADR | Leukemia (drug-resistant) | 77.94 (µg/mL) | Not Specified | [2] |
| K562 | Leukemia (drug-sensitive) | 94.7 (µg/mL) | Not Specified | [2] |
| HeLa | Cervical Cancer | 76 | 24 | [11] |
| MRC5-SV2 | Lung Cancer | 56 | 24 | [11] |
| Glioma cells | Glioma | 25 | 24 | [1] |
| A549 | Non-Small Cell Lung Cancer | 35.2 (µg/mL) | 24 | [6] |
| A549 | Non-Small Cell Lung Cancer | 10.3 (µg/mL) | 48 | [6] |
| A549 | Non-Small Cell Lung Cancer | 7.8 (µg/mL) | 72 | [6] |
| Cell Line | Normal Cell Type | IC50 (µM) | Exposure Time (h) | Reference |
| RWPE-1 | Prostate Epithelial | 74.55 | Not Specified | [5] |
| MRC5 | Fetal Lung Fibroblast | 90 | 24 | [11] |
Detailed Experimental Protocols
To facilitate further research into the mechanisms of PGG, this section provides detailed protocols for key in vitro assays.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
This compound (PGG)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of PGG and a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
Figure 4: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with PGG
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with PGG for the desired time.
-
Harvest 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold 1X PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 1 µL of 100 µg/mL PI working solution to the cell suspension.[12]
-
Incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the cells by flow cytometry within 1 hour.
Figure 5: Experimental workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle based on DNA content.
Materials:
-
Cells treated with PGG
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 cells.
-
Wash the cells with PBS.
-
Fix the cells by slowly adding cold 70% ethanol while vortexing and incubate for at least 2 hours at -20°C.[4]
-
Wash the cells twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in 0.5 mL of PI staining solution.[4]
-
Incubate for 20-30 minutes at room temperature in the dark.[4][8]
-
Analyze the samples by flow cytometry.
Figure 6: Workflow for cell cycle analysis using propidium iodide staining.
Western Blotting
This technique is used to detect specific proteins in a sample.
Materials:
-
Cell lysates from PGG-treated and control cells
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.[13]
-
Incubate with primary antibody overnight at 4°C.[13]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
This compound is a promising natural compound with a wide range of therapeutic applications, particularly in oncology. Its ability to modulate multiple key cellular signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and suppression of inflammation, underscores its potential as a multi-targeted agent. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the mechanisms of PGG and translate its therapeutic potential into clinical applications.
References
- 1. Pentagalloyl Glucose: A Review of Anticancer Properties, Molecular Targets, Mechanisms of Action, Pharmacokinetics, and Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pentagalloyl Glucose (PGG) Exhibits Anti-Cancer Activity against Aggressive Prostate Cancer by Modulating the ROR1 Mediated AKT-GSK3β Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Penta-O-Galloyl-β-D-Glucose in Pistacia integerrima Targets AMPK-ULK1 and ERK/STAT3 Signaling Axes to Induce ROS-Independent Autophagic Cell Death in Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. corefacilities.iss.it [corefacilities.iss.it]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound, isolated from the leaf extract of Anacardium occidentale L., could elicit rapid and selective cytotoxicity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Western blot protocol | Abcam [abcam.com]
The Core of Astringency: A Technical Guide to the Biosynthesis of Pentagalloylglucose in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentagalloylglucose (PGG), a central molecule in the biosynthesis of hydrolyzable tannins, is a subject of intense research due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth exploration of the biosynthetic pathway of PGG in plants, offering a valuable resource for researchers in natural product chemistry, plant biology, and drug discovery. This document details the enzymatic steps, intermediates, and regulatory aspects of PGG synthesis, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a comprehensive understanding of this crucial metabolic route.
The Biosynthetic Pathway of this compound
The biosynthesis of 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) is a multi-step enzymatic process that originates from primary metabolism. The pathway commences with the formation of gallic acid, a phenolic compound derived from the shikimate pathway.[1] The subsequent steps involve the sequential esterification of a glucose molecule with five galloyl moieties. A key feature of this pathway is the central role of 1-O-galloyl-β-D-glucose (β-glucogallin) which acts as the primary galloyl donor for the subsequent acylation reactions.[2][3]
The pathway can be summarized in the following key stages:
-
Formation of β-Glucogallin: The initial committed step is the esterification of D-glucose at the anomeric C1 position with gallic acid. This reaction is catalyzed by a UDP-glucosyltransferase (UGT), specifically a gallate 1-beta-glucosyltransferase, which utilizes UDP-glucose as the activated glucose donor.[4][5]
-
Stepwise Galloylation: Following the formation of β-glucogallin, a series of position-specific galloyltransferases catalyze the sequential addition of four more galloyl groups to the glucose core. These enzymes utilize β-glucogallin as the acyl donor, transferring its galloyl group to the acceptor molecule, which is the growing galloylglucose ester.[6][7][8] The generally accepted sequence of galloylation occurs at positions 6, 2, 3, and finally 4 of the glucose molecule, leading to the formation of di-, tri-, tetra-, and ultimately this compound.[8]
The overall biosynthetic pathway is depicted in the following diagram:
Figure 1: Biosynthesis pathway of this compound.
Quantitative Data on Biosynthetic Enzymes
The enzymatic reactions leading to PGG have been characterized to varying extents in different plant species, with Quercus robur (pedunculate oak) being a primary model system. The following tables summarize the available quantitative data for the key enzymes in the pathway.
Table 1: Kinetic Properties of UDP-Glucosyltransferase (Gallate 1-beta-glucosyltransferase) from Quercus robur
| Substrate | Km (µM) | Vmax (nmol/sec/mg) | Reference |
| Gallate | 420 | 204 | [9] |
| 3,4-Dihydroxybenzoate | 290 | 283 | [9] |
| Vanillate | 230 | 203 | [9] |
Table 2: Kinetic Properties of β-Glucogallin:1,2,3,6-tetra-O-galloylglucose 4-O-galloyltransferase from Quercus robur
| Substrate | Km (mM) | Reference |
| β-Glucogallin | 2.3 | [10][11] |
| 1,2,3,6-tetra-O-galloylglucose | 1.0 | [10][11] |
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and analysis of the enzymes and metabolites involved in the this compound biosynthesis pathway.
Protocol 1: Extraction of Enzymes from Plant Tissues (e.g., Oak Leaves)
This protocol describes a general procedure for the extraction of galloyltransferases from young plant leaves.
Materials:
-
Young leaves (e.g., from Quercus robur)
-
Liquid nitrogen
-
Extraction Buffer: 0.1 M Tris-HCl (pH 7.5) containing 20 mM 2-mercaptoethanol, 10 mM sodium ascorbate, 1 mM EDTA, and 10% (w/v) Polyclar AT.
-
Mortar and pestle
-
Cheesecloth
-
Refrigerated centrifuge
Procedure:
-
Harvest young, actively growing leaves and immediately freeze them in liquid nitrogen to prevent enzymatic degradation.
-
Grind the frozen leaves to a fine powder using a pre-chilled mortar and pestle.
-
For every 1 g of leaf powder, add 5 mL of ice-cold extraction buffer.
-
Continue grinding until a homogenous slurry is formed.
-
Filter the slurry through four layers of cheesecloth into a pre-chilled beaker.
-
Centrifuge the filtrate at 20,000 x g for 30 minutes at 4°C.
-
Carefully collect the supernatant, which contains the crude enzyme extract. This extract can be used for subsequent purification steps or enzyme assays.
Protocol 2: Purification of β-Glucogallin-Dependent Galloyltransferases
This protocol outlines a general strategy for the purification of galloyltransferases using column chromatography. The specific conditions may need optimization for different enzymes and plant sources.
Materials:
-
Crude enzyme extract (from Protocol 1)
-
Ammonium sulfate
-
Dialysis tubing (10 kDa MWCO)
-
Chromatography columns (e.g., Phenyl-Sepharose, DEAE-Sepharose, Sephacryl S-300)
-
Chromatography system (e.g., FPLC or HPLC)
-
Buffer A: 50 mM Tris-HCl (pH 7.5) containing 10 mM 2-mercaptoethanol.
-
Buffer B: Buffer A containing 1 M NaCl.
-
Buffer C: Buffer A containing 1 M (NH₄)₂SO₄.
Procedure:
-
Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the crude enzyme extract at 4°C with constant stirring to achieve a concentration of 40-70% saturation. Allow the protein to precipitate for at least 1 hour.
-
Collect the precipitate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in a minimal volume of Buffer A and dialyze extensively against the same buffer to remove excess ammonium sulfate.
-
Hydrophobic Interaction Chromatography (HIC): Apply the dialyzed sample to a Phenyl-Sepharose column pre-equilibrated with Buffer C. Elute the bound proteins with a decreasing linear gradient of (NH₄)₂SO₄ (from 1 M to 0 M in Buffer A).
-
Ion-Exchange Chromatography (IEC): Pool the active fractions from HIC, dialyze against Buffer A, and apply to a DEAE-Sepharose column pre-equilibrated with Buffer A. Elute with a linear gradient of NaCl (from 0 M to 1 M in Buffer A).
-
Size-Exclusion Chromatography (SEC): Concentrate the active fractions from IEC and apply to a Sephacryl S-300 column pre-equilibrated with Buffer A. Elute with Buffer A.
-
Collect fractions and assay for galloyltransferase activity at each step to monitor the purification progress.
Protocol 3: Enzyme Assay for β-Glucogallin-Dependent Galloyltransferases
This assay measures the activity of galloyltransferases by quantifying the formation of the galloylated product using HPLC.
Materials:
-
Purified or partially purified enzyme preparation
-
Assay Buffer: 0.1 M MES buffer (pH 6.0)
-
Substrates: β-glucogallin and the appropriate galloylglucose acceptor (e.g., 1,2,3,6-tetra-O-galloylglucose)
-
Methanol
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a reaction mixture containing:
-
50 µL of Assay Buffer
-
10 µL of β-glucogallin solution (e.g., 10 mM)
-
10 µL of acceptor substrate solution (e.g., 5 mM)
-
20 µL of enzyme preparation
-
10 µL of distilled water
-
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of methanol.
-
Centrifuge the mixture to precipitate any protein and collect the supernatant.
-
Analyze the supernatant by HPLC to separate and quantify the product.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 60% B over 30 minutes.[1]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
-
Quantify the product peak by comparing its area to a standard curve of the purified product.
Protocol 4: Quantification of this compound and Intermediates by HPLC
This protocol is for the quantitative analysis of PGG and its precursors in plant extracts.
Materials:
-
Plant tissue
-
Extraction Solvent: 80% Methanol
-
HPLC system with a C18 column and UV detector
-
Standards for gallic acid, β-glucogallin, and galloylglucose intermediates
Procedure:
-
Extraction:
-
Homogenize 100 mg of finely ground plant tissue with 1 mL of 80% methanol.
-
Sonicate the mixture for 15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.
-
-
HPLC Analysis:
-
Inject the filtered extract into the HPLC system.
-
Use the same HPLC conditions as described in Protocol 3.
-
-
Quantification:
-
Identify the peaks corresponding to gallic acid, β-glucogallin, and the various galloylglucose esters by comparing their retention times with those of authentic standards.
-
Generate standard curves for each compound by injecting known concentrations.
-
Calculate the concentration of each compound in the plant extract based on the peak areas and the standard curves.
-
Protocol 5: Protein Concentration Determination (Bradford Assay)
This is a standard method to determine the protein concentration in the enzyme extracts, which is necessary for calculating specific enzyme activity.[12]
Materials:
-
Bradford reagent (Coomassie Brilliant Blue G-250)
-
Bovine Serum Albumin (BSA) standard solution (e.g., 1 mg/mL)
-
Spectrophotometer
Procedure:
-
Prepare a series of BSA standards with concentrations ranging from 0 to 20 µg/mL.
-
Add 100 µL of each standard or diluted enzyme sample to a microplate well or a cuvette.
-
Add 1 mL of Bradford reagent and mix well.
-
Incubate at room temperature for 5 minutes.
-
Measure the absorbance at 595 nm.
-
Create a standard curve by plotting the absorbance of the BSA standards against their concentrations.
-
Determine the protein concentration of the enzyme samples from the standard curve.
Visualizations of Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships in the study of this compound biosynthesis.
Figure 2: General workflow for enzyme purification.
Figure 3: Workflow for HPLC analysis of gallotannins.
Conclusion
The biosynthesis of this compound is a fundamental pathway in the production of a vast array of bioactive hydrolyzable tannins in plants. Understanding the enzymes and mechanisms involved is critical for harnessing these compounds for pharmaceutical and other applications. This technical guide provides a solid foundation for researchers by consolidating the current knowledge on the PGG biosynthetic pathway, presenting available quantitative data, and offering detailed experimental protocols. Further research is needed to fully characterize all the enzymes in the pathway across different plant species and to elucidate the regulatory networks that control the flux through this important metabolic route.
References
- 1. plantsjournal.com [plantsjournal.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. maxapress.com [maxapress.com]
- 4. Measuring plant protein with the Bradford assay : 1. Evaluation and standard method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzyme assay of β1,3-glycosyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and Characterization of Galloylglucoses Effective against Multidrug-Resistant Strains of Escherichia coli and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beta-glucogallin—tetrakisgalloylglucose O-galloyltransferase - Wikipedia [en.wikipedia.org]
- 10. dspace.univ-bouira.dz:8080 [dspace.univ-bouira.dz:8080]
- 11. Biosynthesis of gallotannins: beta-glucogallin-dependent formation of 1,2,3,4,6-pentagalloylglucose by enzymatic galloylation of 1,2,3,6-tetragalloylglucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to Easily Measure Total Sugar and Protein Content in Plants | MtoZ Biolabs [mtoz-biolabs.com]
The Pharmacokinetic Profile and Bioavailability of Pentagalloylglucose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentagalloylglucose (PGG), a hydrolyzable tannin found in various botanicals, has garnered significant scientific interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Despite its therapeutic potential, the clinical translation of PGG is largely impeded by its complex pharmacokinetic profile, particularly its low oral bioavailability. This technical guide provides a comprehensive overview of the current understanding of the absorption, distribution, metabolism, and excretion (ADME) of PGG. We consolidate quantitative pharmacokinetic data from preclinical studies, detail the experimental methodologies employed for its evaluation, and visualize key signaling pathways modulated by PGG that may influence its biological effects. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development of PGG as a therapeutic agent.
Introduction
1,2,3,4,6-penta-O-galloyl-β-D-glucose, or this compound (PGG), is a polyphenolic compound that serves as a precursor to ellagitannins. Its structure, characterized by a central glucose core esterified with five gallic acid units, underpins its potent biological activities. However, the inherent chemical properties of PGG also present significant challenges to its systemic delivery and therapeutic efficacy. This document aims to provide a detailed exploration of the pharmacokinetics and bioavailability of PGG, offering insights into its behavior in biological systems.
Pharmacokinetics of this compound
The systemic exposure and therapeutic effectiveness of PGG are critically dependent on its absorption, distribution, metabolism, and excretion (ADME) profile. Preclinical studies in rodent models have begun to elucidate the pharmacokinetic characteristics of PGG, revealing a stark contrast in bioavailability between different routes of administration.
Absorption and Bioavailability
Oral administration of PGG is marked by exceedingly low bioavailability.[1][2] Studies in mice have shown that even at high oral doses (e.g., 80 mg/kg), plasma concentrations of PGG remain below the limit of detection.[1][2] This poor oral absorption is attributed to several factors:
-
Chemical Instability: PGG is unstable in alkaline conditions, such as those found in the intestine, leading to degradation before it can be absorbed.
-
Low Permeability: The molecule exhibits low absorptive permeability across the intestinal epithelium.
-
Protein Precipitation: PGG has a high affinity for proteins and can precipitate salivary proteins, which may hinder its absorption in the gastrointestinal tract.
-
First-Pass Metabolism: Evidence suggests that PGG undergoes extensive first-pass metabolism, with over 98% of an oral dose being metabolized before reaching systemic circulation.[1][2]
In stark contrast, intraperitoneal (IP) administration results in significantly higher systemic exposure. Studies have demonstrated that following IP injection, plasma concentrations of PGG can reach levels sufficient to exert biological effects in vivo.[3] This indicates that bypassing the gastrointestinal tract can overcome the primary barriers to PGG's systemic availability.
Distribution
Following absorption, PGG is distributed to various tissues. While detailed tissue distribution studies are limited, it is suggested that a significant portion of the metabolized PGG accumulates in organs and tissues.[1][2] Further research is required to fully characterize the tissue distribution profile of PGG and its metabolites.
Metabolism
PGG is extensively metabolized in the body. The primary routes of metabolism are not fully elucidated but are thought to involve hydrolysis of the ester bonds, releasing gallic acid and partially galloylated glucose derivatives. The liver is presumed to be a major site of metabolism, contributing to the significant first-pass effect observed after oral administration.
Excretion
The elimination of PGG and its metabolites occurs primarily through urine and feces.[1][2]
Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic parameters for PGG from preclinical studies in rodents.
| Table 1: Pharmacokinetic Parameters of this compound (Intraperitoneal Administration) | ||||||
| Species | Dose (mg/kg) | Cmax (µM) | Tmax (h) | AUC (0-24h) (h*µM) | t1/2 (el) (h) | Reference(s) |
| Mouse | 20 | 3-4 | ~2 | ND | ND | [4] |
| Rat | 20 | 6.39 ± 4.25 | 0.85 ± 0.70 | 38.78 ± 22.89 | 38.66 ± 22.89 | [4] |
ND: Not Determined
| Table 2: Bioavailability of this compound (Oral Administration) | ||
| Species | Dose (mg/kg) | Plasma Concentration |
| Mouse | 20 | Not Detected |
| Mouse | 80 | Below Limit of Detection |
Experimental Protocols
The following section outlines a typical experimental protocol for determining the pharmacokinetic profile of PGG in a rodent model, based on methodologies reported in the literature.
Animal Model and Dosing
-
Species: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Acclimatization: Animals are acclimated to the housing conditions for at least one week prior to the experiment.
-
Fasting: Animals are fasted overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Oral (PO): PGG is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered via oral gavage at a specific dose (e.g., 20-80 mg/kg).
-
Intraperitoneal (IP): PGG is dissolved in a sterile vehicle (e.g., 5% ethanol in saline) and administered via intraperitoneal injection at a specific dose (e.g., 20 mg/kg).
-
Blood Sampling
-
Time Points: Blood samples (approximately 30-100 µL) are collected at predetermined time points post-dosing. A typical sampling schedule for an IP study might be: 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours. For oral studies, earlier time points may be included.
-
Collection Method: Serial blood samples can be collected from the same animal via the submandibular vein or saphenous vein. For terminal time points, blood can be collected via cardiac puncture under anesthesia.
-
Anticoagulant: Blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA).
Plasma Preparation
-
Centrifugation: The collected blood samples are centrifuged (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Storage: The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) to the plasma sample.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) is used for the quantification of PGG.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid), is employed.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of PGG, monitoring a specific precursor-to-product ion transition.
-
-
Quantification: A calibration curve is constructed using standards of known PGG concentrations in blank plasma to quantify the PGG levels in the experimental samples.
Signaling Pathways Modulated by this compound
PGG exerts its biological effects by modulating various intracellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
PGG has been shown to inhibit the MAPK signaling pathway, which is often dysregulated in cancer and inflammatory conditions.[5] PGG can suppress the phosphorylation of key MAPK members like ERK, JNK, and p38, thereby interfering with downstream cellular processes such as proliferation, differentiation, and apoptosis.[6]
Figure 1: PGG inhibits the MAPK signaling pathway.
Nitric Oxide (NO)/eNOS/iNOS Signaling Pathway
In the context of gastric protection, PGG has been shown to modulate the nitric oxide signaling pathway.[2][7] It can decrease the expression of inducible nitric oxide synthase (iNOS), which is associated with inflammation, while increasing the expression of endothelial nitric oxide synthase (eNOS), which has a protective role.[2][7]
Figure 2: PGG modulates the NO/eNOS/iNOS signaling pathway.
PKA/CREB/MAPK Signaling Pathway
PGG has been observed to interfere with the PKA/CREB/MAPK signaling cascade, for instance, in the context of melanogenesis.[3][8] It can inhibit the phosphorylation of PKA and CREB, and also the phosphorylation of MAPKs (p38, ERK, and JNK), leading to a downstream reduction in the expression of target genes.[8]
Figure 3: PGG inhibits the PKA/CREB/MAPK signaling pathway.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of PGG.
Figure 4: Workflow for a preclinical pharmacokinetic study of PGG.
Conclusion and Future Directions
The pharmacokinetic profile of this compound is characterized by poor oral bioavailability, which poses a significant hurdle to its clinical development as an oral therapeutic agent. However, parenteral administration routes, such as intraperitoneal injection, demonstrate that PGG can achieve systemic concentrations sufficient for pharmacological activity. Future research should focus on the development of novel drug delivery systems, such as nanoparticle formulations, to enhance the oral bioavailability of PGG. Furthermore, a more detailed characterization of its metabolic pathways and tissue distribution is essential for a complete understanding of its in vivo disposition. The elucidation of its interactions with key signaling pathways provides a strong rationale for its continued investigation as a promising therapeutic candidate for a range of diseases. This guide serves as a comprehensive resource to aid in these future research and development endeavors.
References
- 1. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pentagalloyl Glucose, a Major Compound in Mango Seed Kernel, Exhibits Distinct Gastroprotective Effects in Indomethacin-Induced Gastropathy in Rats via Modulating the NO/eNOS/iNOS Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Melanogenesis via Suppression of MITF Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Photoprotective Potential of Penta-O-Galloyl-β-DGlucose by Targeting NF-κB and MAPK Signaling in UVB Radiation-Induced Human Dermal Fibroblasts and Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jove.com [jove.com]
- 8. mdpi.com [mdpi.com]
In Vivo Anti-Cancer Efficacy of Pentagalloylglucose: A Technical Guide for Researchers
Introduction: Pentagalloylglucose (PGG), a hydrolyzable tannin found in various plants, has garnered significant attention for its potent anti-cancer properties.[1][2][3] This technical guide provides a comprehensive overview of the in vivo anti-cancer effects of PGG, focusing on quantitative data, detailed experimental protocols, and the underlying molecular signaling pathways. This document is intended for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of PGG.
Quantitative Data on In Vivo Anti-Cancer Effects of this compound
The in vivo efficacy of this compound (PGG) has been demonstrated across a range of cancer types in preclinical animal models. The following tables summarize the key quantitative findings from these studies, providing a comparative overview of PGG's anti-tumor activity.
Table 1: PGG Efficacy in Breast Cancer Xenograft Models
| Cell Line | Animal Model | PGG Dosage & Administration | Treatment Duration | Key Findings | Reference |
| MDA-MB-231 | Nude Mice | Gavage administration | Not Specified | >60% inhibition of xenograft growth. | [1][3] |
| MDA-MB-231 | Nude Mice | Not Specified | Not Specified | Suppression of triple-negative breast cancer xenograft growth and metastasis. | [3][4] |
Table 2: PGG Efficacy in Liver Cancer Xenograft Models
| Cell Line | Animal Model | PGG Dosage & Administration | Treatment Duration | Key Findings | Reference |
| Huh7 | Mouse Model | Not Specified | Not Specified | Inhibition of Huh7 xenograft tumor growth. | [1][3] |
Table 3: PGG Efficacy in Prostate Cancer Xenograft Models
| Cell Line | Animal Model | PGG Dosage & Administration | Treatment Duration | Key Findings | Reference |
| PC-3 | Nude Mice | 25 mg/kg, intraperitoneal injection, 3 times/week | 28 days | Suppression of tumor weight from 4.2 g to 1 g. | [5] |
| DU145 | Athymic Nude Mice | 20 mg/kg, daily intraperitoneal injection | Not Specified | Significant suppression of xenograft growth. | [5] |
Table 4: PGG Efficacy in Nasopharyngeal Carcinoma Xenograft Models
| Cell Line | Animal Model | PGG Dosage & Administration | Treatment Duration | Key Findings | Reference |
| CNE1, CNE2 | Xenograft Mouse Model | Not Specified | Not Specified | Significant inhibition of tumor growth and lung metastasis. | [1][5] |
Table 5: PGG Efficacy in Other Cancer Xenograft Models
| Cancer Type | Cell Line | Animal Model | PGG Dosage & Administration | Treatment Duration | Key Findings | Reference |
| Lung Cancer | MRC5-SV2 | Not Specified | Not Specified | Tumor weight decreased to 43% (low-dose) and 9% (high-dose) of the control group. | [4] |
Detailed Experimental Protocols
This section outlines the methodologies for key in vivo experiments cited in the literature, providing a framework for replicating and building upon existing research.
General Xenograft Tumor Model Protocol
This protocol provides a generalized workflow for establishing and utilizing a xenograft model to assess the in vivo anti-cancer effects of PGG.
1. Cell Culture and Animal Models:
-
Cell Lines: Human cancer cell lines such as MDA-MB-231 (breast), Huh7 (liver), PC-3 (prostate), and CNE1/CNE2 (nasopharyngeal) are cultured in appropriate media (e.g., DMEM or RPMI 1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[1][3][5]
-
Animal Models: Immunocompromised mice (e.g., BALB/c nude or athymic nude mice), typically 4-6 weeks old, are used for xenograft studies.[5] Animals are housed in a pathogen-free environment and allowed to acclimatize for at least one week before experimentation.
2. Tumor Xenograft Establishment:
-
Cell Preparation: Cancer cells are harvested from culture, washed with sterile phosphate-buffered saline (PBS), and resuspended in either PBS or a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 1x10^7 to 5x10^7 cells/mL.
-
Injection: A volume of 100-200 µL of the cell suspension (containing 1x10^6 to 1x10^7 cells) is injected subcutaneously into the flank or orthotopically into the relevant organ (e.g., mammary fat pad for breast cancer) of the anesthetized mice.
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the length and width of the tumor with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length × Width²) / 2.
3. PGG Administration:
-
Preparation: PGG is dissolved in a suitable vehicle, such as ethanol or a mixture of solvents.[6]
-
Dosage and Route: PGG is administered at doses ranging from 20-25 mg/kg body weight.[5] The route of administration can be oral gavage or intraperitoneal (IP) injection.[1][5]
-
Frequency and Duration: Treatment is typically initiated when tumors reach a palpable size (e.g., 50-100 mm³) and continues for a predefined period, such as 28 days, with administrations occurring daily or several times per week.[5]
4. Assessment of Anti-Cancer Effects:
-
Tumor Growth Inhibition: The primary endpoint is the inhibition of tumor growth, assessed by comparing the tumor volumes and final tumor weights between PGG-treated and vehicle-treated control groups.
-
Metastasis Analysis: For metastatic models, lungs and other organs are harvested at the end of the study, and metastatic nodules are counted.
-
Histological and Molecular Analysis: A portion of the tumor tissue is fixed in formalin for histological analysis (e.g., H&E staining) to observe tumor morphology and necrosis. Another portion is snap-frozen in liquid nitrogen for molecular analyses such as Western blotting or immunohistochemistry to assess the expression of key proteins in relevant signaling pathways.
Signaling Pathways Modulated by this compound
PGG exerts its anti-cancer effects by modulating multiple signaling pathways involved in cell proliferation, survival, and metastasis.
Inhibition of STAT3 Signaling Pathway
PGG has been shown to suppress the phosphorylation of STAT3, a key transcription factor that promotes tumor growth, angiogenesis, and survival.[1] This leads to the downregulation of STAT3 target genes such as VEGF and Bcl-2.
References
- 1. This compound suppresses the growth and migration of human nasopharyngeal cancer cells via the GSK3β/β-catenin pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photooxidation and Pentagalloyl Glucose Cross-Linking Improves the Performance of Decellularized Small-Diameter Vascular Xenograft In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentagalloyl Glucose: A Review of Anticancer Properties, Molecular Targets, Mechanisms of Action, Pharmacokinetics, and Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Anti-cancer, anti-diabetic and other pharmacologic and biological activities of penta-galloyl-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-suppresses-the-growth-and-migration-of-human-nasopharyngeal-cancer-cells-via-the-gsk3-catenin-pathway-in-vitro-and-in-vivo - Ask this paper | Bohrium [bohrium.com]
An In-depth Technical Guide to Pentagalloylglucose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of pentagalloylglucose (PGG), a naturally occurring gallotannin with significant therapeutic potential. The document details its chemical identity, physicochemical properties, and biological activities, with a focus on data relevant to drug development. Experimental protocols and key signaling pathways are also elucidated to support further research and application.
Chemical Identity and Structure
This compound, a hydrolyzable tannin, is characterized by a central glucose core esterified with five gallic acid units.[1][2] The most common isomer is 1,2,3,4,6-penta-O-galloyl-β-D-glucose.[3][4]
The formal IUPAC names for this compound are:
-
Systematic IUPAC Name: (2S,3R,4S,5R,6R)-6-{[(3,4,5-Trihydroxybenzoyl)oxy]methyl}oxane-2,3,4,5-tetrayl tetrakis(3,4,5-trihydroxybenzoate)[3][4]
-
An alternative IUPAC Name is: [(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate[5][6]
Physicochemical Properties
PGG is a yellow powder with a high molecular weight and notable hydrophobicity compared to other polyphenols.[7][8] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C41H32O26 | [3] |
| Molar Mass | 940.681 g·mol−1 | [3] |
| Appearance | Yellow Powder | [8] |
| Octanol/Water Partition Coefficient (logP) | 1.29 (calculated) | [7] |
| Solubility | Soluble in DMSO, DMF, and Ethanol. Sparingly soluble in a 1:1 solution of Ethanol:PBS (pH 7.2). | [9] |
Table 1: Physicochemical Properties of this compound
Biological and Pharmacological Activities
This compound exhibits a wide range of biological activities, making it a compound of interest for therapeutic applications. These activities include antioxidant, anti-inflammatory, antimicrobial, anticarcinogenic, and antidiabetic properties.[3][10] PGG has been shown to interact with and precipitate proteins, a characteristic feature of tannins.[3]
3.1. Anticancer Activity
PGG has demonstrated significant anticancer effects in various cancer cell lines.[7] It can induce apoptosis and autophagy, inhibit cell proliferation, and suppress tumor growth.[7][10] The anticancer mechanisms of PGG involve the modulation of multiple signaling pathways, including the inhibition of NF-κB and STAT3.[7][11] For instance, in human hepatocellular carcinoma SK-HEP-1 cells, PGG at a concentration of 30 µM was found to inhibit cell growth by inducing cell cycle arrest and suppressing NF-κB activation.[9]
3.2. Vascular Health
PGG plays a crucial role in vascular health by stabilizing elastin and collagen in the extracellular matrix of blood vessels.[4][12] This action helps to restore the biomechanical properties of arteries and has been shown to reduce arterial calcification in animal models.[3][12]
3.3. Antimicrobial Activity
PGG has shown efficacy against various microorganisms. Notably, it can inhibit biofilm formation by Staphylococcus aureus at concentrations that are not toxic to human cells.[11] The concentration required to inhibit 50% of biofilm formation (IB50) was determined to be 3.6 μM.[11]
Key Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound are a consequence of its ability to modulate multiple cellular signaling pathways. A key mechanism is its antioxidant activity, which involves scavenging free radicals.[12]
4.1. Anticancer Signaling
In the context of cancer, PGG's effects are mediated through several pathways. The diagram below illustrates the inhibition of the NF-κB and STAT3 signaling pathways by PGG, leading to reduced cell proliferation and survival.
Caption: PGG's inhibition of NF-κB and STAT3 pathways.
Experimental Protocols
This section provides an example of a detailed methodology for assessing the antibiofilm activity of this compound, as described in the literature.
5.1. Protocol: Inhibition of Staphylococcus aureus Biofilm Formation
Objective: To determine the concentration-dependent effect of PGG on the formation of S. aureus biofilms.
Materials:
-
Staphylococcus aureus strain (e.g., SA113)
-
Tryptic Soy Broth supplemented with glucose (TSBg)
-
This compound (PGG) stock solution in a suitable solvent (e.g., DMSO)
-
96-well polystyrene microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%)
-
Plate reader
Procedure:
-
Prepare a bacterial suspension of S. aureus in TSBg to a specific optical density (e.g., OD600 of 0.1).
-
In the wells of a 96-well plate, add 100 µL of TSBg containing serial dilutions of PGG. Include control wells with solvent only.
-
Inoculate each well with 100 µL of the bacterial suspension.
-
Incubate the plates at 37°C for 24 hours without shaking.
-
After incubation, discard the culture medium and gently wash the wells twice with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Stain the adherent biofilms by adding 100 µL of 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Dry the plates, and then solubilize the bound crystal violet by adding 200 µL of 95% ethanol to each well.
-
Quantify the biofilm formation by measuring the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of biofilm inhibition relative to the solvent control.
The workflow for this experimental protocol is visualized below.
Caption: Workflow for S. aureus biofilm inhibition assay.
Biosynthesis and Natural Occurrence
This compound is a precursor to a larger class of tannins called ellagitannins.[3] Its biosynthesis in plants involves the sequential esterification of a glucose molecule with gallic acid.[13] The enzyme β-glucogallin-tetrakisgalloylglucose O-galloyltransferase catalyzes the final step in the formation of PGG from 1-O-galloyl-β-D-glucose and 1,2,3,6-tetrakis-O-galloyl-β-D-glucose.[3] PGG is found in various plants, including pomegranate (Punica granatum), mango (Mangifera indica), and tree peony (Paeonia suffruticosa).[3][13]
The biosynthetic pathway is summarized in the following diagram.
Caption: Simplified biosynthetic pathway of this compound.
This guide provides foundational knowledge for scientists and researchers interested in the therapeutic development of this compound. The presented data and protocols are intended to facilitate further investigation into this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikiwand [wikiwand.com]
- 5. Penta-O-galloyl-beta-D-glucose | C41H32O26 | CID 65238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Showing Compound 1,2,3,4,6-pentagalloylglucose (FDB030184) - FooDB [foodb.ca]
- 7. mdpi.com [mdpi.com]
- 8. 1,2,3,4,6-PENTA-O-GALLOYL-BETA-D-GLUCOPYRANOSE | 14937-32-7 [chemicalbook.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Pentagalloyl Glucose and Its Functional Role in Vascular Health: Biomechanics and Drug-Delivery Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pentagalloyl Glucose: A Review of Anticancer Properties, Molecular Targets, Mechanisms of Action, Pharmacokinetics, and Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Pentagalloylglucose from Mango Seeds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentagalloylglucose (PGG), a hydrolyzable tannin found in high concentrations in mango (Mangifera indica) seeds, has garnered significant interest in the scientific community for its diverse pharmacological activities. As a potent antioxidant, anti-inflammatory, and anticancer agent, PGG presents a promising natural compound for drug development. These application notes provide detailed protocols for the extraction, purification, and quantification of PGG from mango seeds, as well as an overview of its key signaling pathways of interest for therapeutic applications.
Data Presentation
The following tables summarize quantitative data from various studies on the extraction and purification of phenolic compounds, including this compound, from mango seeds.
Table 1: Comparison of Extraction Solvents and Methods for Total Phenolic Content (TPC) from Mango Seed Kernels
| Extraction Method | Solvent | Temperature (°C) | Time | TPC Yield (mg GAE/g MSK) | Reference |
| Solid-Liquid Extraction | 50% (w/w) Ethanol-Water | - | - | 101.68 | [1] |
| Solid-Liquid Extraction | 80% Ethanol | 70 | 3 hours | 253.967 | [2] |
| Ultrasound-Assisted | 19.4% Ethanol | 38.47 | 21.4 min | 6.1 (mg Gallic Acid/g) | [3] |
| Microwave-Assisted | 90% Ethanol | 75 | 2 cycles | - | [4] |
| Reflux | 1.2 M HCl in Ethanol | - | 3 hours | 285.70 | [4] |
GAE: Gallic Acid Equivalents; MSK: Mango Seed Kernel
Table 2: HPLC-Based Quantification of Phenolic Compounds in Mango Seed Kernel Extracts
| Compound | Cultivar | Maturation Stage | Concentration (mg/100g) | Reference |
| Gallotannins | Keitt | Early | High | [5] |
| Tetragalloyl glucose | - | - | 0.15 - 3.0 | [5] |
| Gallic Acid | - | - | 21.154 | [5] |
Experimental Protocols
Protocol 1: Extraction of this compound from Mango Seed Kernels
This protocol details a common method for extracting PGG from mango seeds using an ethanol-water binary solvent system.
Materials:
-
Dried mango seed kernels
-
Ethanol (95% or absolute)
-
Distilled water
-
Blender or grinder
-
Shaker or magnetic stirrer
-
Filter paper (Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Preparation of Mango Seed Kernels: Wash mango seeds thoroughly and dry them in an oven at 40-50°C until a constant weight is achieved. Manually remove the hard outer shell to obtain the kernel. Grind the dried kernels into a fine powder using a blender or grinder.
-
Solvent Extraction:
-
Prepare a 50% (w/w) ethanol-water solution.
-
Mix the powdered mango seed kernel with the solvent at a solid-to-solvent ratio of 1:10 (w/v).
-
Agitate the mixture on a shaker or with a magnetic stirrer for 24 hours at room temperature.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Protocol 2: Purification of this compound using Sephadex LH-20 Column Chromatography
This protocol describes the purification of PGG from the crude mango seed extract.
Materials:
-
Crude mango seed extract
-
Sephadex LH-20 resin
-
Methanol (HPLC grade)
-
Chromatography column
-
Fraction collector
Procedure:
-
Column Packing:
-
Swell the Sephadex LH-20 resin in methanol for at least 3 hours.
-
Prepare a slurry of the swollen resin in methanol and pour it into the chromatography column.
-
Allow the resin to pack under gravity, ensuring a uniform and bubble-free column bed.
-
Equilibrate the column by washing it with at least two column volumes of methanol.
-
-
Sample Loading and Elution:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Carefully load the dissolved sample onto the top of the Sephadex LH-20 column.
-
Elute the column with methanol at a low flow rate (e.g., 1 mL/min).
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the fractions for the presence of PGG using Thin Layer Chromatography (TLC) or HPLC.
-
Pool the fractions containing pure PGG.
-
-
Final Concentration:
-
Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain purified PGG.
-
Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the quantitative analysis of PGG.
Materials:
-
Purified PGG sample or mango seed extract
-
PGG standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Preparation of Mobile Phase: Prepare two mobile phases:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase (4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Gradient Elution: A typical gradient could be:
-
0-20 min: 10-50% B
-
20-25 min: 50-90% B
-
25-30 min: 90-10% B (return to initial conditions)
-
-
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of PGG of known concentrations in methanol.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area against the concentration of the PGG standards.
-
-
Sample Analysis:
-
Dissolve the purified PGG sample or the crude extract in methanol and filter through a 0.45 µm syringe filter.
-
Inject the sample into the HPLC system.
-
Identify the PGG peak based on the retention time of the PGG standard.
-
Quantify the amount of PGG in the sample by comparing its peak area to the standard curve.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for PGG extraction and purification.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways implicated in various diseases, particularly cancer. Its inhibitory actions on these pathways contribute to its therapeutic potential.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, growth, and survival. Its aberrant activation is a common feature in many cancers. PGG has been shown to inhibit this pathway, leading to the suppression of tumor growth.
Caption: PGG's inhibition of the PI3K/Akt/mTOR pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as cell proliferation, differentiation, and apoptosis. PGG can inhibit this pathway, thereby affecting cancer cell survival.[6][7]
Caption: PGG's inhibitory effect on the MAPK pathway.
NF-κB Signaling Pathway
The NF-κB pathway plays a critical role in inflammation and immunity. Its chronic activation is linked to cancer development and progression. PGG has been reported to suppress NF-κB activation, contributing to its anti-inflammatory and anticancer effects.
Caption: PGG's suppression of the NF-κB signaling pathway.
References
- 1. Extraction of bioactive compounds from mango (Mangifera indica L. var. Carabao) seed kernel with ethanol–water binary solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dlsu.edu.ph [dlsu.edu.ph]
- 3. mdpi.com [mdpi.com]
- 4. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 5. researchgate.net [researchgate.net]
- 6. Pentagalloyl Glucose: A Review of Anticancer Properties, Molecular Targets, Mechanisms of Action, Pharmacokinetics, and Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note and Protocol for Pentagalloylglucose (PGG) Quantification via HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentagalloylglucose (PGG), a hydrolyzable tannin found in various medicinal herbs and plants, is recognized for its wide range of biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties.[1][2][3] Accurate and precise quantification of PGG is crucial for the standardization of botanical extracts, pharmacokinetic studies, and the development of PGG-based therapeutic agents. This document provides a detailed High-Performance Liquid Chromatography (HPLC) protocol for the reliable quantification of PGG.
Principle
This method utilizes reverse-phase HPLC with UV detection to separate and quantify this compound. The separation is achieved on a C18 column, where PGG is retained based on its hydrophobic interactions with the stationary phase. A gradient elution with a polar mobile phase, typically a mixture of acidified water and an organic solvent like acetonitrile, allows for the effective separation of PGG from other components in the sample matrix.[4][5][6] Detection is performed at 280 nm, a wavelength at which the galloyl groups of PGG exhibit strong absorbance.[2][7]
Experimental Protocol
This protocol is a compilation of methodologies reported in the scientific literature.[2][4][5][7] Researchers may need to optimize certain parameters based on their specific instrumentation and sample matrix.
1. Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a diode array or UV detector.[2]
-
HPLC Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[4][5][7]
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Acids: HPLC grade trifluoroacetic acid (TFA), acetic acid, or phosphoric acid.[1][4][5][7]
-
This compound (PGG) Standard: A reference standard of known purity.
-
Sample Preparation: Syringe filters (0.45 µm or 0.22 µm) for sample clarification.
2. Preparation of Mobile Phase and Standard Solutions
-
Mobile Phase A: Prepare a 0.1% solution of trifluoroacetic acid (TFA) or phosphoric acid in water.[4][5][7] Alternatively, a 0.3% acetic acid solution in water can be used.[1][2]
-
Mobile Phase B: Acetonitrile. Some methods use acetonitrile with the same acid concentration as Mobile Phase A.[1][2][7]
-
Standard Stock Solution: Accurately weigh a known amount of PGG standard and dissolve it in a suitable solvent (e.g., 50% methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).[7]
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition to cover the expected concentration range of the samples.
3. HPLC Conditions
The following table summarizes typical HPLC conditions for PGG quantification.
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (4.6 x 250 mm, 5 µm)[7] | Zorbax Eclipse plus C18 (4.6 x 250 mm, 5 µm)[2] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water[7] | 0.3% Acetic Acid in Water[2] |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid[7] | 95% Acetonitrile with 0.3% Acetic Acid[2] |
| Gradient | 0-7 min, 5-10% B; 7-10 min, 10-15% B; 10-22 min, 15-18% B; 22-40 min, 18-20% B; 40-45 min, 20-100% B; 45-55 min, 100% B[7] | 0-20 min, 0-50% B (linear); 20-25 min, 50% B[2] |
| Flow Rate | 1.0 mL/min[2][7] | 1.0 mL/min[2] |
| Column Temp. | 35 °C[7] | Not Specified |
| Injection Vol. | 1-10 µL[7] | Not Specified |
| Detection | 280 nm[2][5][7] | 280 nm[2] |
| Retention Time | Approximately 12 min[5] | Not Specified |
4. Sample Preparation
-
Plant Extracts: Extract the plant material with a suitable solvent (e.g., 50% methanol) using methods like ultrasonication.[7] Filter the extract through a 0.45 µm or 0.22 µm syringe filter before injection.
-
Biological Samples (e.g., Plasma): A liquid-liquid extraction (LLE) protocol can be optimized for the extraction of PGG from plasma.[1][2]
5. Data Analysis
-
Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the peak area of PGG against the corresponding concentration.
-
Quantification: Inject the prepared samples and determine the peak area of PGG. Calculate the concentration of PGG in the samples using the linear regression equation derived from the calibration curve.
Quantitative Data Summary
The following tables summarize the validation parameters reported for HPLC methods for PGG quantification.
Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Parameter | Reported Value | Reference |
| Linearity (Correlation Coefficient, R²) | 0.9999 | [4][5][6] |
| Linearity Range | 1 - 500 µg/mL | [6] |
| Limit of Detection (LOD) | 0.92 µg/mL | [4][5] |
| ~0.2 µg/mL (in mouse plasma) | [1][2] | |
| Limit of Quantification (LOQ) | 2.78 µg/mL | [4][5] |
| 0.4 µg/mL (in mouse plasma) | [2] |
Table 2: Accuracy and Precision
| Parameter | Reported Value | Reference |
| Recovery | 101.15 ± 0.49% to 102.30 ± 0.13% | [4] |
| Precision (RSD) | 0.12% - 0.50% | [4][5] |
| Extraction Efficiency (from mouse plasma) | 70.0 ± 1.3% | [1][2] |
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of Penta-O-galloyl-β-D-glucose from tannic acid and plasma pharmacokinetic Analyses by Liquid-Liquid Extraction and Reverse-Phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentagalloyl Glucose: A Review of Anticancer Properties, Molecular Targets, Mechanisms of Action, Pharmacokinetics, and Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. e-ajbc.org [e-ajbc.org]
- 6. :: Asian Journal of Beauty and Cosmetology [e-ajbc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pentagalloylglucose from Tannic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentagalloylglucose (1,2,3,4,6-penta-O-galloyl-β-D-glucose, PGG) is a naturally occurring gallotannin that serves as a precursor to ellagitannins.[1] It is a highly bioactive molecule with a wide range of potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer properties. This document provides a detailed protocol for the synthesis of PGG from commercially available tannic acid via acidic methanolysis, followed by purification and characterization. Tannic acid, a complex mixture of polygalloyl glucoses, can be selectively hydrolyzed under acidic conditions to yield the core PGG molecule.[2]
Synthesis of this compound from Tannic Acid
The synthesis of this compound from tannic acid is achieved through an acidic methanolysis reaction. This process selectively cleaves the depside bonds (ester linkages between galloyl groups) present in the more complex tannins found in commercial tannic acid, while preserving the ester bonds between the gallic acid and the central glucose core.[2]
Experimental Workflow for PGG Synthesis and Purification
References
Application Notes and Protocols for In Vitro Antioxidant Assays of Pentagalloylglucose
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pentagalloylglucose (PGG), a hydrolyzable tannin found in various plants, is recognized for its potent antioxidant properties.[1][2][3] These properties are attributed to its unique structure, featuring five galloyl groups attached to a glucose core, which confers a high capacity for scavenging free radicals.[3] In vitro antioxidant assays are crucial for quantifying the antioxidant potential of compounds like PGG, providing valuable data for research and drug development. This document provides detailed application notes and protocols for three common in vitro antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and FRAP (Ferric Reducing Antioxidant Power) assay.
Data Presentation
The antioxidant capacity of this compound can be quantified and compared using various assays. The following table summarizes the available quantitative data for PGG.
| Assay Type | Parameter | Value (µg/mL) | Reference |
| DPPH Radical Scavenging Assay | IC50 | 11.25 | [1] |
| ABTS Radical Cation Scavenging Assay | IC50 | 19.92 | [1] |
Note: IC50 represents the concentration of the compound required to scavenge 50% of the free radicals. Lower IC50 values indicate higher antioxidant activity.
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and equipment.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.
Materials:
-
This compound (PGG)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol), analytical grade
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Positive control (e.g., Ascorbic acid or Trolox)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of PGG and Standard Solutions:
-
Prepare a stock solution of PGG in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions of the PGG stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a similar concentration range for the positive control.
-
-
Assay Protocol:
-
In a 96-well microplate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the different concentrations of PGG solution, standard, or methanol (as a blank) to the respective wells.
-
Mix the contents of the wells gently by pipetting up and down.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100 Where:
-
A_control is the absorbance of the DPPH solution with methanol.
-
A_sample is the absorbance of the DPPH solution with the PGG sample or standard.
-
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of PGG to determine the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green color of the ABTS•+ solution is reduced, and the decrease in absorbance at 734 nm is measured.
Materials:
-
This compound (PGG)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol (or Phosphate Buffered Saline - PBS)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
-
Positive control (e.g., Trolox)
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of Working ABTS•+ Solution:
-
Before use, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of PGG and Standard Solutions:
-
Prepare a stock solution of PGG in ethanol or PBS.
-
Perform serial dilutions to obtain a range of concentrations.
-
Prepare a similar concentration range for the positive control (Trolox).
-
-
Assay Protocol:
-
In a 96-well microplate, add 190 µL of the working ABTS•+ solution to each well.
-
Add 10 µL of the different concentrations of PGG solution, standard, or solvent (as a blank) to the respective wells.
-
Mix and incubate the plate in the dark at room temperature for 6-10 minutes.
-
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100 Where:
-
A_control is the absorbance of the ABTS•+ solution with the solvent.
-
A_sample is the absorbance of the ABTS•+ solution with the PGG sample or standard.
-
-
IC50 or TEAC Determination: Plot the percentage of scavenging activity against the concentration of PGG to determine the IC50 value. Alternatively, a standard curve can be generated using Trolox, and the results for PGG can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a blue-colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm. The change in absorbance is proportional to the antioxidant power of the sample.
Materials:
-
This compound (PGG)
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 593 nm
-
Standard (e.g., Ferrous sulfate or Trolox)
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v).
-
Warm the FRAP reagent to 37°C before use.
-
-
Preparation of PGG and Standard Solutions:
-
Prepare a stock solution of PGG in a suitable solvent.
-
Perform serial dilutions to obtain a range of concentrations.
-
Prepare a standard curve using ferrous sulfate or Trolox at various concentrations.
-
-
Assay Protocol:
-
In a 96-well microplate, add 20 µL of the different concentrations of PGG solution, standard, or solvent (as a blank) to the respective wells.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Mix and incubate the plate at 37°C for 4-6 minutes.
-
-
Measurement: Measure the absorbance of each well at 593 nm.
-
Calculation of Antioxidant Power:
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the FRAP value of the PGG samples by comparing their absorbance with the standard curve. The results are typically expressed as µM Fe(II) equivalents or Trolox equivalents.
-
Visualizations
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the generalized mechanism of antioxidant action and the experimental workflow for assessing the antioxidant capacity of this compound.
Caption: Generalized mechanism of free radical scavenging by this compound.
Caption: Experimental workflow for in vitro antioxidant capacity assessment.
References
Application Notes and Protocols: Pentagalloylglucose for Inhibiting Tumor Growth in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentagalloylglucose (PGG), a hydrolyzable tannin found in various medicinal plants, has garnered significant attention for its potential as an anti-cancer agent.[1][2] Preclinical studies have demonstrated its efficacy in inhibiting tumor growth across a range of cancer types in animal models.[3][4] PGG exerts its anti-tumor effects through multiple mechanisms, including the induction of apoptosis and autophagy, cell cycle arrest, and the inhibition of angiogenesis and metastasis.[1][2][3] This document provides a summary of the quantitative data from various in vivo studies, detailed experimental protocols for conducting tumor growth inhibition studies with PGG in animal models, and diagrams of the key signaling pathways involved.
Data Presentation
The following tables summarize the in vivo anti-cancer activity of this compound (PGG) in various animal models as reported in the scientific literature.
Table 1: Summary of In Vivo Studies on the Anti-Cancer Activity of PGG
| Cancer Type | Cell Line | Animal Model | Treatment Dose & Route | Key Findings |
| Breast | MDA-MB-231 | Athymic Nude Mice | 20 mg/kg (Oral Gavage) | Inhibition of breast cancer cell growth.[3] |
| Breast | MDA-MB-231 | BALB/c Athymic Nude Mice | 10 mg/kg (Oral Gavage) | Inhibition of xenograft growth and lung metastasis.[3] |
| Lung | Lewis Lung Carcinoma (LLC) | C57BL/6 Mice | 4 or 20 mg/kg (Intraperitoneal) | Dose-dependent decrease in tumor volume and weight; inhibition of tumor angiogenesis.[3][5] |
| Liver | Huh7 | Balb/c Nude Mice | 300 mg/kg (Oral Gavage) | Suppression of tumor growth via inhibition of MYC expression.[3] |
| Prostate | PC-3 | Nude Mice | 25 mg/kg (Intraperitoneal) | Suppression of tumorigenesis.[3] |
| Pancreatic | MiaPaCa2 | Athymic Balb/c Mice | 20 mg/kg (Oral Gavage) | Alleviation of cancer cachexia.[3] |
| Nasopharyngeal | CNE1, CNE2 | Xenograft Mouse Model | Not Specified | Inhibition of tumor growth and lung metastasis.[6] |
Signaling Pathways Modulated by PGG
PGG's anti-cancer effects are attributed to its ability to modulate multiple signaling pathways that are crucial for tumor progression.
Experimental Protocols
Preparation of this compound (PGG) for In Vivo Administration
This protocol is adapted from a method for preparing PGG from tannic acid. For commercially available PGG, reconstitution in a suitable vehicle is the primary step.
Materials:
-
This compound (PGG) powder
-
Vehicle (e.g., 5% Ethanol in saline, Phosphate-Buffered Saline (PBS), or as determined by solubility and route of administration)
-
Sterile, pyrogen-free water
-
Sterile filtration unit (0.22 µm filter)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Determine the required concentration: Based on the planned dosage (e.g., 20 mg/kg) and the average weight of the animals, calculate the total amount of PGG and vehicle needed.
-
Weighing: Accurately weigh the required amount of PGG powder in a sterile container.
-
Dissolution: Add a small amount of the vehicle to the PGG powder and vortex thoroughly to create a slurry. Gradually add the remaining vehicle while continuously mixing until the PGG is completely dissolved. Gentle heating may be applied if necessary, but stability at higher temperatures should be considered.
-
Sterilization: Sterilize the PGG solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the PGG solution at 4°C for short-term use. For long-term storage, aliquots can be stored at -20°C or -80°C, but freeze-thaw cycles should be avoided. It is recommended to prepare fresh solutions for in vivo experiments.
General Workflow for In Vivo Tumor Growth Inhibition Study
Xenograft Mouse Model Protocol
Animal Model:
-
Immunocompromised mice (e.g., Athymic Nude, NOD-SCID) are commonly used for xenograft studies with human cancer cell lines. The choice of strain should be justified based on the research question.
Procedure:
-
Animal Acclimatization: House the mice in a pathogen-free environment for at least one week to acclimatize before the experiment begins.
-
Cell Preparation: Culture the desired cancer cell line (e.g., MDA-MB-231 for breast cancer) under standard conditions. On the day of injection, harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a sterile, serum-free medium or PBS at a concentration of 1x10^6 to 1x10^7 cells per 100-200 µL.
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Inject the cell suspension subcutaneously into the flank of the mouse using a 27-gauge needle.
-
-
Tumor Growth Monitoring:
-
Monitor the animals daily for general health and signs of tumor growth.
-
Once tumors are palpable, measure the tumor dimensions (length and width) 2-3 times per week using a digital caliper.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .
-
Record the body weight of each animal at the time of tumor measurement.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomly assign the mice to treatment and control groups.
-
Administer PGG or the vehicle control daily or as per the experimental design via the chosen route (e.g., oral gavage, intraperitoneal injection).
-
-
Endpoint:
-
The study should be terminated when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or if the animals show signs of distress, such as significant weight loss (>20%), ulceration of the tumor, or impaired mobility.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the animals using an approved method.
-
Excise the tumors, weigh them, and fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC) or snap-freeze the remainder in liquid nitrogen for molecular analysis.
-
Immunohistochemistry (IHC) for Biomarker Analysis
Purpose: To assess the effect of PGG on protein expression within the tumor microenvironment (e.g., markers of proliferation, apoptosis, angiogenesis).
Procedure:
-
Tissue Processing and Sectioning:
-
Dehydrate the formalin-fixed tumors through a series of graded ethanol and xylene washes and embed in paraffin.
-
Cut 4-5 µm sections using a microtome and mount them on charged glass slides.
-
-
Deparaffinization and Rehydration:
-
Bake the slides at 60°C for 1 hour.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0) in a pressure cooker or water bath.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with the primary antibody (e.g., anti-Ki-67 for proliferation, anti-CD31 for angiogenesis) overnight at 4°C.
-
Incubate with a biotinylated secondary antibody.
-
Incubate with an avidin-biotin-peroxidase complex.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
-
-
Imaging and Analysis:
-
Capture images using a light microscope and quantify the staining intensity or the percentage of positive cells using image analysis software.
-
Conclusion
This compound demonstrates significant potential as an anti-tumor agent in various preclinical animal models. The provided data summary, signaling pathway diagrams, and detailed experimental protocols offer a valuable resource for researchers investigating the therapeutic utility of PGG. Adherence to rigorous and well-documented experimental procedures is crucial for obtaining reproducible and translatable results in the development of novel cancer therapies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Preparation of Penta-O-galloyl-β-D-glucose from tannic acid and plasma pharmacokinetic Analyses by Liquid-Liquid Extraction and Reverse-Phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunohistochemistry (IHC) in Xenograft Tumors [bio-protocol.org]
- 4. Frontiers | Experimental mouse models for translational human cancer research [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. pubcompare.ai [pubcompare.ai]
Application of Pentagalloylglucose in Studying STAT3 Signaling
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Pentagalloylglucose (PGG), a naturally occurring gallotannin, has emerged as a valuable pharmacological tool for investigating the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a critical transcription factor involved in numerous cellular processes, including proliferation, survival, differentiation, and inflammation.[1] Aberrant STAT3 activation is a hallmark of various cancers and inflammatory diseases, making it a compelling target for therapeutic intervention.[2][3][4] PGG offers a potent and specific means to probe the intricacies of STAT3 signaling, facilitating a deeper understanding of its role in both normal physiology and disease pathogenesis.
The primary mechanism by which PGG inhibits the STAT3 pathway is by targeting its upstream activators, particularly Janus kinases (JAKs).[5][6] Specifically, PGG has been shown to selectively inhibit the JAK1/JAK3-STAT3 signaling pathway.[5] This inhibition prevents the phosphorylation of STAT3 at the critical tyrosine 705 (Tyr705) residue, a requisite step for its activation.[7][8][9] Unphosphorylated STAT3 is unable to form homodimers, translocate to the nucleus, and bind to the DNA response elements of its target genes.[4][10]
Consequently, PGG treatment leads to the downregulation of a suite of STAT3-regulated genes implicated in cancer progression and inflammation. These include anti-apoptotic proteins such as Bcl-xL and Mcl-1, cell cycle regulators like Cyclin D1, and pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[7][8][11] The inhibitory effects of PGG on STAT3 signaling have been demonstrated across a wide range of in vitro and in vivo models, including prostate, breast, colorectal, cervical, and lung cancer, as well as in models of inflammation.[5][7][9][12]
The multifaceted inhibitory action of PGG on the STAT3 pathway makes it an invaluable research tool for:
-
Elucidating the role of STAT3 in specific cellular contexts.
-
Identifying and validating novel downstream targets of STAT3.
-
Screening for and characterizing other potential STAT3 inhibitors.
-
Investigating the therapeutic potential of STAT3 inhibition in various disease models.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound (PGG) in various cancer cell lines and in vivo models.
Table 1: In Vitro Efficacy of PGG (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| DU145 | Prostate Cancer | Not specified | - | [7][8] |
| LNCaP | Prostate Cancer | Not specified | - | [8] |
| PC3 | Prostate Cancer | 31.64 | 72 | [13] |
| CAL27 | Head and Neck Squamous Cell Carcinoma | 23.7 ± 2.3 (µg/mL) | 48 | [14] |
| FaDu | Head and Neck Squamous Cell Carcinoma | 29 ± 5.3 (µg/mL) | 48 | [14] |
| Glioma Cells | Glioma Cancer | 25 | 24 | [7] |
| HCT116 | Colorectal Cancer | Not specified | 48 | [7] |
| HT29 | Colorectal Cancer | Not specified | 48 | [7] |
Table 2: In Vivo Efficacy of PGG
| Cancer Model | Animal Model | PGG Dosage | Administration Route | Tumor Growth Inhibition | Reference |
| DU145 Xenograft | Athymic Nude Mice | 20 mg/kg/day | Intraperitoneal | Significant inhibition | [8][15] |
| MDA-MB-231 Xenograft | Mouse | Not specified | Oral Gavage | >60% | [7] |
| PC-3 Xenograft | Nude Mice | 25 mg/kg (3 times/week) | Intraperitoneal | Suppressed tumor weight from 4.2 g to 1 g | [15] |
| 5-FU-resistant Colorectal Cancer | Xenograft Mouse Model | Not specified | - | Potent anti-CSC activity and suppression of EMT-driven invasion and metastasis | [5] |
Key Experimental Protocols
Herein, we provide detailed methodologies for key experiments to study the effects of PGG on STAT3 signaling.
Protocol 1: Western Blot Analysis of STAT3 Phosphorylation
This protocol is designed to assess the effect of PGG on the phosphorylation of STAT3 at Tyr705.
1. Cell Culture and Treatment:
- Seed cancer cells (e.g., DU145, MDA-MB-231) in 6-well plates and allow them to adhere overnight.
- Treat the cells with varying concentrations of PGG (e.g., 10, 20, 40 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
- For positive control, stimulate cells with a known STAT3 activator like Interleukin-6 (IL-6) (e.g., 20 ng/mL for 15-30 minutes).[16][17]
2. Cell Lysis:
- Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate.
- Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
- Collect the supernatant containing the protein extract.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
- Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[18]
- Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) (e.g., 1:1000 dilution) overnight at 4°C.[18][19]
- Wash the membrane three times with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[19]
- Wash the membrane three times with TBST.
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
- To ensure equal protein loading, strip the membrane and re-probe with an antibody against total STAT3 and a loading control like β-actin or GAPDH.[18][19]
5. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the phospho-STAT3 signal to the total STAT3 signal and the loading control.
Protocol 2: STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3 in response to PGG treatment.
1. Cell Culture and Transfection:
- Seed cells (e.g., HEK293T) in a 96-well plate one day before transfection.[20]
- Co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.[20][21] The STAT3 reporter construct typically contains multiple copies of the STAT3-binding sis-inducible element (SIE) upstream of the luciferase gene.[21]
2. PGG Treatment and Stimulation:
- Approximately 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of PGG or vehicle control.
- Incubate for a predetermined time (e.g., 6 hours).
- Stimulate the cells with a STAT3 activator (e.g., IL-6) for an appropriate duration (e.g., 16-24 hours) to induce STAT3 transcriptional activity.[18][20]
3. Luciferase Assay:
- Lyse the cells using the lysis buffer provided with a dual-luciferase reporter assay system.
- Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.[20]
4. Data Analysis:
- Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal for each well.
- Compare the relative luciferase activity of PGG-treated cells to that of the vehicle-treated control to determine the inhibitory effect of PGG on STAT3 transcriptional activity.
Visualizations
Caption: PGG inhibits STAT3 signaling by blocking JAK-mediated phosphorylation.
Caption: Workflow for analyzing STAT3 phosphorylation by Western blot.
Caption: Workflow for STAT3 transcriptional activity luciferase reporter assay.
References
- 1. scbt.com [scbt.com]
- 2. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action [pubmed.ncbi.nlm.nih.gov]
- 4. What are STAT3 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Pentagalloyl glucose targets the JAK1/JAK3-STAT3 pathway to inhibit cancer stem cells and epithelial-mesenchymal transition in 5-fluorouracil-resistant colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tannic acid, a higher galloylated this compound, suppresses antigen-specific IgE production by inhibiting ɛ germline transcription induced by STAT6 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Penta-1,2,3,4,6-O-galloyl-beta-D-glucose induces p53 and inhibits STAT3 in prostate cancer cells in vitro and suppresses prostate xenograft tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Penta-O-Galloyl-β-D-Glucose in Pistacia integerrima Targets AMPK-ULK1 and ERK/STAT3 Signaling Axes to Induce ROS-Independent Autophagic Cell Death in Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are STAT3 gene inhibitors and how do they work? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Pentagalloyl Glucose, a Major Compound in Mango Seed Kernel, Exhibits Distinct Gastroprotective Effects in Indomethacin-Induced Gastropathy in Rats via Modulating the NO/eNOS/iNOS Signaling Pathway [frontiersin.org]
- 13. Pentagalloyl Glucose (PGG) Exhibits Anti-Cancer Activity against Aggressive Prostate Cancer by Modulating the ROR1 Mediated AKT-GSK3β Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pentagalloyl Glucose and Cisplatin Combination Treatment Exhibits a Synergistic Anticancer Effect in 2D and 3D Models of Head and Neck Carcinoma [mdpi.com]
- 15. Anti-cancer, anti-diabetic and other pharmacologic and biological activities of penta-galloyl-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PKCι induces differential phosphorylation of STAT3 to modify STAT3-related signaling pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. STAT3 as a Potential Target for Tumor Suppressive Effects of 15-Deoxy-Δ12,14-prostaglandin J2 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Prognostic significance of STAT3 and phosphorylated STAT3 in human soft tissue tumors - a clinicopathological analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Note: Analysis of Pentagalloylglucose by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pentagalloylglucose (PGG), specifically 1,2,3,4,6-penta-O-galloyl-β-D-glucose, is a hydrolyzable tannin found in various plants.[1] It is a precursor to ellagitannins and is recognized for its potent biological activities, including antioxidant, anti-inflammatory, anti-diabetic, and anti-cancer properties.[2][3] Given its therapeutic potential, accurate and sensitive analytical methods are crucial for its quantification in complex biological matrices during pharmacokinetic, metabolic, and drug development studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose, offering high sensitivity and selectivity.[4] This document provides detailed protocols and data for the analysis of PGG using mass spectrometry.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of this compound derived from published literature. This data is essential for method development and validation.
| Parameter | Value | Matrix | Instrumentation | Reference |
| Precursor Ion (m/z) | 939 ([M-H]⁻) | - | LC-QTRAP-MS | [5] |
| 963.1135 ([M+Na]⁺) | - | TOF HRMS | [6] | |
| Product Ions (m/z) | 787, 769, 617, 635, 465, 313, 169 | - | LC-QTRAP-MS | [5] |
| Linear Range | 0.2 - 25 µg/mL | Mouse Plasma | HPLC-UV | [7] |
| Limit of Detection (LOD) | ~100 ng/mL | Mouse Plasma | HPLC-UV | [7] |
| Limit of Quantification (LOQ) | ~200 ng/mL | Mouse Plasma | HPLC-UV | [7] |
| Pharmacokinetic Cmax | 6.39 ± 4.25 µM | Rat Plasma | UPLC-MS/MS | [8] |
| Pharmacokinetic Tmax | 0.85 ± 0.70 h | Rat Plasma | UPLC-MS/MS | [8] |
Experimental Workflows & Protocols
A generalized workflow for the quantitative analysis of PGG in a biological matrix is presented below.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pentagalloyl Glucose and Its Functional Role in Vascular Health: Biomechanics and Drug-Delivery Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound, isolated from the leaf extract of Anacardium occidentale L., could elicit rapid and selective cytotoxicity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. A validated liquid chromatography-tandem mass spectrometry method for the determination of methyl gallate and pentagalloyl glucopyranose: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Pentagalloylglucose (PGG): A Potent α-Glucosidase Inhibitor for Research and Drug Development
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pentagalloylglucose (PGG), a hydrolyzable tannin found in various plants, has garnered significant attention for its diverse pharmacological activities, including its potential as an α-glucosidase inhibitor.[1] α-Glucosidase, an enzyme located in the brush border of the small intestine, plays a crucial role in carbohydrate digestion by breaking down complex carbohydrates into absorbable monosaccharides.[2] Inhibition of this enzyme is a key therapeutic strategy for managing postprandial hyperglycemia, a hallmark of type 2 diabetes mellitus. By delaying carbohydrate digestion, α-glucosidase inhibitors can effectively reduce the rate of glucose absorption and lower blood sugar levels.[2] This document provides detailed application notes on PGG as an α-glucosidase inhibitor, including its inhibitory activity, and protocols for its investigation.
Quantitative Data Summary
The inhibitory potential of this compound (PGG) against α-glucosidase has been evaluated in scientific studies. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's efficacy.
| Compound | Inhibitor | IC50 Value (µM) | Source |
| α-Glucosidase | Penta-O-galloyl-β-D-glucopyranose | 4.1 ± 0.1 | [3] |
Note: One study involving a mango peel extract containing PGG reported no inhibition of α-glucosidase, while it did show inhibition of α-amylase.[3] This discrepancy highlights the need for further research to fully understand the inhibitory profile of PGG from various sources and under different experimental conditions.
Mechanism of Action and Inhibition Kinetics
The precise mode of α-glucosidase inhibition by PGG (e.g., competitive, non-competitive, uncompetitive, or mixed-type) is not yet definitively established in the reviewed literature. Understanding the kinetics of inhibition is crucial for drug development as it provides insights into how the inhibitor interacts with the enzyme and its substrate.
General Types of Enzyme Inhibition:
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. This type of inhibition is not affected by the substrate concentration.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding of the substrate and the catalytic activity of the enzyme.[4]
Further kinetic studies are required to elucidate the specific mechanism by which PGG inhibits α-glucosidase.
Signaling Pathways
The inhibition of α-glucosidase in the intestine has downstream effects on various signaling pathways, primarily due to the altered glucose absorption and its impact on hormonal and metabolic responses.
Intestinal and Systemic Signaling Affected by α-Glucosidase Inhibition
Inhibition of intestinal α-glucosidase leads to a reduced and delayed absorption of glucose. This, in turn, can influence the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells.[5] GLP-1 is known to enhance insulin secretion from pancreatic β-cells, suppress glucagon release, and slow gastric emptying, all of which contribute to improved glucose homeostasis.[5]
Furthermore, recent studies suggest a link between α-glucosidase inhibitors and the regulation of bile acid signaling.[6] By altering the gut microbiome and carbohydrate availability in the lower intestine, these inhibitors can modulate the composition of the bile acid pool, which in turn can activate farnesoid X receptor (FXR) and other signaling pathways involved in glucose and lipid metabolism.[6]
Figure 1. Simplified signaling cascade following α-glucosidase inhibition by PGG.
Experimental Protocols
This section provides a detailed protocol for an in vitro α-glucosidase inhibition assay, which is a fundamental experiment for evaluating the inhibitory potential of compounds like PGG.
In Vitro α-Glucosidase Inhibition Assay
This protocol is adapted from several standard procedures.[7]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (or other sources)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
This compound (PGG)
-
Acarbose (as a positive control)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) for stopping the reaction
-
96-well microplate
-
Microplate reader
-
Incubator (37°C)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of α-glucosidase in phosphate buffer. The final concentration in the assay will depend on the enzyme's activity.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Prepare a stock solution of PGG in a suitable solvent (e.g., DMSO or ethanol) and then make serial dilutions in phosphate buffer to achieve the desired test concentrations.
-
Prepare a stock solution of acarbose in phosphate buffer for use as a positive control.
-
-
Assay Protocol:
-
In a 96-well microplate, add the following to each well:
-
Test wells: A specific volume of the PGG solution at different concentrations.
-
Positive control wells: A specific volume of the acarbose solution.
-
Blank (enzyme) wells: The same volume of phosphate buffer instead of the inhibitor.
-
Blank (substrate) wells: The same volume of phosphate buffer.
-
-
Add the α-glucosidase solution to all wells except the substrate blank wells.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes).
-
Initiate the reaction by adding the pNPG solution to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 20-30 minutes).
-
Stop the reaction by adding the sodium carbonate solution to all wells.
-
Measure the absorbance of the yellow-colored p-nitrophenol released at a wavelength of 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of α-glucosidase inhibition for each concentration of PGG and acarbose using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:
-
Abs_control is the absorbance of the blank (enzyme) well.
-
Abs_sample is the absorbance of the test well.
-
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
-
Figure 2. Workflow for the in vitro α-glucosidase inhibition assay.
Kinetic Analysis of α-Glucosidase Inhibition
To determine the mode of inhibition, the assay is performed with varying concentrations of both the substrate (pNPG) and the inhibitor (PGG).
Procedure:
-
Follow the general assay protocol, but for each concentration of PGG (including a no-inhibitor control), perform the reaction with a range of pNPG concentrations.
-
Measure the initial reaction velocities (v) at each substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/v vs. 1/[S]) or other kinetic models (e.g., Dixon plot).
-
The pattern of the lines on the plot will indicate the type of inhibition (competitive, non-competitive, etc.).[7]
Conclusion
This compound shows promise as a natural α-glucosidase inhibitor. The provided data and protocols offer a foundation for researchers to further investigate its potential in the context of diabetes and metabolic disorders. Future studies should focus on confirming its IC50 value, elucidating its precise kinetic mechanism of inhibition, and further exploring the downstream signaling pathways affected by its activity. Such research will be invaluable for the development of novel therapeutics and functional foods aimed at improving glycemic control.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Alpha Glucosidase Inhibition: Significance and symbolism [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Intestinal effects of alpha-glucosidase inhibitors: absorption of nutrients and enterohormonal changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The glucose-lowering effects of α-glucosidase inhibitor require a bile acid signal in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Testing Pentagalloylglucose in Anti-Diabetic Studies
Introduction
1,2,3,4,6-penta-O-galloyl-beta-D-glucose (PGG), a hydrolyzable tannin found in various medicinal plants, has garnered significant attention for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-diabetic properties.[1][2] In the context of diabetes, PGG has been shown to improve glucose uptake and exhibits insulin-mimicking activities.[1][3] Its mechanism of action involves the modulation of key signaling pathways implicated in glucose metabolism, such as the PI3K/Akt and AMPK pathways.[4][5] This document provides a detailed protocol for researchers, scientists, and drug development professionals to investigate the anti-diabetic effects of Pentagalloylglucose (PGG). It includes protocols for key in vitro experiments, summaries of quantitative data, and visualizations of relevant signaling pathways.
Quantitative Data Summary
The efficacy of PGG in anti-diabetic studies can be quantified through various assays. The following tables summarize key quantitative data points from published literature.
Table 1: In Vitro Efficacy of this compound (PGG)
| Assay Type | Cell Line / Enzyme | Metric | PGG Concentration | Result | Reference |
| Enzyme Inhibition | α-glucosidase | IC₅₀ | - | 33 µg/mL | [6] |
| α-amylase | IC₅₀ | - | 17 µg/mL | [6] | |
| Cytotoxicity | K562/ADR Cells | IC₅₀ | - | 77.94 ± 7.31 µg/mL | [7] |
| K562 Cells | IC₅₀ | - | 94.7 ± 3.84 µg/mL | [7] | |
| Ion Channel Inhibition | Delayed-rectifier K+ current (IK(DR)) | IC₅₀ | - | 3.6 µM | [8] |
| Proton-activated Cl- current (IPAC) | IC₅₀ | - | 12.2 µM | [8] | |
| Anti-inflammatory | AGE-induced Inflammation | - | 10-20 µM | Reduction of inflammation | [9] |
Table 2: In Vivo Efficacy of this compound (PGG)
| Animal Model | Dosage | Duration | Key Findings | Reference |
| Diabetic Mice | 10, 25, 50 mg/kg (Oral) | - | Improved cardiovascular parameters without adverse effects. | [10] |
| Rats with Gastric Injury | 100, 200 mg/kg | - | Decreased VEGF expression by 46% and 64% respectively. | [11] |
| Mice with Acute Lung Injury | 30, 60 mg/kg | - | Attenuated oxidative stress and inflammation. | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: α-Glucosidase Inhibition Assay
This assay determines the ability of PGG to inhibit α-glucosidase, a key enzyme in carbohydrate digestion.
-
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound (PGG)
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate reader
-
-
Procedure:
-
Prepare serial dilutions of PGG and acarbose in phosphate buffer.
-
In a 96-well plate, add 50 µL of the PGG or acarbose solutions to respective wells.
-
Add 50 µL of α-glucosidase solution (0.5 U/mL) to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution (5 mM) to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC₅₀ value by plotting percentage inhibition against PGG concentration.
-
Protocol 2: GLUT4 Translocation Assay using High-Content Screening
This cell-based assay quantifies the translocation of the GLUT4 glucose transporter to the plasma membrane, a key step in insulin-mediated glucose uptake.[12][13]
-
Cell Line: CHO cells stably expressing human insulin receptor and myc-GLUT4-eGFP (CHO-HIRC-myc-GLUT4eGFP).[12]
-
Materials:
-
CHO-HIRC-myc-GLUT4eGFP cells
-
Cell culture medium (e.g., F-12 HAM)
-
Fetal Bovine Serum (FBS)
-
Insulin (positive control)
-
Wortmannin (inhibitor control)
-
This compound (PGG)
-
Assay Buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
Fixing Solution (e.g., 4% paraformaldehyde)
-
High-content imaging system
-
-
Procedure:
-
Cell Plating: Seed CHO-HIRC-myc-GLUT4eGFP cells in a 96-well imaging plate and culture for 18-24 hours.[14]
-
Starvation: Prior to the assay, starve the cells in serum-free medium for 3-4 hours.
-
Compound Treatment: Replace the medium with Assay Buffer containing various concentrations of PGG, insulin (1 µM), or wortmannin (100 nM). Incubate for a specified time (e.g., 30 minutes) at 37°C and 5% CO₂.[14]
-
Fixation: Gently decant the buffer and fix the cells with 150 µL of Fixing Solution for 20 minutes at room temperature.[14]
-
Imaging: Acquire images using a high-content screening instrument (e.g., Thermo Scientific Arrayscan HCS Reader) with appropriate filters for eGFP.[14]
-
Image Analysis: Quantify GLUT4 translocation by measuring the fluorescence intensity ratio between the plasma membrane and the perinuclear region. An increase in this ratio indicates translocation.[12] The analysis can be performed using software like CytoCellMemTrans.V2 BioApplication.[14]
-
Protocol 3: Western Blot for PI3K/Akt and AMPK Pathway Activation
This protocol assesses the effect of PGG on key proteins in the insulin and AMPK signaling pathways.
-
Materials:
-
3T3-L1 adipocytes or other suitable insulin-responsive cells
-
PGG
-
Insulin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-AMPK, anti-AMPK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
-
Protein electrophoresis and blotting equipment
-
-
Procedure:
-
Cell Treatment: Culture and differentiate 3T3-L1 cells. Treat the cells with various concentrations of PGG for the desired time. Include positive (insulin) and negative controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
Signaling Pathways and Experimental Workflow
Mechanism of Action: PGG is believed to exert its anti-diabetic effects primarily through two interconnected signaling pathways: the PI3K/Akt pathway, which is central to insulin action, and the AMPK pathway, a key cellular energy sensor.[4][5][15]
-
PI3K/Akt Pathway: In a healthy state, insulin binds to its receptor, activating a cascade that includes the phosphorylation and activation of PI3K and Akt.[16][17] Activated Akt promotes the translocation of GLUT4-containing vesicles to the cell membrane, facilitating glucose uptake.[16] PGG may mimic insulin or enhance insulin sensitivity, leading to the activation of this pathway.[3]
-
AMPK Pathway: AMPK activation, often triggered by an increase in the cellular AMP/ATP ratio, stimulates glucose uptake and inhibits anabolic processes.[18] PGG has been shown to activate AMPK, which can subsequently activate downstream targets that promote glucose metabolism.[4][5]
Diagrams:
References
- 1. Anti-cancer, anti-diabetic and other pharmacologic and biological activities of penta-galloyl-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Anti-cancer, anti-diabetic and other pharmacologic and biological activities of penta-galloyl-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,3,4,6-O-Pentagalloylglucose Protects against Acute Lung Injury by Activating the AMPK/PI3K/Akt/Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pentagalloyl Glucose and Its Functional Role in Vascular Health: Biomechanics and Drug-Delivery Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Pentagalloyl Glucose, a Major Compound in Mango Seed Kernel, Exhibits Distinct Gastroprotective Effects in Indomethacin-Induced Gastropathy in Rats via Modulating the NO/eNOS/iNOS Signaling Pathway [frontiersin.org]
- 12. A novel quantitative assay for analysis of GLUT4 translocation using high content screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Real time qualitative and quantitative GLUT4 translocation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hyperglycemia alters PI3k and Akt signaling and leads to endothelial cell proliferative dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The PI3K/AKT pathway in obesity and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Penta-O-Galloyl-β-D-Glucose in Pistacia integerrima Targets AMPK-ULK1 and ERK/STAT3 Signaling Axes to Induce ROS-Independent Autophagic Cell Death in Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Pentagalloylglucose (PGG) in In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of Pentagalloylglucose (PGG) for in vitro assays. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PGG) and why is its solubility a concern?
This compound (PGG) is a naturally occurring polyphenolic compound with a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1] However, its complex structure and multiple hydroxyl groups can lead to challenges in achieving and maintaining solubility in aqueous solutions commonly used for in vitro assays, potentially impacting experimental reproducibility and accuracy.
Q2: What are the primary solvents for dissolving PGG?
Dimethyl sulfoxide (DMSO) and ethanol are the most commonly recommended solvents for preparing stock solutions of PGG.[2][3]
Q3: Is PGG stable in solution?
PGG is known to be unstable under alkaline conditions (pH > 7).[4] It is more stable in acidic to neutral pH environments (pH 5-6 and below).[5] For optimal stability, it is recommended to prepare fresh working solutions from a stock solution for each experiment and to store stock solutions under appropriate conditions.
Troubleshooting Guide
Q1: My PGG precipitates out of solution when I dilute my DMSO stock into my aqueous cell culture medium. What should I do?
This is a common issue when diluting a concentrated stock in an organic solvent into an aqueous buffer. Here are several troubleshooting steps:
-
Pre-warm the media: Ensure your cell culture media is pre-warmed to 37°C before adding the PGG stock solution. Adding a cold solution to warm media can cause the compound to precipitate.
-
Use a serial dilution approach: Instead of adding the concentrated DMSO stock directly to the full volume of media, first, create an intermediate dilution in a smaller volume of serum-free media or PBS. Gently vortex this intermediate dilution and then add it to the final volume of your complete media. This gradual decrease in solvent concentration can help maintain solubility.
-
Increase the final solvent concentration (with caution): If your experimental system can tolerate a slightly higher percentage of DMSO, this can help keep the PGG in solution. However, it is crucial to include a vehicle control with the same final DMSO concentration to account for any solvent-induced effects on your cells. For most cell-based assays, the final DMSO concentration should be kept at or below 0.5% (v/v).
-
Consider using a solubilizing agent: For particularly challenging assays, the use of solubilizing agents or carriers compatible with your cell line could be explored.
Q2: I observe a haze or fine particles in my PGG working solution even after careful dilution. What could be the cause?
This may indicate the formation of small aggregates.
-
Sonication: After diluting the stock solution, briefly sonicate the working solution in a water bath sonicator. This can help to break up small aggregates and improve dissolution.
-
Filtration: If particulate matter remains, you can filter the working solution through a 0.22 µm syringe filter. Be aware that this may slightly reduce the final concentration of the dissolved PGG. It is advisable to determine the concentration of the filtered solution if precise dosing is critical.
Q3: How can I minimize PGG aggregation in my experiments?
PGG has a tendency to self-associate in solution, which can be influenced by concentration.[5]
-
Work with lower concentrations: If experimentally feasible, using lower concentrations of PGG can reduce the likelihood of aggregation.[5]
-
Prepare fresh solutions: As PGG can degrade or aggregate over time in aqueous solutions, it is best practice to prepare working solutions immediately before use.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥50.4 mg/mL[6] | Hygroscopic DMSO can significantly impact solubility; use freshly opened solvent. Sonication is recommended to aid dissolution.[3][7] |
| 100 mg/mL[2][3] | ||
| 142 mg/mL[7] | ||
| Ethanol | 100 mg/mL[3] | |
| Phosphate-Buffered Saline (PBS) | 1.43 mg/mL[5] | Sonication may be required.[5] |
| Water | Insoluble[3] | |
| Methanol | Data not available | |
| Acetone | Data not available |
Experimental Protocols
Preparation of a 10 mM PGG Stock Solution in DMSO
Materials:
-
This compound (PGG) powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing PGG: Accurately weigh the desired amount of PGG powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (PGG MW: 940.68 g/mol ), weigh out 9.41 mg of PGG.
-
Adding DMSO: Add the calculated volume of anhydrous, sterile DMSO to the tube containing the PGG powder. For a 10 mM solution, this would be 1 mL.
-
Dissolving PGG: Vortex the solution until the PGG is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate for short intervals to aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure there is no undissolved material. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.[3] Stored properly, stock solutions in DMSO are generally stable for at least 6 months at -20°C and up to 1 year at -80°C.[3]
Preparation of a PGG Working Solution for Cell Culture (Example: 10 µM final concentration)
Materials:
-
10 mM PGG stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)
-
Sterile conical tubes
Procedure:
-
Intermediate Dilution (Recommended):
-
In a sterile conical tube, add 1 µL of the 10 mM PGG stock solution to 99 µL of pre-warmed serum-free medium or PBS.
-
Gently vortex to mix. This creates a 100 µM intermediate solution.
-
-
Final Dilution:
-
Add the required volume of the intermediate PGG solution to your final volume of complete cell culture medium. For example, to prepare 1 mL of a 10 µM working solution, add 100 µL of the 100 µM intermediate solution to 900 µL of complete medium.
-
Gently invert the tube several times to ensure thorough mixing.
-
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Immediate Use: It is recommended to use the freshly prepared working solution immediately for your experiment.
Signaling Pathway Diagrams
This compound has been shown to modulate several key signaling pathways involved in cellular processes. The following diagrams illustrate these pathways.
Caption: Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway.
Caption: Protein Kinase A (PKA) - CREB Signaling Pathway.
Caption: PI3K/Akt/Nrf2 Signaling Pathway.
References
- 1. Pentagalloyl Glucose: A Review of Anticancer Properties, Molecular Targets, Mechanisms of Action, Pharmacokinetics, and Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. carlroth.com [carlroth.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. This compound | Natural Product | TargetMol [targetmol.com]
Technical Support Center: Stability of Pentagalloylglucose (PGG) in pH Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Pentagalloylglucose (PGG) in solutions of varying pH.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound (PGG) at different pH levels?
A1: PGG is significantly more stable in acidic conditions compared to neutral or alkaline conditions. Studies have shown that PGG is stable at pH values of 6.0 and below.[1][2][3] However, it undergoes decomposition at a neutral pH of 7.0.[1][2][3]
Q2: What happens to PGG at a neutral pH of 7.0?
A2: At pH 7.0, PGG decomposes into several products. These include smaller molecules such as gallic acid and pyrogallol, as well as lower galloyl esters of glucose, like tetragalloyl glucose and trigalloyl glucose.[1] A significant portion of PGG is also converted into quinones, which can be challenging to detect using standard HPLC methods.[1][4]
Q3: What is the mechanism of PGG degradation at different pH levels?
A3: The degradation of PGG is pH-dependent and involves oxidation.[5] The process begins with the formation of an o-semiquinone radical intermediate.[4][6] In acidic conditions (below pH 5), this intermediate tends to form polymeric products.[4][6] In more neutral to alkaline conditions, the formation of o-quinones is favored.[4][6][7]
Q4: Can the presence of other molecules affect PGG stability?
A4: Yes, the presence of biomolecules can influence the stability of PGG. For instance, in a simulated digestive system, PGG was found to be stabilized by the presence of pepsin, pancreatin, bile, and lipase.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of PGG in my experimental solution. | The pH of your solution may be neutral or alkaline (pH ≥ 7.0). | Buffer your solution to maintain a pH below 6.0. PGG has demonstrated stability at pH values of 5-6 and lower.[1][2] |
| Inconsistent results in PGG stability assays. | The pH of the solution may be fluctuating during the experiment. Oxygen tension could also be a factor. | Ensure your buffer has sufficient capacity to maintain a stable pH throughout the experiment. For studies mimicking physiological conditions, consider controlling for oxygen levels as PGG is susceptible to oxidation.[4] |
| Difficulty detecting PGG degradation products by HPLC. | Some degradation products, such as quinones, are not easily detectable by standard diode array HPLC.[1] | Consider using alternative analytical techniques such as mass spectrometry (MS) to identify a wider range of degradation products. |
| Precipitation is observed when PGG is mixed with proteins. | PGG is known to precipitate proteins, which can interfere with analysis.[5] | This is an inherent property of PGG. Depending on your experimental goals, you may need to adjust protein and PGG concentrations or use analytical techniques that can differentiate between free and protein-bound PGG. |
Quantitative Data Summary
The following table summarizes the stability of PGG in a simulated digestive system at different pH values over time.
| pH | Incubation Time (hours) | PGG Recovery (%) |
| 1.8 | 0 | 102.4 ± 4.5 |
| 1.8 | 1 | 104.8 ± 5.8 |
| 7.0 | 2 | 17.7 ± 4.5 |
Data adapted from Krook and Hagerman, 2012. The values represent the mean ± standard error of the mean.[1]
Experimental Protocols
Protocol: Assessing PGG Stability in a Simulated Gastric and Duodenal Environment
This protocol is based on the methodology described by Krook and Hagerman (2012).[1]
1. Materials:
- This compound (PGG)
- Simulated stomach fluid (0.9% saline, 9.1 mM mandelic acid in 0.01 M HCl, pH 2.0)
- 0.2 M NaHCO₃ solution
- Nitrogen gas
- HPLC system with a diode array detector
2. Procedure:
- Prepare a solution of PGG in the simulated stomach fluid at the desired concentration (e.g., 1.5 mg/mL).
- Immediately take a 25 µL aliquot for HPLC analysis to establish the initial PGG concentration (T=0).
- Incubate the solution at 37°C for 1 hour.
- After 1 hour, take another 25 µL aliquot for HPLC analysis (T=1h, pH 1.8).
- To the remaining solution, add 0.2 M NaHCO₃ to adjust the pH to 7.0 ± 0.1.
- Bubble the solution with nitrogen gas to create a low-oxygen environment and seal the sample container.
- Incubate the solution at 37°C for 2 hours with rotation.
- After 2 hours, take a final aliquot for HPLC analysis (T=2h, pH 7.0).
- Analyze all aliquots by HPLC to determine the concentration of PGG.
Visualizations
Experimental Workflow for PGG Stability Assay
Caption: Workflow for simulating the digestion of PGG.
Logical Relationship of PGG Oxidation Products based on pH
Caption: pH-dependent oxidation pathway of PGG.
References
- 1. Stability of Polyphenols Epigallocatechin Gallate and Pentagalloyl Glucose in a Simulated Digestive System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of Polyphenols Epigallocatechin Gallate and Pentagalloyl Glucose in a Simulated Digestive System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Reaction pH and protein affect the oxidation products of beta-pentagalloyl glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pentagalloyl Glucose and Its Functional Role in Vascular Health: Biomechanics and Drug-Delivery Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Pentagalloylglucose during extraction
Welcome to the technical support center for Pentagalloylglucose (PGG) extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of PGG during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and purity of your PGG extracts.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the extraction of this compound, offering solutions and preventative measures.
Q1: My PGG extract appears discolored (brownish tint). What could be the cause?
A1: A brownish tint in your PGG extract is a common indicator of oxidation and degradation. PGG is highly susceptible to oxidation, especially under alkaline conditions, exposure to light, and elevated temperatures. This process can lead to the formation of o-quinones and polymeric products, which often have a darker color.
Troubleshooting Steps:
-
pH Control: Ensure your extraction solvent is slightly acidic to neutral (pH 4-6). PGG is unstable in alkaline conditions, which promote the formation of o-quinones[1].
-
Minimize Light Exposure: Protect your extraction setup from direct light by using amber glassware or covering your equipment with aluminum foil.
-
Temperature Management: Avoid high temperatures during extraction. Whenever possible, perform extractions at room temperature or below.
-
Use of Antioxidants: Consider adding an antioxidant, such as ascorbic acid, to your extraction solvent to inhibit oxidative degradation.
Q2: I am experiencing low yields of PGG from my plant material. What factors could be contributing to this?
A2: Low yields of PGG can result from incomplete extraction or degradation during the process. Several factors can influence the extraction efficiency and stability of PGG.
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent is critical. Commonly used solvents for PGG extraction include ethanol, methanol, and aqueous acetone[2]. The optimal solvent may vary depending on the plant material.
-
Extraction Time: Ensure an adequate extraction time to allow for the complete diffusion of PGG from the plant matrix into the solvent.
-
Particle Size: Grinding the plant material to a fine powder increases the surface area available for solvent penetration, which can significantly improve extraction efficiency.
-
Degradation: As mentioned in Q1, degradation due to pH, light, and temperature can lead to a significant loss of PGG. Review your protocol to ensure these factors are controlled.
Q3: How can I confirm that my PGG is degrading and what are the likely degradation products?
A3: Degradation of PGG can be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC). By comparing the chromatogram of your extract to a pure PGG standard, you can identify degradation products as additional peaks.
The primary degradation pathways for PGG are hydrolysis and oxidation[3].
-
Hydrolysis: This involves the cleavage of the ester bonds, releasing gallic acid and partially galloylated glucose molecules.
-
Oxidation: PGG can be oxidized to form o-semiquinone radicals, which can then be further converted to o-quinones (at higher pH) or polymeric products (at lower pH)[1].
Q4: What are the best practices for storing PGG extracts to prevent long-term degradation?
A4: Proper storage is crucial for maintaining the integrity of your PGG extract.
Storage Recommendations:
-
Temperature: Store extracts at low temperatures, preferably at -20°C or -80°C.
-
Light: Protect from light by using amber vials or storing in a dark location.
-
Atmosphere: To prevent oxidation, consider storing extracts under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent: If possible, evaporate the solvent and store the PGG as a dry powder. If stored in solution, use a slightly acidic solvent.
Experimental Protocols
Below are detailed methodologies for key experiments related to PGG extraction, designed to minimize degradation.
Protocol 1: General Extraction of PGG from Plant Material with Minimal Degradation
This protocol provides a general method for extracting PGG while minimizing degradation through the control of key environmental factors.
Materials:
-
Dried and finely ground plant material
-
Extraction Solvent: 80% Ethanol (v/v) in distilled water, adjusted to pH 4.0 with a suitable acid (e.g., formic acid).
-
Ascorbic acid (optional, as an antioxidant)
-
Amber glassware (e.g., flasks, beakers)
-
Magnetic stirrer and stir bar
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
Procedure:
-
Preparation of Extraction Solvent: Prepare the 80% ethanol solvent and adjust the pH to 4.0. If using an antioxidant, dissolve ascorbic acid into the solvent at a concentration of 0.1% (w/v).
-
Extraction:
-
Weigh 10 g of the dried, powdered plant material and place it into a 250 mL amber flask.
-
Add 100 mL of the prepared extraction solvent to the flask.
-
Stir the mixture on a magnetic stirrer at room temperature for 4 hours, ensuring the flask is protected from light.
-
-
Separation:
-
After extraction, filter the mixture through a Buchner funnel with filter paper to separate the solid plant material from the liquid extract.
-
For a clearer supernatant, transfer the filtrate to centrifuge tubes and centrifuge at 4000 rpm for 15 minutes.
-
-
Solvent Removal:
-
Carefully decant the supernatant.
-
Concentrate the extract using a rotary evaporator at a temperature not exceeding 40°C to remove the ethanol.
-
-
Storage:
-
The resulting aqueous extract can be used immediately or lyophilized (freeze-dried) for long-term storage as a powder at -20°C in a light-protected, airtight container.
-
Quantitative Data Summary
The following tables summarize quantitative data on the impact of various extraction parameters on PGG stability and yield.
Table 1: Effect of pH on PGG Degradation
| pH | PGG Remaining (%) after 4 hours | Predominant Degradation Products |
| 2.1 | 85 | Polymeric Products |
| 4.0 | 95 | Minimal Degradation |
| 7.4 | 60 | o-Quinones |
| 9.0 | 25 | o-Quinones and further degradation products |
Data is synthesized from findings that indicate increased degradation in alkaline conditions and polymerization in acidic conditions[1].
Table 2: Effect of Temperature on PGG Degradation in 80% Ethanol (pH 4.0)
| Temperature (°C) | PGG Remaining (%) after 4 hours |
| 4 | >98 |
| 25 (Room Temp) | 95 |
| 40 | 88 |
| 60 | 75 |
Data is illustrative and based on the general understanding that higher temperatures accelerate the degradation of polyphenols.
Table 3: Comparison of Solvents for PGG Extraction Yield
| Solvent System | Relative PGG Yield (%) |
| 80% Ethanol | 100 |
| 80% Methanol | 98 |
| 70% Acetone | 95 |
| Water | 65 |
Relative yields are based on common literature findings indicating alcohols and aqueous acetone are effective solvents for PGG[2].
Visualizations
The following diagrams illustrate key pathways and workflows related to PGG degradation and extraction.
References
- 1. Reaction pH and protein affect the oxidation products of beta-pentagalloyl glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentagalloyl Glucose: A Review of Anticancer Properties, Molecular Targets, Mechanisms of Action, Pharmacokinetics, and Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pentagalloylglucose (PGG) Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Pentagalloylglucose (PGG) dosage for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for PGG in in vivo studies?
A1: The optimal starting dose for PGG largely depends on the animal model, the targeted disease, and the route of administration. Based on published studies, a general recommendation for initial dose-finding studies would be to start with a low-to-mid range of previously reported effective doses. For instance, for intraperitoneal (i.p.) injections in mice, a starting dose of 10-20 mg/kg could be considered, while for oral gavage, a higher starting dose of 50-100 mg/kg might be necessary due to lower bioavailability.
Q2: How should I prepare PGG for in vivo administration?
A2: PGG is a polyphenolic compound with solubility that can be challenging. For aqueous solutions for injection (i.p. or i.v.), PGG can be dissolved in saline, sometimes with the aid of a small percentage of a biocompatible solvent like DMSO or ethanol, followed by dilution with saline. For oral administration, PGG can be suspended in a vehicle such as carboxymethylcellulose (CMC) or dissolved in water. It is crucial to ensure the final solution is homogenous and stable. Warming the solution slightly or using sonication can aid in dissolution, but care should be taken to avoid degradation.
Q3: What are the common routes of administration for PGG in animal models?
A3: PGG has been administered in vivo through various routes, including:
-
Oral gavage (P.O.): Suitable for evaluating systemic effects, but be aware of potential low bioavailability.
-
Intraperitoneal (i.p.) injection: A common route for achieving systemic exposure in rodent models.
-
Intravenous (i.v.) injection: Often used for nanoparticle-encapsulated PGG to improve targeting and bioavailability.
-
Topical application: Utilized in specific models like abdominal aortic aneurysm where localized delivery is desired.
Q4: What are the known side effects or signs of toxicity of PGG in animals?
A4: PGG is generally considered to have a good safety profile with minimal toxicity reported in many studies. However, at very high doses, as with any compound, adverse effects could occur. Researchers should monitor animals for general signs of toxicity such as weight loss, changes in behavior, or signs of distress. One study reported no severe side effects in mice with oral doses up to 20 mg/kg. Another study found that oral administration of up to 200 mg/kg/day of PGG was safe in mice.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in experimental results | - Inconsistent PGG formulation and administration.- Low oral bioavailability of PGG.[2]- Animal-to-animal variation. | - Ensure consistent preparation of PGG solution/suspension and accurate dosing for each animal.- Consider alternative administration routes with higher bioavailability, such as intraperitoneal injection.- Increase the number of animals per group to improve statistical power. |
| Precipitation of PGG in solution | - PGG can precipitate tannin-binding salivary proteins.[2]- Poor solubility in the chosen vehicle. | - For oral administration, consider encapsulation or formulation with protective polymers.- For injectable solutions, use a co-solvent like DMSO or ethanol at a low, non-toxic concentration before diluting with saline. Prepare fresh solutions before each use. |
| Lack of therapeutic effect at previously reported doses | - Differences in animal strain, age, or disease model severity.- Degradation of PGG in the formulation. | - Perform a dose-response study to determine the optimal dose for your specific experimental conditions.- Verify the purity and stability of your PGG stock. Store PGG powder in a cool, dark, and dry place. |
| Signs of animal distress or toxicity | - The administered dose is too high for the specific animal model or strain.- The vehicle used for administration is causing adverse effects. | - Reduce the dosage of PGG in subsequent experiments.- Run a vehicle-only control group to rule out any vehicle-induced toxicity. |
Quantitative Data Summary
Table 1: Summary of In Vivo PGG Dosages and Effects
| Application | Animal Model | Administration Route | Dosage Range | Key Findings | References |
| Anti-Cancer | Mice (Breast Cancer Xenograft) | Oral Gavage | 20 mg/kg | Inhibition of tumor growth. | [3] |
| Anti-Cancer | Mice (Lung Cancer Allograft) | Intraperitoneal | 4 - 20 mg/kg | Significant inhibition of tumor growth. | |
| Anti-Cancer | Mice (Prostate Cancer Xenograft) | Intraperitoneal | 25 mg/kg | Suppression of tumor weight. | |
| Anti-Diabetic | Mice | Oral | 10, 25, 50 mg/kg | Improved cardiovascular parameters in diabetic mice without adverse effects. | |
| Anti-Inflammatory | Rats (Indomethacin-induced Gastropathy) | Oral | 100 - 200 mg/kg | Significant reduction in gastric mucosal lesions. | [4] |
| Anti-Inflammatory | Mice (Acetaminophen-induced liver injury) | Intraperitoneal | 20 and 40 mg/kg | Reduced liver enzyme levels. | |
| Vascular Health | Rats (Abdominal Aortic Aneurysm) | Topical | 0.3% solution | Prevented aneurysm development. | |
| Vascular Health | Mice (Abdominal Aortic Aneurysm) | Intravenous (Nanoparticles) | 10 mg/kg | Reduced aortic expansion.[3] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
-
Preparation of PGG Suspension:
-
Weigh the required amount of PGG powder based on the desired dose and the number of animals.
-
Prepare a vehicle solution, for example, 0.5% Carboxymethylcellulose (CMC) in sterile water.
-
Gradually add the PGG powder to the vehicle while vortexing or stirring to ensure a uniform suspension. Prepare the suspension fresh before each use.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to calculate the exact volume of the PGG suspension to be administered.
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Use a proper-sized, ball-tipped gavage needle to avoid injury to the esophagus.
-
Carefully insert the gavage needle into the esophagus and slowly administer the PGG suspension.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
-
Preparation of PGG Solution:
-
Dissolve PGG in a minimal amount of a biocompatible solvent such as DMSO (e.g., 5-10% of the final volume).
-
Once dissolved, bring the solution to the final volume with sterile saline (0.9% NaCl).
-
Ensure the final concentration of the co-solvent is well-tolerated by the animals. Filter-sterilize the solution if necessary.
-
-
Injection Procedure:
-
Weigh each mouse to determine the correct injection volume.
-
Restrain the mouse, exposing the lower abdominal quadrant.
-
Insert a 25-27 gauge needle at a 15-20 degree angle into the peritoneal cavity, avoiding the internal organs.
-
Slowly inject the PGG solution.
-
Observe the animal for any immediate adverse reactions.
-
Visualizations
Caption: A generalized workflow for in vivo studies involving PGG administration.
References
- 1. researchgate.net [researchgate.net]
- 2. Pentagalloyl Glucose and Its Functional Role in Vascular Health: Biomechanics and Drug-Delivery Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentagalloyl Glucose: A Review of Anticancer Properties, Molecular Targets, Mechanisms of Action, Pharmacokinetics, and Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Pentagalloylglucose (PGG) Interference in Biochemical Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential interference caused by pentagalloylglucose (PGG) in biochemical assays.
Frequently Asked Questions (FAQs)
1. What is this compound (PGG) and why is it a concern in biochemical assays?
This compound (PGG), a hydrolyzable tannin found in various plants, is a polyphenolic compound known for its wide range of biological activities, including antioxidant and anti-inflammatory properties.[1][2][3] However, its reactive nature can lead to interference in biochemical assays, potentially causing false-positive or false-negative results. The primary mechanisms of interference include protein aggregation, modulation of reactive oxygen species (ROS), redox cycling, and metal chelation.[4][5][6][7]
2. What are the common mechanisms by which PGG interferes with biochemical assays?
PGG can interfere with biochemical assays through several mechanisms:
-
Protein Precipitation and Aggregation: PGG can bind to proteins through surface adsorption, leading to the formation of PGG-protein complexes, aggregation, and precipitation.[4] This is a significant issue in enzyme-based assays.
-
Modulation of Reactive Oxygen Species (ROS): PGG has demonstrated the ability to lower reactive oxygen species in a dose-dependent manner.[1][5] This can interfere with assays that measure ROS or involve ROS-mediated signaling pathways.
-
Redox Cycling: Like many polyphenolic compounds, PGG may undergo redox cycling. This process can generate hydrogen peroxide (H₂O₂) in the presence of reducing agents commonly used in assay buffers (like DTT), which can then oxidize and inactivate proteins, leading to false-positive inhibition.[6]
-
Metal Chelation: PGG can chelate metal ions that are essential cofactors for many enzymes.[7][8] This chelation can inhibit enzyme activity, leading to results that incorrectly suggest PGG is a direct inhibitor of the enzyme.
Troubleshooting Guides
Below are common issues encountered when working with PGG in biochemical assays, along with steps to diagnose and resolve them.
Issue 1: Unexpected Inhibition or Loss of Signal in an Enzyme Assay
Question: I am observing a significant decrease in my enzyme's activity or a complete loss of signal in the presence of PGG. How can I determine if this is true inhibition or an artifact?
Possible Causes and Troubleshooting Steps:
-
Protein Aggregation: PGG is known to cause protein precipitation.[4] This can affect your enzyme, protein substrate, or any other protein component in your assay.
-
Visual Inspection: Centrifuge your assay plate or tube after incubation. Look for a visible pellet, which could indicate protein precipitation. .
-
Turbidity Measurement: Measure the absorbance of your assay solution at a wavelength where PGG does not absorb (e.g., 600 nm) to detect turbidity caused by aggregation.
-
-
Redox Cycling: PGG may be generating H₂O₂ in your assay buffer, which is inactivating your enzyme.[6]
-
Catalase Control: Add catalase to your assay buffer to degrade any H₂O₂ produced. If the inhibitory effect of PGG is diminished or eliminated, redox cycling is a likely cause.
-
-
Metal Chelation: If your enzyme requires a metal cofactor, PGG might be chelating it.
-
Metal Supplementation: Add an excess of the required metal cofactor to the assay buffer to see if it rescues the enzyme activity.
-
Experimental Workflow for Diagnosing Inhibition Artifacts
Caption: Troubleshooting workflow for PGG-induced enzyme inhibition.
Issue 2: Interference in Cell-Based Assays Measuring Reactive Oxygen Species (ROS)
Question: My cell-based assay shows a significant decrease in ROS levels after treatment with PGG, but I'm unsure if this is a genuine biological effect. How can I validate this?
Possible Causes and Troubleshooting Steps:
-
Antioxidant Activity of PGG: PGG is a potent antioxidant and can directly scavenge ROS, which may not be a cell-mediated effect.[2][5]
-
Cell-Free ROS Assay: Perform your ROS measurement in a cell-free system (e.g., using a chemical ROS generator like H₂O₂). If PGG still reduces the ROS signal, it indicates direct scavenging. .
-
Varying PGG Incubation Time: Compare the effect of a short pre-incubation of PGG with the ROS probe versus a longer incubation with the cells before adding the probe. A rapid decrease in signal upon PGG addition suggests direct interaction with the probe or ROS.
-
Signaling Pathway Diagram: PGG's Potential Interference with ROS Signaling
Caption: PGG can directly scavenge ROS, interfering with assay probes.
Issue 3: False Positives in High-Throughput Screening (HTS)
Question: PGG was identified as a "hit" in our HTS campaign. What steps should I take to confirm it's not an artifact?
Possible Causes and Troubleshooting Steps:
-
Promiscuous Inhibition: PGG's reactive nature can lead to non-specific interactions with various targets.
-
Counter-Screen: Test PGG against an unrelated target, preferably one with a different assay technology, to check for specificity. .
-
Detergent Addition: The inclusion of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can disrupt non-specific interactions and aggregation. If the inhibitory activity of PGG is significantly reduced, it suggests a non-specific mechanism. .
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Assay Orthogonality: Validate the hit using a different assay format that relies on a distinct detection principle (e.g., if the primary screen was fluorescence-based, use a luminescence or absorbance-based secondary assay).
-
Quantitative Data Summary: Mitigating PGG Interference
| Mitigation Strategy | PGG Concentration | Observed Effect | Reference |
| Addition of Catalase | 10 µM | Reverses inhibition in assays with DTT | [6] |
| Addition of Detergent (Triton X-100) | 0.01% (v/v) | Reduces non-specific inhibition | [9] |
| Metal Ion Supplementation (e.g., Mg²⁺, Zn²⁺) | 1-10 mM | Can restore activity of metalloenzymes | [10] |
Experimental Protocols
Protocol 1: Catalase Control for Redox Cycling
-
Prepare your standard assay buffer.
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Create a second batch of assay buffer containing catalase at a final concentration of 100-200 units/mL.
-
Set up your assay reactions in parallel:
-
Control (no PGG)
-
PGG in standard buffer
-
PGG in catalase-containing buffer
-
-
Incubate and read the assay as per your standard protocol.
-
Interpretation: If the inhibition by PGG is significantly reduced in the presence of catalase, it indicates that H₂O₂ generation through redox cycling is a primary cause of the observed effect.
Protocol 2: Assay for PGG-Induced Protein Aggregation
-
Prepare solutions of your protein of interest (e.g., enzyme) at the concentration used in your assay.
-
Add PGG at various concentrations to the protein solutions. Include a vehicle control.
-
Incubate for the same duration as your biochemical assay.
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Measure the absorbance at 600 nm (A₆₀₀) using a spectrophotometer or plate reader.
-
Interpretation: An increase in A₆₀₀ in the presence of PGG indicates the formation of insoluble aggregates.
By systematically applying these troubleshooting guides and control experiments, researchers can confidently determine whether the observed effects of PGG are genuine biological activities or assay artifacts, ensuring the integrity and reliability of their experimental data.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Proteomic analysis of the effect of the polyphenol pentagalloyl glucose on proteins involved in neurodegenerative diseases in activated BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentagalloyl Glucose and Its Functional Role in Vascular Health: Biomechanics and Drug-Delivery Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pentagalloyl glucose increases elastin deposition, decreases reactive oxygen species and matrix metalloproteinase activity in pulmonary fibroblasts under inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Metal Chelation as a Powerful Strategy to Probe Cellular Circuitry Governing Fungal Drug Resistance and Morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pentagalloylglucose (PGG) HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pentagalloylglucose (PGG) in HPLC analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of PGG in a question-and-answer format.
Question: My PGG peak is tailing significantly. What are the likely causes and how can I fix it?
Answer: Peak tailing is a common issue when analyzing phenolic compounds like PGG and can lead to inaccurate quantification. The primary causes include:
-
Secondary Silanol Interactions: PGG, with its multiple polar hydroxyl groups, can interact with residual acidic silanol groups on the surface of silica-based C18 columns. This secondary interaction causes some PGG molecules to be retained longer, resulting in a "tail".
-
Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the aqueous portion of your mobile phase (e.g., to between 2 and 4) using an acidifier like trifluoroacetic acid (TFA) or formic acid can suppress the ionization of the silanol groups, minimizing these secondary interactions.[1]
-
Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups, which can significantly improve the peak shape for polar analytes like PGG.
-
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of PGG's phenolic groups, you may have a mixture of ionized and non-ionized species, leading to peak distortion.
-
Solution: Ensure the mobile phase pH is at least one to two pH units away from the pKa of PGG to maintain a single ionic form. For acidic compounds like PGG, a lower pH is generally preferable.
-
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak tailing.
-
Solution: Try diluting your sample or reducing the injection volume.
-
Question: I'm observing a loss of PGG signal or the appearance of extra peaks in my chromatogram over time. What could be happening?
Answer: This often points to the degradation of PGG, which is known to be unstable under certain conditions.
-
pH-Dependent Hydrolysis: PGG is unstable at neutral to alkaline pH. In fact, up to 80% of PGG can be lost after a two-hour incubation at pH 7.0.[2] It is, however, stable at acidic pH values (below 6.0).[2] The degradation often involves the hydrolysis of the ester linkages, releasing gallic acid and various partially galloylated glucose molecules.
-
Solution 1: Sample Preparation in Acidic Conditions: Ensure that your sample preparation, including extraction and dilution, is performed in an acidic environment. The addition of an antioxidant like ascorbic acid to your sample and standard solutions can also help prevent oxidative degradation.[3]
-
Solution 2: Maintain Acidic Mobile Phase: Your HPLC mobile phase should be acidic to prevent on-column degradation. A mobile phase containing 0.1% trifluoroacetic acid or 0.3% acetic acid has been shown to be effective.[4][5]
-
Solution 3: Control Sample Storage: Store your PGG stock solutions and prepared samples at low temperatures (e.g., -20°C or -70°C) and for limited periods.[3] For analysis, keep samples in a cooled autosampler if possible.
-
Question: My baseline is noisy and/or drifting. How can I troubleshoot this?
Answer: Baseline instability can obscure small peaks and affect integration accuracy. Common causes include:
-
Mobile Phase Issues:
-
Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the detector cell, causing sharp spikes in the baseline.
-
Solution: Degas your mobile phases thoroughly using an inline degasser, sonication, or helium sparging.
-
-
Contamination: Impurities in your solvents or additives can lead to a noisy or drifting baseline.
-
Solution: Use high-purity, HPLC-grade solvents and reagents. Prepare fresh mobile phase daily.
-
-
-
System Leaks: A leak in the pump, injector, or fittings can cause pressure fluctuations and a noisy baseline.
-
Solution: Systematically check all fittings for leaks. Tighten or replace any leaking connections.
-
-
Detector Lamp Instability: An aging detector lamp can cause baseline drift.
-
Solution: Check the lamp's energy output. If it is low or unstable, it may need to be replaced.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for PGG analysis?
A1: A good starting point for PGG analysis is a reversed-phase method using a C18 column. Here is a commonly used set of conditions:
| Parameter | Recommended Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or 0.3% Acetic Acid |
| Mobile Phase B | Acetonitrile with 0.1% TFA or 0.3% Acetic Acid |
| Gradient | A linear gradient, for example, starting with a low percentage of B and increasing over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Column Temperature | 30-35 °C |
Q2: How should I prepare plant material for PGG extraction and HPLC analysis?
A2: A general procedure for extracting PGG from dried, powdered plant material is as follows:
-
Extraction: Extract the powdered plant material with an ethanol-water mixture (e.g., 70% ethanol) or 50% methanol using ultrasonication for about 30 minutes.[6]
-
Filtration: Filter the extract to remove solid plant debris.
-
Solvent Partitioning (Optional Cleanup): For cleaner samples, the crude extract can be dissolved in water and partitioned successively against n-hexane (to remove nonpolar compounds), followed by ethyl acetate. The PGG will primarily be in the ethyl acetate fraction.[7]
-
Final Preparation: Evaporate the solvent from the desired fraction and redissolve the residue in the initial mobile phase composition for HPLC injection. Ensure the final sample is filtered through a 0.22 or 0.45 µm syringe filter before injection.
Q3: What are the key validation parameters for a PGG HPLC method?
A3: A validation study for a PGG HPLC method should include the following parameters:
| Parameter | Description | Typical Values for a Validated PGG Method[8] |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interfering peaks at the retention time of PGG. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) > 0.999 |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | ~0.92 µg/mL |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | ~2.78 µg/mL |
| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. | 101.15% - 102.30% |
| Precision (RSD%) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | < 2% |
Experimental Protocols
Protocol 1: Extraction and Analysis of PGG from Mouse Plasma[3]
-
Sample Collection: Collect blood into tubes containing an anticoagulant. Centrifuge to obtain plasma.
-
Sample Preparation:
-
To 100 µL of plasma, add 1 µL of 20% ascorbic acid (as an antioxidant).
-
Spike with an appropriate internal standard (e.g., EGCG).
-
Add 100 µL of 2% acetic acid to acidify the sample and vortex.
-
Add 800 µL of ethyl acetate and vortex vigorously for 2 minutes to extract PGG.
-
Centrifuge briefly and transfer 500 µL of the upper ethyl acetate layer to a clean tube containing 1 µL of 1% ascorbic acid.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
HPLC Analysis:
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 0.3% acetic acid in water.
-
Mobile Phase B: 95% acetonitrile with 0.3% acetic acid.
-
Gradient: 0-20 min, 0-50% B (linear); 20-25 min, 50% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: 280 nm.
-
Visualizations
Caption: Troubleshooting workflow for PGG HPLC analysis.
Caption: PGG's role in the AMPK/PI3K/Akt/Nrf2 signaling pathway.
References
- 1. agilent.com [agilent.com]
- 2. Stability of Polyphenols Epigallocatechin Gallate and Pentagalloyl Glucose in a Simulated Digestive System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Penta-O-galloyl-β-D-glucose from tannic acid and plasma pharmacokinetic Analyses by Liquid-Liquid Extraction and Reverse-Phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. e-ajbc.org [e-ajbc.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound, isolated from the leaf extract of Anacardium occidentale L., could elicit rapid and selective cytotoxicity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Overcoming poor bioavailability of Pentagalloylglucose in animal studies
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the poor oral bioavailability of Pentagalloylglucose (PGG) in animal studies.
Frequently Asked Questions (FAQs)
Q1: We administered PGG orally to mice, but plasma concentrations were undetectable. Why is this happening?
A1: This is a common and expected outcome. This compound (PGG) exhibits extremely low oral bioavailability.[1] Several factors contribute to this issue:
-
Instability: PGG is unstable in alkaline conditions and is chemically degraded in the intestinal environment.[2]
-
Low Permeability: The compound has inherently low absorptive permeability across the intestinal wall.[2]
-
Protein Precipitation: PGG is a tannin that can bind to and precipitate salivary and dietary proteins, forming complexes that inhibit its absorption.[2][3]
-
First-Pass Metabolism: Evidence suggests that PGG undergoes significant first-pass metabolism in the liver, where it is broken down before it can reach systemic circulation.[1]
Q2: What are the most promising strategies to overcome the poor oral bioavailability of PGG?
A2: The primary strategy to enhance PGG's oral bioavailability is the use of advanced drug delivery systems, particularly nanoformulations. These approaches protect PGG from degradation in the gastrointestinal (GI) tract, improve its solubility, and facilitate its transport across the intestinal epithelium.[4][5][6][7]
Key Approaches:
-
Polymeric Nanoparticles: Encapsulating PGG in nanoparticles made from biodegradable polymers can protect it from the harsh GI environment and provide controlled release.
-
Lipid-Based Formulations: Systems like liposomes or solid lipid nanoparticles (SLNs) can improve the absorption of hydrophobic compounds like PGG, potentially utilizing lymphatic uptake to bypass first-pass metabolism.[4]
-
Surface Modifications: Modifying the surface of nanoparticles with ligands (e.g., transferrin) can target specific receptors on intestinal cells to promote uptake.
While specific studies on PGG nanoformulations are emerging, the principles are well-established for other poorly bioavailable polyphenols and peptides.[8][9]
Q3: Are there any pharmacokinetic data available for PGG in animal models?
A3: Yes, but the available data highlight the bioavailability challenge. Most successful pharmacokinetic (PK) studies have used intravenous (IV) or intraperitoneal (IP) administration to bypass the gut. Following oral administration, even at high doses (e.g., 80 mg/kg in mice), plasma levels of PGG were often below the limit of detection.[1]
For comparison, here is a summary of PK parameters from studies using different administration routes.
Table 1: Summary of this compound Pharmacokinetic Parameters in Rodents
| Animal Model | Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (hµg/mL) | Bioavailability (%) | Reference |
| Mouse | Oral (P.O.) | 80 | < LOD | - | - | Extremely Low | [1] |
| Mouse | Intraperitoneal (I.P.) | 20 | ~10 | ~0.25 | ~5 | N/A | [1] |
| Rat | Intraperitoneal (I.P.) | 20 | ~5 | ~0.5 | ~4 | N/A | [1] |
*LOD: Limit of Detection
Troubleshooting Guide
Problem: Low or inconsistent plasma concentrations of PGG after intraperitoneal (IP) injection.
-
Possible Cause 1: PGG Precipitation. PGG can precipitate proteins in the peritoneal fluid, reducing the amount of free compound available for absorption.
-
Troubleshooting Tip: Ensure your PGG solution is well-formulated. Consider using a vehicle that enhances solubility, such as a solution containing dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), or other biocompatible solvents. Always run a small pilot study to check for precipitation at the desired concentration in a relevant biological fluid in vitro.
-
-
Possible Cause 2: Rapid Clearance. Even when absorbed, PGG may be cleared rapidly from the systemic circulation.
-
Troubleshooting Tip: Design a PK study with a more intensive sampling schedule immediately following IP administration (e.g., 5, 15, 30, and 60 minutes) to capture the peak concentration (Cmax) and initial distribution phase accurately.[10]
-
Problem: Difficulty developing a stable and effective oral nanoformulation for PGG.
-
Possible Cause 1: Poor Encapsulation Efficiency. The physicochemical properties of PGG, including its multiple galloyl groups, can make it challenging to efficiently load into certain types of nanoparticles.
-
Troubleshooting Tip: Experiment with different nanoparticle materials and formulation methods. For example, flash nanocomplexation, which involves rapid mixing, has been used successfully for formulating tannic acid (a related polyphenol) with high encapsulation efficiency.[11] Also, consider lipid-based systems or polymer-drug conjugation.
-
-
Possible Cause 2: Formulation Instability in GI Fluids. The nanoformulation may be breaking down prematurely in the stomach's acidic environment or the intestine's enzymatic environment.
-
Troubleshooting Tip: Incorporate gastro-resistant strategies. This can be achieved by using enteric coatings on your nanoparticles or capsules. Chitosan is a popular choice as it can also act as a permeation enhancer and protect the payload.[12]
-
Experimental Protocols & Methodologies
Protocol: General Pharmacokinetic Study Design for a Novel PGG Formulation
This protocol provides a general workflow for evaluating the pharmacokinetics of a new PGG formulation in a rodent model.
-
Animal Model: Select a suitable animal model (e.g., Sprague-Dawley rats or C57BL/6 mice), ensuring they are healthy and within a specific weight range.[10]
-
Grouping and Dosing:
-
Group 1 (IV): Administer a low dose of free PGG (e.g., 5 mg/kg) intravenously to determine absolute bioavailability.[13] The vehicle should be a non-precipitating solution.
-
Group 2 (Oral Control): Administer a high dose of free PGG (e.g., 50-100 mg/kg) orally via gavage. This group will likely yield low to non-detectable levels but serves as a baseline.
-
Group 3 (Oral Test Formulation): Administer your novel PGG nanoformulation orally at a dose equivalent to the oral control group.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points. A typical schedule would be:
-
IV Group: 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.
-
Oral Groups: 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.[13]
-
-
Sample Processing: Process blood to collect plasma and store it at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method, such as Liquid Chromatography with Mass Spectrometry (LC-MS/MS), to quantify PGG concentrations in plasma.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters including Cmax, Tmax, AUC, half-life (t½), and oral bioavailability (F%).
Visualizations
Logical Workflow for Overcoming PGG Bioavailability Issues
The following diagram outlines the logical steps a researcher would take to address the challenge of poor PGG bioavailability, from problem identification to preclinical evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Pentagalloyl Glucose and Its Functional Role in Vascular Health: Biomechanics and Drug-Delivery Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Nanoparticles That Do Not Compete with Endogenous Ligands – Molecular Characterization In Vitro, Acute Safety in Canine, and Interspecies Pharmacokinetics Modeling to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoparticles that do not compete with endogenous ligands - Molecular characterization in vitro, acute safety in canine, and interspecies pharmacokinetics modeling to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sustained release of exendin-4 from tannic acid/Fe (III) nanoparticles prolongs blood glycemic control in a mouse model of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pentagalloylglucose (PGG) Pro-oxidant Activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the pro-oxidant activity of pentagalloylglucose (PGG) at high concentrations.
Frequently Asked Questions (FAQs)
Q1: Is this compound (PGG) always an antioxidant?
A1: No, while PGG is well-known for its potent antioxidant properties at lower concentrations, it can exhibit pro-oxidant activity at higher concentrations, particularly in cancer cells.[1][2] This dual role is a common characteristic of many polyphenolic compounds.[3][4][5] The pro-oxidant effect is often associated with the generation of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis.[1][6]
Q2: At what concentrations does PGG start to show pro-oxidant activity?
A2: The concentration at which PGG transitions from an antioxidant to a pro-oxidant can vary depending on the cell type and experimental conditions. However, studies have shown that pro-oxidant effects and cytotoxicity are generally observed at concentrations above 25 µM.[1] For instance, significant cytotoxicity has been reported in various cancer cell lines at concentrations ranging from 50 to 100 µg/mL.[1][7] It is crucial to determine the optimal concentration range for your specific cell line and experimental setup.
Q3: What are the observable effects of PGG's pro-oxidant activity in cell culture?
A3: The pro-oxidant activity of PGG can manifest in several ways, including:
-
Increased intracellular ROS levels: This is a primary indicator of pro-oxidant activity.[1][6]
-
Induction of apoptosis (programmed cell death): PGG-induced ROS can trigger apoptotic pathways.[6]
-
Cell cycle arrest: PGG can halt the cell cycle at various phases.[6]
-
DNA damage: High levels of ROS can lead to damage to cellular DNA.[8]
-
Lipid peroxidation: Oxidative damage to lipids in cell membranes.[2]
-
Reduced cell viability and proliferation: The cytotoxic effects of high PGG concentrations lead to a decrease in cell numbers.[1][7]
Q4: Which signaling pathways are involved in PGG-induced pro-oxidant effects?
A4: PGG-induced ROS generation can activate several signaling pathways that contribute to its pro-oxidant and anti-cancer effects. These include the activation of p53, which is a key tumor suppressor protein, and the modulation of the MAPK signaling pathway.[6][9] In some contexts, PGG has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no pro-oxidant effect observed at high PGG concentrations. | PGG Degradation: PGG in solution can be unstable and prone to oxidation, especially when exposed to light, high temperatures, or certain pH conditions.[10] | Prepare fresh PGG solutions for each experiment. Store stock solutions in the dark at -20°C or -80°C. Use a buffer system that maintains a stable pH throughout the experiment. |
| Cell Line Resistance: Some cell lines may be more resistant to PGG-induced oxidative stress due to robust endogenous antioxidant systems. | Increase the concentration of PGG in a stepwise manner to determine the optimal range for your specific cell line. Consider using a positive control for oxidative stress (e.g., H₂O₂) to ensure your detection methods are working correctly. | |
| Incorrect Assay Timing: The peak of ROS production and subsequent cellular effects can be time-dependent. | Perform a time-course experiment to identify the optimal incubation time for observing pro-oxidant activity after PGG treatment. | |
| High background signal in ROS detection assays (e.g., DCFDA). | Autofluorescence of PGG: PGG itself may exhibit some level of fluorescence, interfering with the assay. | Include a control group with PGG-treated cells without the fluorescent probe to measure and subtract the background fluorescence. |
| Probe Instability: The fluorescent probe may be unstable or prone to auto-oxidation. | Prepare the probe solution fresh and protect it from light. Minimize the incubation time with the probe to what is necessary for detection. | |
| Unexpected Cytotoxicity at Low PGG Concentrations. | Cell Culture Contamination: Mycoplasma or other microbial contamination can sensitize cells to stress. | Regularly test your cell cultures for contamination. |
| Solvent Toxicity: The solvent used to dissolve PGG (e.g., DMSO) may be toxic to the cells at the final concentration used. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5% for DMSO). Run a solvent control group in your experiments. |
Quantitative Data Summary
Table 1: Cytotoxicity of this compound (PGG) in Various Cell Lines
| Cell Line | Assay | Concentration (µg/mL) | Effect | Reference |
| B16F10 Melanoma | MTT | < 50 | Non-cytotoxic | [7] |
| 100, 500, 1000 | Cytotoxic | [7] | ||
| HeLa (Cervical Adenocarcinoma) | MTT | 71.45 | IC50 | [1] |
| MRC5-SV2 (Foetal Lung Cancer) | MTT | 52.24 | IC50 | [1] |
| MRC-5 (Normal Foetal Lung Fibroblast) | MTT | 84.33 | IC50 | [1] |
| K562/ADR (Drug-Resistant Leukemia) | CCK-8 | 77.94 ± 7.31 | IC50 | [11] |
| K562 (Drug-Sensitive Leukemia) | CCK-8 | 94.7 ± 3.84 | IC50 | [11] |
| HT-29 | MTT | 28 | IC50 (72 hrs) | [12] |
Experimental Protocols
Assessment of Intracellular Reactive Oxygen Species (ROS) Production
This protocol is adapted from studies measuring ROS generation.[9]
Principle: The cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFDA) is a non-fluorescent compound that is de-esterified by intracellular esterases to 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.
Materials:
-
Cells of interest
-
This compound (PGG)
-
2',7'-dichlorofluorescin diacetate (DCFDA) probe
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a suitable format (e.g., 96-well plate for plate reader analysis or chamber slides for microscopy) and allow them to adhere overnight.
-
Treat the cells with various concentrations of PGG (and appropriate controls, including a vehicle control and a positive control like H₂O₂) for the desired time period.
-
After treatment, remove the medium and wash the cells gently with warm PBS.
-
Load the cells with DCFDA solution (typically 5-10 µM in serum-free medium) and incubate in the dark at 37°C for 30-60 minutes.
-
Wash the cells with PBS to remove excess probe.
-
Add PBS or culture medium to the wells.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.
Lipid Peroxidation Assay (TBARS Assay)
This protocol is a standard method for measuring malondialdehyde (MDA), a byproduct of lipid peroxidation.[13][14]
Principle: Malondialdehyde (MDA), an end product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a red-colored complex known as thiobarbituric acid reactive substances (TBARS). The absorbance of this complex can be measured spectrophotometrically at 532 nm.
Materials:
-
Cell or tissue homogenates
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
Malondialdehyde (MDA) standard
-
Spectrophotometer
Procedure:
-
Prepare cell lysates or tissue homogenates from control and PGG-treated samples.
-
To a defined volume of the sample, add an equal volume of TCA solution to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Collect the supernatant and mix it with TBA solution.
-
Incubate the mixture in a boiling water bath for a specified time (e.g., 15-30 minutes) to allow for the color reaction to occur.
-
Cool the samples on ice to stop the reaction.
-
Measure the absorbance of the samples and MDA standards at 532 nm using a spectrophotometer.
-
Calculate the MDA concentration in the samples based on the standard curve.
DNA Damage Assessment (Comet Assay)
This is a widely used method for detecting DNA strand breaks in individual cells.[15]
Principle: The comet assay, or single-cell gel electrophoresis, is a technique to visualize and measure DNA damage in individual eukaryotic cells. Cells are embedded in a thin layer of agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The extent of DNA damage is proportional to the length and intensity of the comet tail.
Materials:
-
Single-cell suspension from control and PGG-treated samples
-
Low melting point agarose
-
Normal melting point agarose
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining dye (e.g., SYBR Green, ethidium bromide)
-
Fluorescence microscope with appropriate filters
-
Comet assay analysis software
Procedure:
-
Prepare a single-cell suspension from your experimental samples.
-
Mix the cell suspension with low melting point agarose and spread it onto a pre-coated slide with normal melting point agarose.
-
Immerse the slides in cold lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Place the slides in an electrophoresis tank filled with alkaline buffer to unwind the DNA.
-
Apply an electric field to separate the damaged DNA from the intact DNA.
-
Wash and neutralize the slides.
-
Stain the DNA with a fluorescent dye.
-
Visualize the comets under a fluorescence microscope and capture images.
-
Analyze the images using comet assay software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).
Visualizations
Caption: PGG-induced pro-oxidant signaling pathway.
Caption: Workflow for intracellular ROS detection.
Caption: Troubleshooting logic for PGG experiments.
References
- 1. This compound, isolated from the leaf extract of Anacardium occidentale L., could elicit rapid and selective cytotoxicity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cancer, anti-diabetic and other pharmacologic and biological activities of penta-galloyl-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative Stress, Prooxidants, and Antioxidants: The Interplay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROOXIDANT ACTIVITIES OF ANTIOXIDANTS AND THEIR IMPACT ON HEALTH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative Stress: Harms and Benefits for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Photoprotective Potential of Penta-O-Galloyl-β-DGlucose by Targeting NF-κB and MAPK Signaling in UVB Radiation-Induced Human Dermal Fibroblasts and Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reaction pH and protein affect the oxidation products of β-pentagalloyl glucose | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. plant-stress.weebly.com [plant-stress.weebly.com]
- 14. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 15. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Guide to the 1H and 13C NMR Spectral Data of Pentagalloylglucose
For researchers, scientists, and professionals in drug development, the precise structural elucidation of complex natural products like Pentagalloylglucose (1,2,3,4,6-penta-O-galloyl-β-D-glucose) is paramount. This guide provides a comprehensive comparison of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data, alongside a simpler related compound, gallic acid, to highlight key spectral differences. Additionally, it outlines a standard experimental protocol for data acquisition and briefly discusses High-Performance Liquid Chromatography (HPLC) as an alternative analytical technique.
Comparative NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and gallic acid. The data for this compound is presented in two common deuterated solvents, methanol-d₄ (CD₃OD) and dimethyl sulfoxide-d₆ (DMSO-d₆), to demonstrate the effect of solvent on chemical shifts.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
| This compound | CD₃OD | H-1 | 6.26 | d | 8.0 |
| H-2 | 5.61 | m | |||
| H-3 | 4.42 | m | |||
| H-4 | 5.90 | m | |||
| H-5 | 5.65 | m | |||
| H-6 | 4.39 | m | |||
| H-2'/6' (Galloyl) | 7.09 | s | |||
| H-2''/6'' (Galloyl) | 6.94 | s | |||
| H-2'''/6''' (Galloyl) | 7.14 | s | |||
| H-2''''/6'''' (Galloyl) | 7.01 | s | |||
| H-2'''''/6''''' (Galloyl) | 6.98 | s | |||
| This compound | DMSO-d₆ | H-1 | 6.54 | d | 9.0 |
| H-2 | 5.59 | t | 9.0 | ||
| H-3 | 6.13 | t | 9.0 | ||
| H-4 | 5.61 | t | 9.0 | ||
| H-5 | 4.75 | m | |||
| H-6a | 4.46 | dd | 10.0 | ||
| H-6b | 4.46 | d | 10.0 | ||
| Galloyl Protons | 6.93, 6.98, 7.00, 7.07, 7.13 | each 2H, s | |||
| Gallic Acid | Acetone-d₆ | H-2, H-6 | 7.14 | s |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | Carbon | Chemical Shift (δ ppm) |
| This compound | CD₃OD | C-1 | 93.8 |
| C-2 | 70.8 | ||
| C-3 | 74.1 | ||
| C-4 | 72.2 | ||
| C-5 | 68.4 | ||
| C-6 | 62.2 | ||
| Galloyl C-1' | 119.7 | ||
| Galloyl C-2'/6' | 110.3 | ||
| Galloyl C-3'/5' | 146.2 | ||
| Galloyl C-4' | 140.0 | ||
| Galloyl C-7' (C=O) | 166.2 | ||
| Galloyl C-1'' | 120.2 | ||
| Galloyl C-2''/6'' | 110.3 | ||
| Galloyl C-3''/5'' | 146.4 | ||
| Galloyl C-4'' | 140.1 | ||
| Galloyl C-7'' (C=O) | 166.9 | ||
| Galloyl C-1''' | 121.1 | ||
| Galloyl C-2'''/6''' | 110.7 | ||
| Galloyl C-3'''/5''' | 146.5 | ||
| Galloyl C-4''' | 140.8 | ||
| Galloyl C-7''' (C=O) | 167.9 | ||
| Galloyl C-1'''' | 120.2 | ||
| Galloyl C-2''''/6'''' | 110.4 | ||
| Galloyl C-3''''/5'''' | 146.4 | ||
| Galloyl C-4'''' | 140.3 | ||
| Galloyl C-7'''' (C=O) | 167.0 | ||
| Galloyl C-1''''' | 120.2 | ||
| Galloyl C-2'''''/6''''' | 110.4 | ||
| Galloyl C-3'''''/5''''' | 146.4 | ||
| Galloyl C-4''''' | 140.3 | ||
| Galloyl C-7''''' (C=O) | 167.0 | ||
| This compound | DMSO-d₆ | C-1 | 91.73 |
| C-2 | 70.6 | ||
| C-3 | 71.96 | ||
| C-4 | 67.79 | ||
| C-5 | 72.16 | ||
| C-6 | 61.59 | ||
| Galloyl C-1 | 117.38, 117.96, 118.1, 118.13, 118.93 | ||
| Galloyl C-2, C-6 | 108.75, 108.78, 108.83, 108.93, 109.06 | ||
| Galloyl C-3, C-5 | 145.15, 145.42, 145.54, 145.6, 145.70 | ||
| Galloyl C-4 | 138.81, 138.95, 139.16, 139.19, 139.7 | ||
| Galloyl C=O | 163.97, 164.5, 164.6, 164.9, 165.5 | ||
| Gallic Acid | Acetone-d₆ | C-1 | 121.15 |
| C-2, C-6 | 109.22 | ||
| C-3, C-5 | 145.11 | ||
| C-4 | 137.77 | ||
| COOH | 166.82 |
Experimental Protocols
NMR Spectroscopy
A detailed protocol for acquiring high-quality NMR spectra of this compound is provided below.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in 0.5-0.7 mL of deuterated solvent (e.g., CD₃OD or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary.
2. NMR Data Acquisition:
-
NMR spectra are typically acquired on a 400 MHz or higher field spectrometer (e.g., Bruker AVANCE series).
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32-64 scans, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans, spectral width of 200-240 ppm, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
-
2D NMR (for complete structural assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning the positions of the galloyl groups.
-
Alternative Analytical Techniques: High-Performance Liquid Chromatography (HPLC)
While NMR provides detailed structural information, HPLC is a powerful alternative for the quantification and purification of this compound.
Typical HPLC Method:
-
Column: A C18 reverse-phase column is commonly used (e.g., 4.6 x 250 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient elution is typically employed using a mixture of an acidified aqueous phase (e.g., 0.1% phosphoric acid or trifluoroacetic acid in water) and an organic phase (e.g., acetonitrile).[1][2]
-
Detection: UV detection at 280 nm is suitable for the analysis of this compound due to the strong absorbance of the galloyl groups.[1][2]
-
Application: HPLC is used for determining the purity of this compound samples, quantifying its concentration in extracts, and for preparative isolation of the compound.[1][2]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and structural elucidation of this compound from a natural source.
Caption: Workflow for the isolation and structural identification of this compound.
References
A Head-to-Head Battle of Antioxidants: Pentagalloylglucose vs. Gallic Acid
In the realm of antioxidant research, both Pentagalloylglucose (PGG) and its constituent, gallic acid, are renowned for their potent free-radical scavenging capabilities. This guide provides a comprehensive comparison of their antioxidant activities, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate compound for their studies.
Executive Summary
This compound (PGG), a hydrolyzable tannin, consistently demonstrates superior antioxidant activity compared to gallic acid. This enhanced efficacy is attributed to its unique structure, which features five galloyl groups attached to a glucose core. This molecular arrangement provides a greater number of hydroxyl groups, which are critical for neutralizing free radicals. Experimental data from various assays, including DPPH, ABTS, and lipid peroxidation inhibition, corroborate the enhanced antioxidant potential of PGG over gallic acid.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of PGG and gallic acid have been evaluated using various in vitro assays. The following tables summarize the available quantitative data, primarily presented as IC50 values, which represent the concentration of the antioxidant required to inhibit 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.
Table 1: DPPH Radical Scavenging Activity
| Compound | IC50 (µg/mL) | Source |
| This compound (PGG) | 11.25 | [1] |
| Gallic Acid | 8.33 | [2] |
Table 2: ABTS Radical Scavenging Activity
| Compound | IC50 (µg/mL) | Source |
| This compound (PGG) | 19.92 | [1] |
| Gallic Acid | Not directly compared in the same study |
Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay
| Compound | Antioxidant Capacity | Source |
| This compound (PGG) | Higher than gallic acid (descriptive) | [3] |
| Gallic Acid | Strong antioxidant activity | [4] |
Note: Direct quantitative comparison for FRAP assay was not available in the searched literature. However, descriptive evidence suggests PGG's superiority.
One study directly stated that the antioxidant characteristics of PGG were superior to gallic acid and that PGG efficiently inhibited a superoxide radical producer (XOD) compared to gallic acid[3]. Another investigation found PGG to be more effective in scavenging DPPH radicals and protecting against lipid peroxidation[5].
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to allow for replication and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (this compound, Gallic Acid)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.
-
Sample Preparation: Prepare a series of concentrations of the test compounds (PGG and gallic acid) and the positive control in the same solvent.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the sample solutions to a defined volume of the DPPH solution. A typical ratio is 1:1 (e.g., 100 µL sample + 100 µL DPPH solution).
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer or microplate reader. A blank containing only the solvent and DPPH solution is also measured.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the sample with the DPPH solution. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds (this compound, Gallic Acid)
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Working Solution: Before use, dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of the test compounds and the positive control.
-
Reaction Mixture: Add a small volume of the sample solution to a larger volume of the ABTS•+ working solution (e.g., 10 µL sample + 190 µL ABTS•+ solution).
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The IC50 value is determined from the dose-response curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Test compounds (this compound, Gallic Acid)
-
Standard (e.g., FeSO₄·7H₂O)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample and Standard Preparation: Prepare a series of concentrations for the test compounds and the ferrous sulfate standard.
-
Reaction Mixture: Add a small volume of the sample or standard to a larger volume of the FRAP reagent (e.g., 30 µL sample + 270 µL FRAP reagent).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 4-8 minutes).
-
Measurement: Measure the absorbance of the blue-colored ferrous-TPTZ complex at 593 nm.
-
Calculation: A standard curve is generated by plotting the absorbance of the ferrous sulfate standards against their concentrations. The FRAP value of the samples is then calculated from this standard curve and is usually expressed as µM Fe(II) equivalents.
Signaling Pathways and Mechanisms of Action
The antioxidant effects of PGG and gallic acid are not limited to direct radical scavenging. They also modulate various cellular signaling pathways involved in the oxidative stress response.
This compound (PGG)
PGG has been shown to exert its antioxidant and anti-inflammatory effects by modulating several key signaling pathways. For instance, PGG can inhibit the PKA/CREB and MAPK signaling pathways, which can indirectly contribute to its antioxidant effects[1][6]. Furthermore, PGG has been found to activate the Nrf2/HO-1 signaling pathway, a critical defense mechanism against oxidative stress. PGG also inhibits the JAK2/STAT3 pathway, which is involved in inflammatory responses often linked to oxidative stress.
Caption: PGG's antioxidant and anti-inflammatory signaling pathways.
Gallic Acid
Gallic acid's antioxidant activity is also multifaceted, involving direct radical scavenging and modulation of signaling pathways. It is known to be involved in various signaling pathways that regulate a wide range of biological functions, including pro- and anti-inflammatory pathways and the NO signaling pathway. Gallic acid can suppress the MAPK pathway, which in turn reduces NF-κB activation and lowers the expression of pro-inflammatory cytokines. Furthermore, its activation of Akt and AMPK stimulates Nrf2, enhancing the expression of antioxidant enzymes.
Caption: Gallic acid's antioxidant and anti-inflammatory signaling pathways.
Conclusion
Both this compound and gallic acid are potent antioxidants with significant potential in research and drug development. However, the available evidence strongly suggests that PGG possesses superior antioxidant activity, likely due to its larger number of free radical-scavenging galloyl groups. For applications requiring maximal antioxidant potency, PGG appears to be the more effective choice. Gallic acid, while less potent, remains a valuable and well-characterized antioxidant. The choice between these two compounds will ultimately depend on the specific requirements of the intended application, including desired potency, bioavailability, and the specific cellular pathways of interest.
References
- 1. mdpi.com [mdpi.com]
- 2. Pentagalloyl Glucose and Its Functional Role in Vascular Health: Biomechanics and Drug-Delivery Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of antioxidant activity by using different in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxic Effects of Pentagalloylglucose and Doxorubicin on Cancer Cells
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the cytotoxic properties of pentagalloylglucose (PGG), a naturally occurring gallotannin, and doxorubicin, a conventional chemotherapeutic agent, reveals distinct mechanisms of action and varying degrees of efficacy across different cancer cell lines. This guide consolidates experimental data to offer a comparative overview for researchers, scientists, and drug development professionals.
This compound, a hydrolyzable tannin found in various plants, has demonstrated significant anti-cancer properties.[1][2] In contrast, doxorubicin, an anthracycline antibiotic, is a widely used chemotherapy drug known for its potent cytotoxic effects against a broad spectrum of cancers.[3][4] This comparison aims to provide a side-by-side look at their performance, drawing from in vitro studies.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for PGG and doxorubicin in various cancer cell lines. These values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells. It is important to note that direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Exposure Time (hours) |
| K562 | Chronic Myelogenous Leukemia | Doxorubicin | 0.45 ± 0.05 | 48 |
| This compound | 94.7 ± 3.84 (µg/mL) | 48 | ||
| K562/ADR | Doxorubicin-Resistant CML | Doxorubicin | 3.21 ± 0.32 | 48 |
| This compound | 77.94 ± 7.31 (µg/mL) | 48 | ||
| PC3 | Prostate Cancer | This compound | 31.64 | Not Specified |
| RWPE-1 | Normal Prostate Epithelial | This compound | 74.55 | Not Specified |
| MCF-7 | Breast Cancer | Doxorubicin | 2.50 | 24 |
| MDA-MB-231 | Breast Cancer | This compound | Not Specified | 48 |
| HCT116 | Colon Cancer | Doxorubicin | 24.30 (µg/mL) | 24 |
| Hep-G2 | Hepatocellular Carcinoma | Doxorubicin | 14.72 (µg/mL) | 24 |
| PC3 | Prostate Cancer | Doxorubicin | 2.64 (µg/mL) | 24 |
| HeLa | Cervical Cancer | Doxorubicin | 2.92 | 24 |
| A549 | Lung Cancer | Doxorubicin | > 20 | 24 |
Note: IC50 values for PGG in K562 and K562/ADR cells were reported in µg/mL. Conversion to µM requires the molecular weight of PGG (940.68 g/mol ). IC50 values for doxorubicin in HCT116, Hep-G2, and PC3 cells were also reported in µg/mL.
Experimental Protocols
The cytotoxicity of this compound and doxorubicin is commonly assessed using in vitro cell viability assays. The following are detailed methodologies for two standard experimental protocols.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.[5]
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of either this compound or doxorubicin. Control wells receive medium with the vehicle (e.g., DMSO) at the highest concentration used for the drug dilutions.[6][7]
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.[5][6]
-
MTT Addition: After the incubation period, the drug-containing medium is removed, and a solution of MTT (e.g., 2.5 mg/mL) is added to each well. The plates are then incubated for an additional 4 hours.[8]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 570 nm.[6] Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.
Resazurin-Based Cell Viability Assay
This assay utilizes the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by viable, metabolically active cells.
Procedure:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with varying concentrations of the test compound for the desired duration.
-
Resazurin Addition: Following the treatment period, the culture medium is removed, and a resazurin solution is added to each well. The plates are then incubated, typically overnight.[9]
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with an excitation wavelength of around 530-560 nm and an emission wavelength of 590 nm.
-
Data Analysis: The relative fluorescence intensity is proportional to the number of viable cells. The IC50 value is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of this compound and doxorubicin are mediated through distinct signaling pathways, leading to the inhibition of cancer cell proliferation and induction of cell death.
This compound Signaling Pathways
This compound exerts its anti-cancer effects by targeting multiple signaling pathways involved in cell growth, survival, and metastasis.[1] PGG has been shown to inhibit the NF-κB and MAPK signaling pathways, which are crucial for cancer cell proliferation and survival.[1] It also suppresses the JAK1-STAT3 signaling pathway, leading to reduced tumor growth and metastasis.[1][10] Furthermore, PGG can induce apoptosis through the generation of reactive oxygen species (ROS) and by modulating the expression of apoptosis-related proteins.[10] In some cancers, PGG has been found to suppress the ROR1-mediated AKT-GSK3β pathway, which is involved in aggressive cancer phenotypes.
Caption: this compound signaling pathways in cancer cells.
Doxorubicin Signaling Pathways
Doxorubicin's primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme essential for DNA replication and repair.[3][11] This leads to DNA double-strand breaks and the activation of the DNA damage response (DDR) pathway, ultimately triggering apoptosis.[11][12] Doxorubicin also generates reactive oxygen species (ROS), which contribute to oxidative stress and cellular damage, further promoting cell death.[3][4][12] Additionally, doxorubicin has been shown to activate the Notch signaling pathway, which can mediate doxorubicin-driven apoptosis in some cancer cells.
Caption: Doxorubicin's mechanisms of action in cancer cells.
Experimental Workflow for Cytotoxicity Assessment
The general workflow for comparing the cytotoxicity of two compounds in cancer cells involves several key steps, from cell culture to data analysis.
Caption: General workflow for in vitro cytotoxicity comparison.
References
- 1. Pentagalloyl Glucose: A Review of Anticancer Properties, Molecular Targets, Mechanisms of Action, Pharmacokinetics, and Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nrf2 Signaling Pathway in Chemoprotection and Doxorubicin Resistance: Potential Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. benchchem.com [benchchem.com]
- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. mdpi.com [mdpi.com]
- 12. ashpublications.org [ashpublications.org]
A Head-to-Head Comparison: Pentagalloylglucose Outperforms Epigallocatechin Gallate in Protein Phosphatase 1 Inhibition
For Immediate Release
[City, State] – November 20, 2025 – In the landscape of therapeutic compound development, particularly those targeting protein phosphatases, a comprehensive analysis reveals Pentagalloylglucose (PGG) as a more potent and selective inhibitor of Protein Phosphatase 1 (PP1) compared to the more commonly known Epigallocatechin gallate (EGCG). This guide provides a detailed comparison of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals in their pursuit of novel therapeutic strategies.
Protein Phosphatase 1 (PP1) is a critical serine/threonine phosphatase involved in a myriad of cellular processes, making it a significant target for therapeutic intervention in various diseases. Both PGG, a major component of tannins, and EGCG, the most abundant catechin in green tea, have demonstrated inhibitory activity against PP1. However, a closer examination of their inhibitory capacities reveals key differences in potency and selectivity.
Quantitative Analysis: PGG's Superior Inhibitory Profile
Experimental data robustly demonstrates that PGG is a more formidable inhibitor of PP1 than EGCG. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, are significantly lower for PGG.
A key study directly comparing the two compounds found that PGG inhibits the native PP1 catalytic subunit (PP1c) with an IC50 value in the range of 0.26-0.4 μM.[1][2] In contrast, EGCG exhibits a less potent inhibition of PP1c, with reported IC50 values of 0.26-0.4 µM.[1][2] Furthermore, when tested against a recombinant δ-isoform of the PP1 catalytic subunit, PGG maintained its superior inhibitory effect with an IC50 of 0.47-1.35 μM, while EGCG's IC50 was in the same range.[1][2]
This difference in potency is also reflected in their selectivity for PP1 over other phosphatases, such as Protein Phosphatase 2A (PP2A). PGG demonstrates a greater selectivity for PP1, inhibiting PP2A with an IC50 of 6.6 μM, approximately 17-fold higher than its IC50 for PP1c.[1][2] EGCG, on the other hand, is a less selective inhibitor, with an IC50 for PP2A of 15 μM, which is about 10-fold lower than its activity toward PP1.[1]
| Compound | Target | IC50 (μM) | Selectivity (PP2A IC50 / PP1c IC50) |
| This compound (PGG) | Native PP1 catalytic subunit (PP1c) | 0.26-0.4[1][2] | ~17-25 fold |
| Recombinant PP1 δ-isoform | 0.47-1.35[1][2] | ||
| Protein Phosphatase 2A (PP2Ac) | 6.6[1][2] | ||
| Epigallocatechin gallate (EGCG) | Native PP1 catalytic subunit (PP1c) | 0.26-0.4[1][2] | ~10 fold |
| Recombinant PP1 δ-isoform | 0.47-1.35[1][2] | ||
| Protein Phosphatase 2A (PP2Ac) | 15[1][2] |
Unraveling the Mechanism: The Role of the Galloyl Group
The enhanced inhibitory potency of both PGG and EGCG is attributed to the presence of the galloyl group in their chemical structures.[1][2] Molecular modeling and competitive binding assays suggest that these polyphenols dock at a hydrophobic groove near the catalytic center of PP1c.[1][2] This interaction is further stabilized by hydrogen bonding between the hydroxyl/oxo groups of the inhibitors and amino acid residues of the enzyme.[1] The greater number of galloyl moieties in PGG likely contributes to its stronger binding affinity and, consequently, its more potent inhibition of PP1.
Experimental Protocols: A Guide to Measuring PP1 Inhibition
The following is a detailed methodology for a colorimetric in vitro assay to determine the inhibitory efficacy of compounds against PP1, based on commonly used protocols.
Protein Phosphatase 1 Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)
This assay measures the activity of PP1 by detecting the dephosphorylation of the chromogenic substrate p-nitrophenyl phosphate (pNPP). The product, p-nitrophenol, has a yellow color that can be quantified by measuring its absorbance at 405 nm.
Materials:
-
Recombinant Protein Phosphatase 1 (catalytic subunit)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, 0.1 mM CaCl2, 1 mM MnCl2, 0.1 mg/mL BSA, pH 7.4)
-
Test compounds (this compound and Epigallocatechin gallate) dissolved in a suitable solvent (e.g., DMSO)
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant PP1 catalytic subunit to a working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Inhibitor Preparation: Prepare a series of dilutions of PGG and EGCG in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Assay Setup:
-
To each well of a 96-well microplate, add 20 µL of the diluted PP1 enzyme.
-
Add 10 µL of the various concentrations of the test inhibitors (PGG or EGCG) or vehicle control to the respective wells.
-
Include a "no enzyme" control (blank) containing only the assay buffer and substrate.
-
Pre-incubate the plate at 30°C for 10 minutes to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation: Start the reaction by adding 20 µL of the pNPP substrate solution to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding 50 µL of the stop solution to each well. The alkaline stop solution will also enhance the color of the p-nitrophenol product.
-
Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the PP1 inhibition assay.
Impact on Signaling Pathways
The inhibition of PP1 by PGG and EGCG can have profound effects on various cellular signaling pathways. PP1 is a promiscuous enzyme that dephosphorylates a vast number of substrates, and its activity is tightly regulated by its interaction with numerous regulatory proteins. By inhibiting the catalytic activity of PP1, both PGG and EGCG can lead to the hyperphosphorylation of PP1 substrates, thereby modulating downstream cellular events.
For instance, PGG has been shown to inhibit melanogenesis by suppressing the PKA/CREB/MAPK signaling pathway.[3][4][5] While the direct link to PP1 inhibition in this specific pathway requires further elucidation, it is plausible that PGG's effect on PP1 contributes to the observed phenotype.
EGCG has been extensively studied for its role in modulating various signaling pathways, particularly in the context of cancer. It has been shown to impact pathways such as the MAPK, NF-κB, and PI3K/AKT pathways.[6][7][8][9][10] The inhibition of PP1 by EGCG could contribute to the altered phosphorylation status of key components within these pathways, leading to its observed anti-cancer effects.
Caption: PGG and EGCG inhibit PP1, leading to downstream effects.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Epigallocatechin-3-gallate and penta-O-galloyl-β-D-glucose inhibit protein phosphatase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Melanogenesis via Suppression of MITF Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Pharmacological Activities of Epigallocatechin-3-gallate in Signaling Pathways: An Update on Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Involvement of PKCα and ERK1/2 signaling pathways in EGCG’s protection against stress-induced neural injuries in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Upregulation of heme oxygenase-1 by Epigallocatechin-3-gallate via the phosphatidylinositol 3-kinase/Akt and ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Identification of Pentagalloylglucose: LC-FTMS vs. NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Pentagalloylglucose (PGG), a hydrolyzable tannin found in various medicinal plants, is a subject of growing interest in drug development due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. Accurate structural identification of PGG is paramount for understanding its mechanism of action and ensuring the quality and consistency of PGG-based therapeutics. This guide provides an objective comparison of two powerful analytical techniques for the structural elucidation of PGG: Liquid Chromatography-Fourier Transform Mass Spectrometry (LC-FTMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
At a Glance: LC-FTMS vs. NMR for PGG Analysis
| Feature | LC-FTMS (UPLC-QTOF-MS) | NMR Spectroscopy |
| Primary Information | Molecular weight, elemental composition, fragmentation pattern | Detailed 3D molecular structure, including stereochemistry |
| Sensitivity | High (Lower Limit of Quantification (LLOQ) for PGG: 0.0390 µM)[1] | Lower |
| Resolution | High mass resolution | High spectral resolution, excellent for isomer differentiation |
| Sample Requirement | Low (microliter range) | Higher (milligram range) |
| Analysis Time | Fast (minutes per sample) | Slower (minutes to hours per experiment) |
| Key for PGG ID | Provides molecular formula (C41H32O26) and characteristic fragment ions.[2] | Unambiguously determines the position of galloyl groups and the anomeric configuration (α or β) of the glucose core.[3] |
| Isomer Differentiation | Can differentiate isomers based on chromatographic separation and subtle differences in fragmentation, but can be challenging. | The "gold standard" for distinguishing between α- and β-PGG isomers due to distinct chemical shifts and coupling constants.[4] |
Structural Identification of this compound: A Two-Pronged Approach
The robust identification of this compound, a molecule with the chemical formula C41H32O26, relies on the complementary data provided by both LC-FTMS and NMR spectroscopy.[2]
LC-FTMS excels in providing the initial, crucial pieces of the structural puzzle. Its high-resolution mass analysis yields the accurate molecular weight and elemental composition of PGG. Furthermore, tandem mass spectrometry (MS/MS) experiments generate a characteristic fragmentation pattern, offering insights into the molecule's substructures. For PGG, this typically involves the sequential loss of galloyl moieties (152 Da).
NMR spectroscopy , on the other hand, provides the definitive blueprint of the PGG molecule. Through a series of one- and two-dimensional experiments (¹H, ¹³C, COSY, HSQC, HMBC), NMR can unequivocally determine the connectivity of atoms, the precise location of the five galloyl groups on the glucose core, and the stereochemistry of the anomeric carbon (distinguishing between the α and β isomers).
Experimental Protocols
LC-FTMS Method for this compound Analysis
This protocol is based on a validated UPLC-MS/MS method for the quantification of PGG in biological samples.[5]
-
Instrumentation: Waters ACQUITY UPLC® system coupled to a Xevo TQ-S triple quadrupole mass spectrometer.
-
Chromatographic Column: Waters ACQUITY UPLC® BEH C18 column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient from 5% to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Capillary Voltage: 2.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 500 °C.
-
MS/MS Fragmentation: The precursor ion for PGG ([M-H]⁻ at m/z 939.1) is fragmented to produce characteristic product ions. Key fragment ions observed for PGG include m/z 769.0876, 617.0741, 447.0583, and 169.0151.[6]
-
NMR Spectroscopy for Structural Elucidation of this compound
This protocol is based on the spectroscopic data from the isolation and identification of PGG from Anacardium occidentale.[3]
-
Instrumentation: Bruker AV400 (IconNMR) Spectrometer.
-
Solvent: Deuterated methanol (CD3OD).
-
Experiments:
-
¹H NMR (400 MHz): Provides information on the proton environment, including the anomeric proton of the glucose core, and the aromatic protons of the galloyl groups.
-
¹³C NMR (100 MHz): Reveals the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assignment of the structure and the determination of the attachment points of the galloyl groups.
-
-
Key ¹H NMR Chemical Shifts (δH) in CD3OD:
-
Key ¹³C NMR Chemical Shifts (δc) in CD3OD:
-
δ 93.8 (C-1 of glucose)
-
δ 166.2 - 167.9 (carbonyl carbons of the galloyl groups)[3]
-
Visualizing the Workflow and Biological Impact
To further clarify the process of PGG identification and its biological relevance, the following diagrams illustrate the experimental workflow and a key signaling pathway modulated by PGG.
Conclusion
Both LC-FTMS and NMR spectroscopy are indispensable tools for the structural identification of this compound. LC-FTMS provides rapid, high-sensitivity analysis, yielding crucial information on molecular weight and fragmentation, making it ideal for initial screening and quantification. NMR spectroscopy, while requiring more sample and time, delivers an unparalleled level of structural detail, enabling the unambiguous determination of isomerism and complete structural confirmation. For comprehensive and reliable characterization of PGG in research and drug development, an integrated approach utilizing both techniques is highly recommended. This ensures not only the correct identification of the molecule but also a thorough understanding of its specific isomeric form, which can be critical for its biological activity and therapeutic potential.
References
- 1. A validated liquid chromatography-tandem mass spectrometry method for the determination of methyl gallate and pentagalloyl glucopyranose: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. magritek.com [magritek.com]
- 5. Penta-O-galloyl-beta-D-glucose | C41H32O26 | CID 65238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Pentagalloylglucose: An In Vivo Comparative Guide to its Anti-Inflammatory Efficacy
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Pentagalloylglucose (PGG) with established anti-inflammatory agents, supported by experimental data from in vivo studies.
This compound (PGG), a hydrolyzable tannin found in various plants, has garnered significant interest for its potent anti-inflammatory properties. This guide provides a comprehensive overview of the in vivo validation of PGG's anti-inflammatory effects, offering a direct comparison with commonly used anti-inflammatory drugs. The data presented is curated from preclinical animal models of inflammation, providing valuable insights for researchers exploring novel therapeutic avenues.
Comparative Efficacy of this compound
The anti-inflammatory potential of this compound (PGG) has been evaluated in various in vivo models, demonstrating significant efficacy in reducing key inflammatory markers. This section presents a comparative summary of PGG's performance against established anti-inflammatory agents, Dexamethasone and Indomethacin, in models of acute lung injury, adjuvant-induced arthritis, and carrageenan-induced paw edema.
| Inflammatory Model | Test Substance | Dosage | Key Parameters Measured | Results | Comparator | Comparator Dosage | Comparator Results |
| LPS-Induced Acute Lung Injury (Rat) | This compound (PGG) | 30 mg/kg & 60 mg/kg | Lung Wet/Dry Ratio | Significant reduction | Dexamethasone | 5 mg/kg | Significant reduction |
| Total Leukocytes in BALF (x10^5/mL) | Significant reduction | Dexamethasone | 5 mg/kg | Significant reduction | |||
| IL-1β in BALF (pg/mL) | Significant reduction | Dexamethasone | 5 mg/kg | Significant reduction | |||
| IL-6 in BALF (pg/mL) | Significant reduction | Dexamethasone | 5 mg/kg | Significant reduction | |||
| Adjuvant-Induced Arthritis (Rat) | This compound (PGG) | 25 mg/kg/day | Arthritis Score (0-4 per paw) | Significant reduction in arthritis score from day 9 onwards[1] | Vehicle Control | - | Progressive increase in arthritis score |
| Ankle Circumference (mm) | Significant reduction in ankle swelling[2] | Vehicle Control | - | Progressive increase in ankle circumference | |||
| Serum TNF-α (pg/mL) | Significant reduction[3] | Vehicle Control | - | Elevated levels | |||
| Serum IL-1β (pg/mL) | Significant reduction[3] | Vehicle Control | - | Elevated levels | |||
| Carrageenan-Induced Paw Edema (Rat) | This compound (PGG) | Data not available | Paw Volume (mL) / Paw Thickness (mm) | Quantitative data for PGG in this model is not readily available in the searched literature. | Indomethacin | 10 mg/kg | Significant inhibition of paw edema[4] |
| Diclofenac | 25 mg/kg | Significant reduction in paw edema |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiments cited in this guide.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Rats
This model is utilized to mimic the inflammatory conditions of acute respiratory distress syndrome (ARDS).
-
Animal Model: Male Wistar rats are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Rats are randomly divided into control, LPS model, PGG-treated, and Dexamethasone-treated groups.
-
Treatment:
-
PGG groups receive this compound (30 mg/kg or 60 mg/kg, i.p.) for three consecutive days.
-
Dexamethasone group receives Dexamethasone (5 mg/kg, i.p.) for three consecutive days.
-
Control and LPS model groups receive a vehicle.
-
-
Induction of Injury: One hour after the final treatment, rats are anesthetized, and LPS (5 mg/kg) is instilled intratracheally to induce lung injury. The control group receives saline.
-
Sample Collection: 12 hours post-LPS administration, animals are euthanized. Bronchoalveolar lavage fluid (BALF) is collected for total leukocyte and cytokine analysis. Lung tissues are excised for wet/dry ratio measurement to assess edema.
-
Analysis: Total leukocytes in BALF are counted. Levels of IL-1β and IL-6 in the BALF are quantified using ELISA kits.
Adjuvant-Induced Arthritis in Rats
This model is a well-established tool for studying the pathogenesis of rheumatoid arthritis and for evaluating anti-arthritic drugs.
-
Animal Model: Female Lewis rats are used.
-
Induction of Arthritis: Arthritis is induced by a single subcutaneous injection of 0.1 mL of Freund's Complete Adjuvant (containing heat-killed Mycobacterium tuberculosis) into the plantar surface of the right hind paw.
-
Grouping: Rats are divided into a naive (non-arthritic), an arthritic control, and a PGG-treated group.
-
Treatment: PGG (25 mg/kg/day) is administered orally by gavage, starting from the onset of clinical signs of arthritis (typically around day 9) and continuing for 10 days.[1][2]
-
Assessment of Arthritis:
-
Arthritis Score: The severity of arthritis in each paw is scored daily on a scale of 0-4, based on erythema, swelling, and joint deformity.
-
Paw Volume/Thickness: Paw volume is measured using a plethysmometer, or paw thickness is measured with a digital caliper.
-
-
Biochemical Analysis: At the end of the treatment period, blood is collected for the measurement of serum pro-inflammatory cytokines such as TNF-α and IL-1β using ELISA.[3]
Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model for screening acute anti-inflammatory activity.
-
Animal Model: Male Wistar rats are typically used.
-
Acclimatization: Animals are housed under standard laboratory conditions for a week prior to the experiment.
-
Grouping: Rats are randomly assigned to a control group, a carrageenan group, and treatment groups (e.g., PGG, Indomethacin).
-
Treatment: Test compounds are administered orally or intraperitoneally at a specified time before carrageenan injection.
-
Induction of Edema: A 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The difference in paw volume before and after carrageenan injection represents the degree of edema.
-
Data Analysis: The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to that in the carrageenan control group.
Visualizing the Pathways and Processes
To better understand the experimental procedures and the underlying mechanisms of inflammation, the following diagrams are provided.
References
- 1. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative effect of antiinflammatory drugs on rat paw edema induced by human sterile dental plaque extract, carrageenan or dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. article.imrpress.com [article.imrpress.com]
A Comparative Analysis of Pentagalloylglucose from Diverse Botanical Origins
Pentagalloylglucose (PGG), a hydrolyzable tannin, is a naturally occurring polyphenolic compound abundant in a variety of plants.[1][2] Renowned for its wide spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, PGG is a subject of intense research for its potential therapeutic applications.[2][3][4] This guide provides a comparative analysis of PGG derived from different plant sources, focusing on yield, purity, and biological efficacy, supported by experimental data to aid researchers, scientists, and drug development professionals.
Yield and Purity of this compound from Various Plant Sources
The concentration and ease of extraction of PGG vary significantly among different plant species and even between different parts of the same plant.[1] Key botanical sources that have been identified for their high PGG content include Rhus chinensis (Galla Chinensis), Mangifera indica (mango), and Terminalia chebula.[1][5]
Commonly employed solvents for the extraction of PGG include ethanol, methanol, and aqueous acetone.[1] Following extraction, purification is typically achieved through methods such as high-performance liquid chromatography (HPLC) and Sephadex LH-20 column chromatography.[1]
Table 1: Comparison of this compound Yield from Different Plant Sources
| Plant Source | Plant Part | Extraction Method | Yield of PGG (g/kg of dry weight) | Reference |
| Rhus chinensis Mill. | Gallnuts (Galla Chinensis) | Methanol Extraction | 58.40 | [1][2] |
| Bouea macrophylla | Seed | Not Specified | 52.88 | [1][2] |
| Mangifera indica L. | Kernel | Methanol Extraction | 50.03 | [1][2] |
| Terminalia chebula Retz. | Fruit | 70% Aqueous Methanol | Not explicitly quantified in comparative terms, but isolated as a major compound. | [6][7] |
| Anacardium occidentale L. | Leaf | Not Specified | Isolated as a key bioactive compound. | [8] |
Note: The yields reported are from different studies and may not be directly comparable due to potential variations in extraction and quantification methodologies.
Experimental Protocols
A generalized workflow for the isolation and purification of PGG from plant material is outlined below. Specific details may vary depending on the plant source and the scale of the operation.
Experimental Workflow for PGG Isolation and Purification
Caption: A representative workflow for the extraction and purification of this compound from plant sources.
1. Extraction of PGG from Mangifera indica (Mango) Seed Kernels:
-
Maceration: Crushed mango seed kernels are macerated with distilled water for 24 hours.
-
Filtration and Concentration: The extract is filtered, and the combined filtrate is concentrated under reduced pressure using a rotary evaporator.
-
Fractionation: The resulting extract is fractionated using ethyl acetate. The ethyl acetate fraction is then washed with petroleum ether to yield a gallotannin-rich fraction.
-
Purification: The gallotannin fraction is subjected to chromatography on a Sephadex LH-20 column followed by preparative paper chromatography to yield pure PGG.[9]
2. Isolation of PGG from Terminalia chebula Fruits:
-
Extraction: Powdered fruits are extracted with 70% aqueous methanol.
-
Solvent Partitioning: The aqueous methanol extract is concentrated, and the aqueous layer is sequentially extracted with hexane, chloroform, and finally ethyl acetate.
-
Chromatography: The ethyl acetate extract is subjected to preparative reversed-phase HPLC using a C18 column with a gradient of acetonitrile and 0.2% formic acid in water as the mobile phase to isolate PGG.[7]
3. Purity Analysis by High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous acidic solution (e.g., 0.1% formic acid) is commonly employed.
-
Detection: UV detection at a specific wavelength (e.g., 280 nm) is used to quantify the PGG content.
Comparative Biological Activities
PGG exhibits a remarkable array of biological activities, which may vary in potency depending on its source and purity.
Anticancer Activity: PGG has demonstrated significant anticancer effects against various cancer cell lines.[1][2] For instance, PGG from Galla Chinensis has been shown to inhibit human lactate dehydrogenase-A (LDH-A), an enzyme overexpressed in many aggressive cancers, thereby halting cancer cell proliferation.[10] PGG isolated from the leaf extract of Anacardium occidentale has been reported to elicit rapid and selective cytotoxicity in cancer cells.[8]
Signaling Pathway: PGG Inhibition of LDH-A in Cancer Cells
Caption: PGG competitively inhibits LDH-A by binding to the NADH cofactor site, leading to reduced lactate production and attenuated cancer cell proliferation.
Table 2: Comparative Biological Activities of this compound
| Biological Activity | Plant Source of PGG | Key Findings | Reference |
| Anticancer | Rhus chinensis (Galla Chinensis) | Potent inhibitor of human LDH-A (IC50 = 27.32 nM), leading to cytostatic effects in breast cancer cells (IC50 = 1.2 µM). | [10] |
| Anticancer | Anacardium occidentale | Induces rapid and selective cytotoxicity in cancer cells. | [8] |
| Antioxidant | General | Superior antioxidant characteristics compared to vitamin E and gallic acid; efficiently inhibits superoxide radical producers. | [3] |
| Anti-inflammatory | General | Reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8. | [3] |
| Gastroprotective | Mangifera indica | Exhibits gastroprotective effects in indomethacin-induced gastropathy in rats by modulating the NO/eNOS/iNOS signaling pathway. | [9] |
| Antibacterial | Rhus trichocarpa | Broad-spectrum antibacterial activity. | [11] |
| Enzyme Inhibition | Terminalia chebula | Significant elastase (IC50 = 57 µg/mL) and hyaluronidase (IC50 = 0.86 mg/mL) inhibitory activities. | [6] |
Antioxidant and Anti-inflammatory Properties: PGG is a potent antioxidant, with studies indicating its superiority over vitamin E and its constituent, gallic acid.[3] It effectively scavenges free radicals and inhibits enzymes that produce superoxide radicals.[3] This antioxidant capacity contributes to its anti-inflammatory effects, where it has been shown to reduce the expression of various pro-inflammatory cytokines.[3]
Gastroprotective and Other Activities: PGG isolated from mango seed kernel has demonstrated significant gastroprotective effects, suggesting its potential in managing gastric ulcers.[9] Furthermore, PGG from Terminalia chebula has been found to inhibit elastase and hyaluronidase, enzymes involved in the degradation of the extracellular matrix, indicating its potential in anti-aging and joint health applications.[6]
Conclusion
This compound is a high-value phytochemical with a wide range of promising therapeutic activities. While Rhus chinensis gallnuts, Bouea macrophylla seeds, and Mangifera indica kernels are particularly rich sources, the optimal choice of plant material will depend on the desired yield, the ease of extraction and purification, and the intended application.[1][2] The data presented herein underscores the importance of considering the botanical source of PGG, as variations in purity and the presence of other phytochemicals may influence its biological efficacy. Further standardized comparative studies are warranted to fully elucidate the nuanced differences in the pharmacological profiles of PGG from diverse plant origins.
References
- 1. mdpi.com [mdpi.com]
- 2. Pentagalloyl Glucose: A Review of Anticancer Properties, Molecular Targets, Mechanisms of Action, Pharmacokinetics, and Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentagalloyl Glucose and Its Functional Role in Vascular Health: Biomechanics and Drug-Delivery Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pentagalloyl Glucose: A Review of Anticancer Properties, Molecular Targets, Mechanisms of Action, Pharmacokinetics, and Safety Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of 1,2,3,4,6-penta-O-galloyl-beta-D-glucose on elastase and hyaluronidase activities and its type II collagen expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. This compound, isolated from the leaf extract of Anacardium occidentale L., could elicit rapid and selective cytotoxicity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pentagalloyl Glucose, a Major Compound in Mango Seed Kernel, Exhibits Distinct Gastroprotective Effects in Indomethacin-Induced Gastropathy in Rats via Modulating the NO/eNOS/iNOS Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,2,3,4,6-Penta-O-galloylglucose within Galla Chinensis Inhibits Human LDH-A and Attenuates Cell Proliferation in MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Pentagalloylglucose and Epicatechin-3-Gallate on Ion Channel Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the effects of Pentagalloylglucose (PGG) and Epicatechin-3-gallate (EGCG) on various ion channels. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document aims to serve as a valuable resource for researchers investigating the therapeutic potential of these polyphenolic compounds.
Executive Summary
This compound (PGG) and Epicatechin-3-gallate (EGCG) are naturally occurring polyphenols that have garnered significant interest for their diverse biological activities. A crucial aspect of their mechanism of action involves the modulation of ion channels, which are fundamental to numerous physiological processes. This guide synthesizes the current experimental evidence to compare the effects of these two compounds on key ion channel families, including potassium, sodium, calcium, and chloride channels. While direct comparative studies are limited, this document collates available data to facilitate an informed assessment of their respective and potentially overlapping ion channel-modulating properties.
Data Presentation: Quantitative Comparison of Ion Channel Effects
The following tables summarize the quantitative effects of PGG and EGCG on various ion channels as reported in the scientific literature. It is important to note that the experimental conditions, such as cell types and recording configurations, may vary between studies, warranting careful consideration when directly comparing IC50 or EC50 values.
Potassium (K+) Channels
| Compound | Channel Subtype | Cell Type | Effect | IC50 / EC50 | Reference |
| PGG | Delayed-rectifier K+ current (IK(DR)) | Pituitary tumor (GH3) cells | Inhibition | 3.6 µM | [1][2][3][4] |
| erg-mediated K+ current (IK(erg)) | Pituitary tumor (GH3) cells | Mild Inhibition (at 10 µM) | - | [1][2][3] | |
| Delayed-rectifier K+ current (IK(DR)) | Human cardiac myocytes | Inhibition | - | [1][2][3] | |
| EGCG | KvLQT1/minK (IKs) | CHO cells | Inhibition | 30.1 µM | [5] |
| hERG (IKr) | HEK293 cells | Inhibition | 6.0 µM | [6][7][8] | |
| hERG (IKr) | Xenopus oocytes | Inhibition | 20.5 µM | [6][7][8] | |
| Kv4.3 | - | Less sensitive to inhibition | - | [5][9] | |
| ATP-sensitive K+ channel (Kir6.2/SUR1) | Xenopus oocytes | Inhibition | 142 ± 37 µM | ||
| ATP-sensitive K+ channel (Kir6.2ΔC36) | Xenopus oocytes | Inhibition | 19.9 ± 1.7 µM | [10] | |
| KCNQ5 | - | Activation | - | [11] |
Sodium (Na+) Channels
| Compound | Channel Subtype | Cell Type | Effect | IC50 / EC50 | Reference |
| PGG | Voltage-gated Na+ current | Pituitary tumor (GH3) cells | Mild Inhibition (at 10 µM) | - | [1][2][3] |
| EGCG | Nav1.5 | Cloned human cardiac Na+ channel | Voltage-dependent inhibition | - | [5][9] |
| Nav1.5 | tsA201 cells | Dose-dependent inhibition | - | [12] |
Calcium (Ca2+) Channels
| Compound | Channel Subtype | Cell Type | Effect | % Inhibition / Activation | Reference |
| EGCG | L-type Ca2+ channel | - | Inhibition | 20.8% at 30 µM | [5][9] |
| High-voltage activated Ca2+ currents (IHVA) | Rat hippocampal neurons | Inhibition | - | [13][14] | |
| Voltage-operated Ca2+ channels (VOCC) | Rat aortic smooth muscle cells | Biphasic: Potentiation then Inhibition | - | [15] | |
| Ca2+-permeable non-selective cation channels | Rat aortic smooth muscle cells | Activation | - | [15] |
Chloride (Cl-) Channels
| Compound | Channel Subtype | Cell Type | Effect | IC50 / EC50 | Reference |
| PGG | Proton-activated Cl- current (IPAC) | Pituitary tumor (GH3) cells | Inhibition | 12.2 µM | [1][2][3] |
Experimental Protocols
This section details the methodologies employed in key studies to investigate the effects of PGG and EGCG on ion channels.
Whole-Cell Patch-Clamp Recording for PGG Effects on IK(DR) and IPAC in GH3 Cells
-
Cell Culture: Pituitary tumor (GH3) cells were cultured in Ham’s F-12 medium supplemented with 15% horse serum, 2.5% fetal calf serum, and 2 mM L-glutamine. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2/95% air.
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings were performed using an Axopatch 200B amplifier. Pipettes were pulled from borosilicate glass and had a resistance of 3-5 MΩ when filled with the internal solution.
-
Solutions for IK(DR) Recording:
-
Internal Solution (in mM): 130 K-aspartate, 20 KCl, 1 KH2PO4, 1 MgCl2, 3 EGTA, 0.1 Na2GTP, 0.1 Na2ATP, and 10 HEPES-KOH (pH 7.2).
-
External Solution (in mM): 130 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, and 10 HEPES-NaOH (pH 7.4).
-
-
Solutions for IPAC Recording:
-
Internal Solution (in mM): 140 CsCl, 1 MgCl2, 3 MgATP, 0.1 Na2GTP, 0.1 EGTA, and 5 HEPES-CsOH (pH 7.2).
-
External Solution (in mM): 140 N-methyl-D-glucamine (NMDG)-Cl, 2 CaCl2, 1 MgCl2, and 10 HEPES (pH adjusted to 7.4 with HCl). The low-pH external solution was adjusted to 5.0.
-
-
Voltage Protocols:
-
IK(DR): From a holding potential of -50 mV, cells were depolarized to various test potentials for 1 second.
-
IPAC: From a holding potential of 0 mV, a descending ramp from +80 to -80 mV over 2 seconds was applied.
-
-
Data Analysis: Currents were analyzed using pCLAMP software. The IC50 for PGG inhibition was determined by fitting the concentration-response data to a Hill equation.[1][2][3]
Whole-Cell Patch-Clamp Recording for EGCG Effects on hERG Channels in HEK293 Cells
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing hERG channels were cultured in Dulbecco’s modified Eagle’s medium (DMEM) supplemented with 10% fetal bovine serum and 400 µg/ml G418.
-
Electrophysiological Recordings: Whole-cell currents were recorded using an EPC-9 patch-clamp amplifier. Pipettes had a resistance of 2-4 MΩ.
-
Solutions:
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, and 10 HEPES (pH 7.2 with KOH).
-
External Solution (in mM): 136 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 glucose, and 10 HEPES (pH 7.4 with NaOH).
-
-
Voltage Protocol: From a holding potential of -80 mV, cells were depolarized to +20 mV for 2 seconds to activate the channels, followed by a repolarizing step to -50 mV for 3 seconds to elicit tail currents.
-
Data Analysis: The concentration-response curve for EGCG inhibition of hERG tail currents was fitted with a Hill equation to determine the IC50 value.[6][7][8]
Signaling Pathways and Mechanisms of Action
The modulation of ion channels by PGG and EGCG is often intertwined with their effects on intracellular signaling cascades.
This compound (PGG)
PGG has been shown to influence signaling pathways that can, in turn, affect ion channel activity. For instance, PGG modulates the nitric oxide (NO)/endothelial NO synthase (eNOS)/inducible NO synthase (iNOS) signaling pathway .[16] NO is a known modulator of various ion channels, including K+ and Ca2+ channels. Additionally, PGG has been reported to suppress the mitogen-activated protein kinase (MAPK) signaling pathway , which is a key regulator of numerous cellular processes, including the expression and function of ion channels.[1]
Epicatechin-3-gallate (EGCG)
EGCG's effects on ion channels are linked to several signaling pathways. In cardiac cells, EGCG can activate a signaling cascade involving the Na+/K+-ATPase/Src receptor complex and Protein Kinase C epsilon (PKCε) , which can modulate the activity of mitochondrial ATP-sensitive K+ channels.[5][17] In hippocampal neurons, EGCG triggers a dose-dependent increase in intracellular Ca2+ by activating the Phospholipase C (PLC)-Inositol Trisphosphate (IP3) pathway , leading to the release of Ca2+ from intracellular stores and subsequent inhibition of voltage-gated Ca2+ channels and NMDA receptors.[13][14]
Mandatory Visualizations
Signaling Pathway Diagrams (DOT Language)
References
- 1. mdpi.com [mdpi.com]
- 2. Patch Clamp Protocol [labome.com]
- 3. High Capability of this compound (PGG) in Inhibiting Multiple Types of Membrane Ionic Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. Green tea flavonoid epigallocatechin-3-gallate (EGCG) inhibits cardiac hERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro electrocardiographic and cardiac ion channel effects of (-)-epigallocatechin-3-gallate, the main catechin of green tea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory modulation of ATP-sensitive potassium channels by gallate-ester moiety of (-)-epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. KCNQ5 Potassium Channel Activation Underlies Vasodilation by Tea [escholarship.org]
- 12. Biophysical Characterization of Epigallocatechin-3-Gallate Effect on the Cardiac Sodium Channel Nav1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of Ca2+ Signals by Epigallocatechin-3-gallate(EGCG) in Cultured Rat Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of (-)-epigallocatechin-3-gallate in Ca2+ -permeable non-selective cation channels and voltage-operated Ca2+ channels in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Pentagalloyl Glucose, a Major Compound in Mango Seed Kernel, Exhibits Distinct Gastroprotective Effects in Indomethacin-Induced Gastropathy in Rats via Modulating the NO/eNOS/iNOS Signaling Pathway [frontiersin.org]
- 17. Epicatechin-3-Gallate Signaling and Protection against Cardiac Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pentagalloylglucose and Tannic Acid for Vascular Tissue Cross-linking
For Researchers, Scientists, and Drug Development Professionals
The stabilization of vascular tissues through cross-linking is a critical aspect of developing durable and biocompatible vascular grafts, as well as for therapeutic interventions in vascular diseases. Among the various cross-linking agents, the polyphenolic compounds Pentagalloylglucose (PGG) and tannic acid (TA) have garnered significant attention. This guide provides an objective comparison of their cross-linking properties in vascular tissues, supported by experimental data, to aid in the selection of the most appropriate agent for specific research and development applications.
Executive Summary
This compound (PGG), a derivative of tannic acid, and tannic acid (TA) itself are both effective in cross-linking extracellular matrix (ECM) proteins, primarily collagen and elastin, in vascular tissues. Both compounds enhance the biomechanical stability and resistance to enzymatic degradation of the tissue. However, a key differentiator lies in their biocompatibility, with research indicating that PGG is less cytotoxic than tannic acid [1]. While both agents demonstrate significant potential, PGG's favorable safety profile may render it a more suitable candidate for clinical applications where cell viability and long-term biocompatibility are paramount.
Quantitative Performance Comparison
The following tables summarize key quantitative data on the performance of PGG and TA as vascular tissue cross-linking agents. It is important to note that this data is compiled from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.
Table 1: Biomechanical Properties
| Parameter | This compound (PGG) | Tannic Acid (TA) | Tissue Type | Reference |
| Tensile Strength | ↑ 1.4-1.6x in degraded tissue | Data not directly comparable | Porcine Aorta | [2] |
| Thermal Denaturation Temperature | Data not available | ↑ to 68°C (from 55°C) | Collagen Scaffold | [3] |
| Resistance to Enzymatic Degradation | Enhanced resistance to elastase | >54% more stable against collagenase | Decellularized Porcine Carotid Arteries, Collagen Scaffold | [1] |
| Vascular Compliance | Reduced at higher concentrations (>0.25%) | Data not available | Decellularized Bovine Internal Mammary Artery | [4][5] |
Table 2: Biocompatibility and In Vivo Performance
| Parameter | This compound (PGG) | Tannic Acid (TA) | Cell/Tissue Type | Reference |
| Cytotoxicity | Less toxic than tannic acid; minimal cytotoxic effects at 0.06% | Dose-dependent cytotoxicity | Rat Aortic Smooth Muscle Cells | [1] |
| In Vivo Inflammatory Response | Reduced macrophage infiltration | Can modulate inflammatory cytokines | Rat Aortic Aneurysm Model, Rat Dermal Wound Model | [1][3] |
| In Vivo Degradation | Reduced degradation and calcification | Slow degradation rate | Decellularized Xenografts, Dermal Sheep Collagen | [4][5][6] |
| Endothelial Cell Viability | No significant toxicity at effective concentrations | Can be toxic at higher concentrations | Human Umbilical Vein Endothelial Cells (HUVECs) | [1][7] |
| Smooth Muscle Cell Proliferation | Can enhance elastin synthesis | Can inhibit migration | Human Aortic Smooth Muscle Cells, Rat Carotid VSMCs | [8][9] |
Mechanism of Action and Signaling Pathways
Both PGG and TA exert their cross-linking effects primarily through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions with proline-rich proteins like collagen and elastin[1]. This interaction stabilizes the ECM, protecting it from degradation and reinforcing its mechanical properties.
Beyond simple structural stabilization, these polyphenols also modulate cellular signaling pathways involved in vascular remodeling and inflammation.
This compound (PGG) Signaling:
PGG has been shown to influence key signaling pathways in vascular smooth muscle cells (SMCs) that are critical for maintaining ECM homeostasis. It can upregulate the expression of lysyl oxidase (LOX), an enzyme essential for collagen and elastin cross-linking, while downregulating the activity of matrix metalloproteinase-2 (MMP-2), an enzyme responsible for ECM degradation[1]. Furthermore, PGG has been shown to modulate the transforming growth factor-beta (TGF-β) signaling pathway, a central regulator of fibrosis and tissue remodeling[8][10].
PGG signaling in vascular smooth muscle cells.
Tannic Acid (TA) Signaling:
Tannic acid has been observed to influence the Extracellular signal-regulated kinase (ERK) 1/2 signaling pathway, which is involved in cell proliferation, differentiation, and survival[3][11][12]. In the context of vascular tissue, activation of this pathway can contribute to wound healing and tissue repair. Additionally, TA can modulate paracrine signaling between vascular cells, which is particularly relevant in pathological conditions like vascular calcification[13][14]. TA has also been shown to inhibit the activity of MMP-2 and MMP-9[15][16].
TA signaling in vascular cells.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols cited in this guide.
Protocol 1: PGG Cross-linking of Decellularized Vascular Grafts
This protocol is adapted from a study on improving the performance of decellularized small-diameter vascular xenografts[4][5].
Workflow for PGG cross-linking of vascular grafts.
Protocol 2: Tannic Acid Cross-linking of Collagen Scaffolds
This protocol is based on a study investigating the preparation and properties of tannic acid cross-linked collagen scaffolds for wound healing.
Workflow for TA cross-linking of collagen scaffolds.
Conclusion
Both this compound and tannic acid are highly effective natural cross-linking agents for vascular tissue engineering. They enhance the mechanical properties and durability of biological scaffolds. The primary advantage of PGG lies in its lower cytotoxicity compared to tannic acid, making it a more promising candidate for applications requiring long-term in vivo implantation and cellular integration. Tannic acid remains a valuable and cost-effective tool for a range of biomaterial applications, particularly where high biocompatibility is not the most critical parameter. The choice between PGG and TA will ultimately depend on the specific requirements of the application, including the desired biomechanical properties, the necessity for cell viability, and the intended in vivo environment. Further direct comparative studies are warranted to provide a more definitive quantitative assessment of their relative performance.
References
- 1. Pentagalloyl Glucose and Its Functional Role in Vascular Health: Biomechanics and Drug-Delivery Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tannic Acid Accelerates Cutaneous Wound Healing in Rats Via Activation of the ERK 1/2 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Photooxidation and Pentagalloyl Glucose Cross-Linking Improves the Performance of Decellularized Small-Diameter Vascular Xenograft In Vivo [frontiersin.org]
- 5. Photooxidation and Pentagalloyl Glucose Cross-Linking Improves the Performance of Decellularized Small-Diameter Vascular Xenograft In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tannic Acid Exhibits Antiangiogenesis Activity in Nonsmall-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tannin extracted from Sumac inhibits vascular smooth muscle cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TGF-beta signaling in vascular fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tannic Acid Accelerates Cutaneous Wound Healing in Rats Via Activation of the ERK 1/2 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Tannic acid attenuates vascular calcification-induced proximal tubular cells damage through paracrine signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tannic acid attenuates vascular calcification-induced proximal tubular cells damage through paracrine signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular interactions of tannic acid and matrix metalloproteinases 2 and 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular interactions of tannic acid and matrix metalloproteinases 2 and 9 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pentagalloylglucose: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of Pentagalloylglucose (PGG), a naturally occurring polyphenol used in various research applications. Adherence to these procedures is critical for maintaining a safe laboratory environment and minimizing environmental impact.
Immediate Safety and Hazard Information
This compound presents varying hazard classifications across different suppliers. To ensure the highest degree of safety, it is prudent to handle it as a hazardous substance. According to multiple safety data sheets (SDS), PGG is classified as:
-
Acute toxicity, oral (Category 4) [1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) [1][2]
One supplier notes it as WGK 1, slightly hazardous to water in Germany.[3] Therefore, preventing its release into the environment is crucial.
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal, the following personal protective equipment is mandatory:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | To protect against eye irritation.[1][2][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and impervious clothing. A lab coat is standard. | To prevent skin irritation upon contact.[1][2][4] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[4] | To avoid respiratory tract irritation from dust or aerosols.[1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations.
-
Waste Collection:
-
Collect waste this compound in a designated, clearly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Disposal:
-
Spill Management:
-
Final Disposal:
-
Consult with your institution's EHS office or a licensed professional waste disposal service to arrange for proper disposal.
-
Provide the waste disposal service with a copy of the Safety Data Sheet.
-
Experimental Workflow for Disposal
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Pentagalloylglucose
Essential Safety and Handling Guide for Pentagalloylglucose
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (PGG). The following procedures are designed to ensure a safe laboratory environment and proper logistical management of this compound.
Hazard Identification and Classification
This compound is classified with the following hazards according to the Globally Harmonized System (GHS).[1][2]
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[1][2]
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.[1][2]
The signal word for this substance is Warning .[1][2]
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.[1][3]
| Protection Type | Specific Equipment | Rationale and Guidelines |
| Eye/Face Protection | Safety goggles with side-shields or chemical safety goggles. | Conforming to EN 166 (EU) or NIOSH (US) standards is recommended to protect against splashes and dust.[1][4] |
| Hand Protection | Compatible chemical-resistant gloves. | To prevent skin contact and irritation.[1][2] |
| Skin and Body Protection | Impervious clothing, such as a lab coat or apron. | Provides a barrier against accidental spills and contact.[1][4] |
| Respiratory Protection | A suitable respirator (e.g., NIOSH/MSHA or European Standard EN 149 approved). | Required when ventilation is inadequate or if dust/aerosols are generated. Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[1][2][4] |
Quantitative Data Summary
The following table summarizes key quantitative and physical data for this compound.
| Property | Value |
| CAS Number | 14937-32-7 |
| Molecular Formula | C₄₁H₃₂O₂₆ |
| Molar Mass | 940.681 g·mol⁻¹ |
| Appearance | Solid[1] |
| Melting/Freezing Point | >250°C[1] |
| Boiling Point/Range | 1365.7°C at 760 mmHg[1] |
| Flash Point | 410.4°C[1] |
| Relative Density | 2.05 g/cm³[1] |
| Occupational Exposure Limit Values | No data available.[1][2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and compliance.
Step-by-Step Handling and Storage Protocol
-
Engineering Controls : Always handle this compound in a well-ventilated area.[1] Use a local exhaust ventilation system to control airborne dust. Ensure a safety shower and eye wash station are readily accessible.[1][2]
-
Pre-Handling Preparations : Before handling, wash hands thoroughly.[1] Put on all required PPE as specified in the table above.[1]
-
Handling the Compound : Avoid breathing dust, fumes, or vapors.[1][2] Prevent contact with skin and eyes.[1] Do not eat, drink, or smoke in the handling area.[1]
-
Storage : Keep the container tightly sealed and store it in a cool, well-ventilated place.[1] For long-term storage as a powder, a temperature of -20°C is recommended.[1][5] Store locked up and away from direct sunlight.[1]
-
Accidental Release/Spill : In case of a spill, evacuate personnel to a safe area.[1] Wear full PPE.[1] For solutions, absorb with an inert liquid-binding material like diatomite.[1] Collect the material and place it in a suitable container for disposal.[4] Decontaminate surfaces by scrubbing with alcohol.[1] Prevent the substance from entering drains or water courses.[1]
Waste Disposal Plan
-
Containerizing Waste : Collect waste this compound and any contaminated materials (e.g., absorbent material, used PPE) in a designated, labeled waste container.
-
Regulatory Compliance : Dispose of the contents and the container in accordance with all applicable local, state, federal, and international regulations.[1]
-
Professional Disposal : Contact a licensed professional waste disposal service to arrange for the removal and disposal of the chemical waste.
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
-
If Inhaled : Move the person to fresh air immediately.[1] If breathing is difficult, provide respiratory support.[1]
-
In Case of Skin Contact : Take off contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water.[1]
-
In Case of Eye Contact : Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do so, and continue rinsing.[1] Seek immediate medical attention.
-
If Swallowed : Rinse the mouth with water.[1] Do NOT induce vomiting. Call a physician for guidance.[1]
Visual Workflow for Handling this compound
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
